molecular formula C6H12O B3030600 cis-4-Hexen-1-ol CAS No. 928-92-7

cis-4-Hexen-1-ol

Cat. No.: B3030600
CAS No.: 928-92-7
M. Wt: 100.16 g/mol
InChI Key: VTIODUHBZHNXFP-IHWYPQMZSA-N
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Description

4-Hexen-1-ol on reaction with NaIO4/NaHSO3 reagent yields 2-(1-iodoethyl)tetrahydrofuran.>4-Hexen-1-ol, (E)- is an aliphatic alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-hex-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIODUHBZHNXFP-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10883609
Record name 4-Hexen-1-ol, (4Z)-
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Molecular Weight

100.16 g/mol
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Boiling Point

159.00 to 160.00 °C. @ 760.00 mm Hg
Record name (E)-4-Hexen-1-ol
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CAS No.

928-91-6, 6126-50-7, 928-92-7
Record name cis-4-Hexen-1-ol
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Record name 4-Hexen-1-ol, (4Z)-
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Record name 4-HEXEN-1-OL
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Record name 4-Hexen-1-ol, (4Z)-
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Record name (Z)-hex-4-en-1-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to cis-4-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-4-Hexen-1-ol, a fatty alcohol with significance in chemical synthesis and potential applications in biomedical research. This document covers its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and its known biological roles, particularly its interaction with olfactory receptors and the subsequent signaling pathways.

Chemical Identity and Properties

This compound is an organic compound classified as an unsaturated fatty alcohol. Its chemical structure consists of a six-carbon chain with a cis-configured double bond between the fourth and fifth carbon atoms and a primary alcohol functional group at the first position.

CAS Number: 928-91-6[1][2]

Synonyms: A variety of synonyms are used to identify this compound, including:

  • (Z)-4-Hexen-1-ol[1][3]

  • cis-1-Hydroxy-4-hexene

  • (4Z)-Hex-4-en-1-ol[1][3]

  • cis-4-Hexenol[3]

  • (Z)-Hex-4-en-1-ol[3]

A comprehensive list of synonyms is provided in the data table below.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound.

Table 1: Chemical Identifiers and Formula

IdentifierValue
CAS Number 928-91-6[1][2]
Molecular Formula C₆H₁₂O[1][4][5]
Molecular Weight 100.16 g/mol [1][4][5]
SMILES C/C=C\CCCO[6]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless to light yellow clear liquid[4][5]
Purity >95.0% (GC)[7][4]
Boiling Point 159-160 °C[8]
Density 0.857 g/cm³
Flash Point 65 °C (149 °F)[2]
Solubility Moderately soluble in water; more soluble in organic solvents[9]

Experimental Protocols: Synthesis of this compound

The stereoselective synthesis of cis-alkenes is a fundamental challenge in organic chemistry. One of the most reliable methods to achieve this is through the partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst. This protocol details the synthesis of this compound from the corresponding alkyne, 4-hexyn-1-ol.

Protocol: Synthesis of this compound via Catalytic Hydrogenation

This procedure is based on the general principle of Lindlar hydrogenation for the stereoselective reduction of alkynes to cis-alkenes.

Materials:

  • 4-hexyn-1-ol

  • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

  • Hydrogen gas (H₂)

  • Hexane (B92381) (anhydrous)

  • Methanol (anhydrous)

  • Quinoline (B57606) (optional, as an additional catalyst poison)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hexyn-1-ol in a suitable solvent such as anhydrous hexane or methanol.

  • Catalyst Addition: To this solution, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne). A small amount of quinoline can be added to further decrease the catalyst's activity and prevent over-reduction to the alkane.

  • Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas. This can be achieved using a hydrogen-filled balloon or a more sophisticated hydrogenation apparatus. The reaction mixture is stirred vigorously at room temperature.

  • Monitoring the Reaction: The progress of the reaction should be monitored carefully by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction to 4-hexan-1-ol.

  • Workup: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The reaction mixture is filtered through a pad of celite to remove the solid catalyst. The filter cake is washed with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The cis-configuration can be confirmed by the characteristic coupling constant of the vinyl protons in the ¹H NMR spectrum.

Biological Activity and Signaling Pathways

This compound is recognized as an odorant molecule, contributing to the "grassy" smell of freshly cut grass.[3][2] Its biological activity is primarily mediated through its interaction with a specific olfactory receptor.

Interaction with Olfactory Receptor OR2J3

This compound is a known ligand for the human olfactory receptor 2J3 (OR2J3), a G-protein-coupled receptor (GPCR).[3][5][6] Genetic variations in the OR2J3 gene have been shown to affect an individual's ability to detect the smell of cis-3-hexen-1-ol (B126655), a structurally similar compound, suggesting a critical role for this receptor in perceiving "green" odors.[2]

Signaling Pathway in Non-Small Cell Lung Cancer

Recent research has demonstrated that OR2J3 is expressed in non-olfactory tissues, including non-small cell lung cancer (NSCLC) cells.[9][10] The activation of OR2J3 in these cancer cells by an agonist (helional, a compound with a similar odor profile) triggers a signaling cascade that has potential therapeutic implications.[10][11] The key steps in this pathway are:

  • Ligand Binding and GPCR Activation: An agonist binds to and activates the OR2J3 receptor.

  • PI3K Activation: The activated GPCR initiates downstream signaling through the Phosphoinositide 3-kinase (PI3K) pathway.[10][11]

  • Increase in Cytosolic Ca²⁺: Activation of the PI3K pathway leads to an increase in the concentration of intracellular calcium (Ca²⁺).[10]

  • ERK Phosphorylation: The signaling cascade also results in the phosphorylation and activation of Extracellular signal-regulated kinase (ERK).[10]

  • Cellular Response: The culmination of this signaling pathway in NSCLC cells is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and migration.[10][11]

Mandatory Visualizations

Diagram: Synthesis Workflow of this compound

Synthesis_Workflow cluster_start Starting Material cluster_reaction Catalytic Hydrogenation cluster_workup Workup & Purification cluster_product Final Product 4_hexyn_1_ol 4-Hexyn-1-ol Reaction Dissolve in Solvent + Lindlar's Catalyst + H₂ Gas 4_hexyn_1_ol->Reaction Filtration Filter to remove catalyst Reaction->Filtration Concentration Concentrate filtrate Filtration->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography cis_4_hexen_1_ol This compound Chromatography->cis_4_hexen_1_ol

Caption: Workflow for the synthesis of this compound.

Diagram: OR2J3 Signaling Pathway in NSCLC Cells

OR2J3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound (or other agonist) OR2J3 OR2J3 (GPCR) Ligand->OR2J3 Binds to PI3K PI3K Activation OR2J3->PI3K Activates Ca2 ↑ Cytosolic Ca²⁺ PI3K->Ca2 Leads to ERK ERK Phosphorylation PI3K->ERK Leads to Apoptosis Induction of Apoptosis Ca2->Apoptosis Proliferation Inhibition of Proliferation & Migration Ca2->Proliferation ERK->Apoptosis ERK->Proliferation

Caption: OR2J3 signaling in non-small cell lung cancer.

References

Spectroscopic Profile of cis-4-Hexen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for cis-4-Hexen-1-ol, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR and Mass Spectrometry analysis of this compound.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.46mJ(A,B)=10.7, J(A,E)=-1.5, J(A,G)=6.6H-5
5.39mJ(B,E)=7.2, J(B,G)=-1.6H-4
3.60 - 3.52t~7H-1 (-CH2OH)
2.11q~7H-3 (-C=C-CH2-)
1.61p~7H-2 (-CH2-CH2OH)
0.96t~7.5H-6 (-CH3)

Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
129.9C-4 or C-5
128.8C-4 or C-5
62.3C-1 (-CH2OH)
30.7C-2
23.3C-3
14.2C-6 (-CH3)

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopy Peak Table

While a detailed experimental spectrum with peak assignments was not available, the expected characteristic absorption bands for this compound based on its functional groups are listed below. A product specification sheet confirms that the FTIR identification of this compound conforms to established standards.

Wavenumber (cm-1)IntensityFunctional Group Assignment
~3330Broad, StrongO-H stretch (alcohol)
~3010Medium=C-H stretch (alkene)
2960-2870StrongC-H stretch (alkane)
~1655MediumC=C stretch (cis-alkene)
~1050StrongC-O stretch (primary alcohol)
~700Medium=C-H bend (cis-alkene)
Table 4: Mass Spectrometry Data

The following table presents the significant mass-to-charge ratios (m/z) and their relative intensities from the electron ionization (EI) mass spectrum of this compound.

m/zRelative Intensity (%)
41100.0
5585.1
6778.5
8252.8
1009.8 (Molecular Ion)

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for this compound were not explicitly available in the searched literature. However, the following sections describe generalized and widely accepted methodologies for obtaining such spectroscopic data for a liquid alcohol sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

1H NMR Spectroscopy: The 1H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. The data is then Fourier transformed, phased, and baseline corrected.

13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of the 13C isotope, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm-1. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Sample This compound Prepared_Sample Prepared Sample (e.g., dissolved in solvent) Sample->Prepared_Sample NMR NMR Spectroscopy (1H, 13C) Prepared_Sample->NMR IR IR Spectroscopy Prepared_Sample->IR MS Mass Spectrometry Prepared_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structural Confirmation Interpretation->Structure

Caption: General workflow for spectroscopic analysis.

The Biological Significance of C6-Alcohols in Plants: A Technical Guide Focused on (Z)-3-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the scope of this document: This technical guide was initially intended to focus on the biological significance of cis-4-Hexen-1-ol in plants. However, a comprehensive review of the current scientific literature reveals a significant scarcity of research on this specific isomer. The available information is largely limited to its use as a fragrance and flavoring agent, with only unsubstantiated claims of it being a plant growth regulator. In stark contrast, the closely related isomer, (Z)-3-Hexen-1-ol (cis-3-Hexen-1-ol) , also known as "leaf alcohol," is the subject of extensive research and is well-established as a critical signaling molecule in plant biology.

Therefore, to provide a valuable and data-rich resource for researchers, this guide will focus on the well-documented biological significance of (Z)-3-Hexen-1-ol . The information presented herein for (Z)-3-Hexen-1-ol serves as a comprehensive model for understanding the roles of green leaf volatile (GLV) alcohols in plant defense, stress response, and chemical communication. It is plausible that this compound may have roles in plants, but further research is required to elucidate them.

Introduction to Green Leaf Volatiles (GLVs)

(Z)-3-Hexen-1-ol is a key member of the green leaf volatiles (GLVs), a group of C6 compounds including aldehydes, alcohols, and their esters. These molecules are responsible for the characteristic "green odor" of freshly cut grass and damaged leaves.[1][2] Beyond their familiar scent, GLVs are crucial mediators of a plant's interaction with its environment. They are rapidly synthesized and released in response to mechanical damage, herbivore attack, and certain abiotic stresses.[3] (Z)-3-Hexen-1-ol, in particular, functions as an airborne signal that can prime defenses in undamaged parts of the same plant or in neighboring plants, and it plays a complex role in interactions with insects.[3][4]

Biosynthesis of (Z)-3-Hexen-1-ol

The biosynthesis of (Z)-3-Hexen-1-ol is initiated by physical damage to plant tissues, which disrupts cell membranes and brings substrates and enzymes into contact. The pathway, often referred to as the lipoxygenase (LOX) or oxylipin pathway, proceeds as follows:

  • Release of Fatty Acids: Mechanical damage activates lipases, which release polyunsaturated fatty acids like α-linolenic acid (18:3) from chloroplast membranes.

  • Oxygenation by Lipoxygenase (LOX): In the chloroplast, 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-linolenic acid to form 13-hydroperoxylinolenic acid (13-HPOT).

  • Cleavage by Hydroperoxide Lyase (HPL): The unstable 13-HPOT is then cleaved by hydroperoxide lyase (HPL) into two fragments: the 12-carbon compound 12-oxo-(Z)-9-dodecenoic acid and the 6-carbon GLV, (Z)-3-hexenal.

  • Reduction to Alcohol: Finally, (Z)-3-hexenal is rapidly converted to (Z)-3-Hexen-1-ol by the action of alcohol dehydrogenase (ADH).[5] This final step is crucial as the alcohol form is generally more stable and has distinct signaling properties compared to the aldehyde.

Biosynthesis_of_Z_3_Hexen_1_ol cluster_membrane Chloroplast Membrane cluster_stroma Chloroplast Stroma / Peroxisome alpha_Linolenic_Acid α-Linolenic Acid (in membrane lipids) 13_HPOT 13-Hydroperoxylinolenic Acid alpha_Linolenic_Acid->13_HPOT + O₂ Z_3_Hexenal (Z)-3-Hexenal 13_HPOT->Z_3_Hexenal cleavage Z_3_Hexen_1_ol (Z)-3-Hexen-1-ol Z_3_Hexenal->Z_3_Hexen_1_ol reduction Mechanical_Damage Mechanical Damage (e.g., Herbivory) Lipase Lipase Mechanical_Damage->Lipase activates Lipase->alpha_Linolenic_Acid releases 13_LOX 13-Lipoxygenase (13-LOX) 13_LOX->alpha_Linolenic_Acid HPL Hydroperoxide Lyase (HPL) HPL->13_HPOT ADH Alcohol Dehydrogenase (ADH) ADH->Z_3_Hexenal

Biosynthesis of (Z)-3-Hexen-1-ol from α-linolenic acid.

Biological Significance in Plants

(Z)-3-Hexen-1-ol is a multifaceted signaling molecule involved in both biotic and abiotic stress responses.

Biotic Stress Response

(Z)-3-Hexen-1-ol is a key player in plant defense against herbivores and pathogens. Its roles are complex, encompassing direct defense, indirect defense, and plant-plant communication (priming).

  • Direct Defense: While the aldehyde form, (Z)-3-hexenal, often shows direct toxicity or deterrence to herbivores, (Z)-3-Hexen-1-ol can also influence herbivore behavior.[3] More significantly, upon being absorbed by the plant, it can be converted into a non-volatile defensive compound, (Z)-3-hexenyl vicianoside. This glycoside has been shown to suppress the growth and survival of insect larvae, representing a unique mechanism where an airborne signal is internalized and transformed into a stable defense.[4]

  • Indirect Defense: (Z)-3-Hexen-1-ol acts as an attractant for natural enemies of herbivores, such as parasitic wasps and predatory insects.[3][6] This "cry for help" is a classic example of indirect defense, where the plant recruits other organisms to reduce herbivore pressure.

  • Priming and Plant-Plant Communication: When released from a damaged plant, airborne (Z)-3-Hexen-1-ol can be perceived by undamaged neighboring plants, or even by undamaged tissues of the same plant. This exposure "primes" the receiving plant, leading to a faster and stronger defense response upon subsequent attack.[7] Priming often involves the upregulation of defense-related genes, allowing the plant to be in a state of readiness.[8]

Abiotic Stress Response

Emerging evidence demonstrates that (Z)-3-Hexen-1-ol is also involved in tolerance to various abiotic stresses.

  • Hyperosmotic and Drought Stress: In tea plants (Camellia sinensis), hyperosmotic stress leads to the accumulation of (Z)-3-Hexen-1-ol.[9] Exogenous application of this GLV was found to significantly enhance hyperosmotic stress tolerance by decreasing stomatal conductance, reducing malondialdehyde (MDA, a marker of oxidative stress), and increasing the accumulation of proline and abscisic acid (ABA).[9][10]

  • Cold Stress: Cold stress can induce the release of (Z)-3-Hexen-1-ol. Studies have shown that this volatile can integrate cold and drought stress signaling. Tea plants pre-exposed to cold-induced volatiles, with (Z)-3-Hexen-1-ol being a key component, exhibited increased drought resistance.[11] This suggests a role for (Z)-3-Hexen-1-ol in cross-stress tolerance.

Quantitative Data on the Effects of (Z)-3-Hexen-1-ol

The effects of (Z)-3-Hexen-1-ol on plant defense and stress responses have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of Exogenous (Z)-3-Hexen-1-ol on Defense Gene Expression in Maize (Zea mays) (Data adapted from Engelberth et al., 2013)[7]

GeneFunctionFold Change (vs. Control) after 120 min
AOSAllene Oxide Synthase (JA Biosynthesis)~4.5
AOCAllene Oxide Cyclase (JA Biosynthesis)~3.0
CBP CCD1Ca2+-Binding Protein~3.5
RIPRibosome Inactivating Protein (Defense)~2.5
EREBPEthylene Response Element Binding Protein~2.0

Table 2: Physiological Effects of Exogenous (Z)-3-Hexen-1-ol on Tea Plants (Camellia sinensis) under Hyperosmotic Stress (Data adapted from Hu et al., 2020)[9]

ParameterControl (Stress)(Z)-3-Hexen-1-ol Pretreatment (Stress)
Stomatal Conductance (mmol m-2 s-1)~50~25
Relative Water Content (%)~65~80
Proline Content (µg g-1 FW)~120~200
ABA Content (ng g-1 FW)~40~70
Malondialdehyde (MDA) Content (nmol g-1 FW)~18~12

Signaling Pathways Involving (Z)-3-Hexen-1-ol

(Z)-3-Hexen-1-ol exerts its effects by modulating key plant signaling pathways, most notably the jasmonic acid (JA) pathway, which is central to defense against herbivores and necrotrophic pathogens.

Upon perception, (Z)-3-Hexen-1-ol can lead to a rapid, transient burst in JA levels.[5] This suggests that the GLV acts as an early signal that triggers or amplifies the JA signaling cascade. The upregulation of JA biosynthesis genes like AOS and AOC supports this model. The induced JA-Isoleucine (the bioactive form of JA) then binds to its receptor (COI1), leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors like MYC2 to activate the expression of a wide array of defense-related genes.

Signaling_Pathway_of_Z_3_Hexen_1_ol cluster_perception Signal Perception cluster_signaling Intracellular Signaling Cascade cluster_response Physiological Response Z_3_HOL_Signal Airborne (Z)-3-Hexen-1-ol Plant_Cell Plant Cell Z_3_HOL_Signal->Plant_Cell uptake JA_Burst Transient JA Burst Plant_Cell->JA_Burst induces JA_Ile JA-Isoleucine (Bioactive JA) JA_Burst->JA_Ile synthesis COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ binds to JAZ_Degradation JAZ Repressor Degradation COI1_JAZ->JAZ_Degradation promotes MYC2_TF MYC2 & other TFs (active) JAZ_Degradation->MYC2_TF releases Defense_Genes Defense Gene Expression (e.g., VSP, PDF1.2) MYC2_TF->Defense_Genes activates Secondary_Metabolites Secondary Metabolites (e.g., Glucosinolates, Terpenoids) MYC2_TF->Secondary_Metabolites activates Priming Primed Defense State MYC2_TF->Priming contributes to

Simplified signaling pathway of (Z)-3-Hexen-1-ol in plant defense.

Experimental Protocols

Protocol for Exogenous Application of (Z)-3-Hexen-1-ol

This protocol describes a method for exposing plants to (Z)-3-Hexen-1-ol vapor to study its effect on gene expression and metabolism.

Materials:

  • (Z)-3-Hexen-1-ol (purity >97%)

  • Anhydrous lanolin paste or cotton wick

  • Airtight glass chambers or desiccators

  • Growth chambers or controlled environment rooms

  • Experimental plants (e.g., maize, Arabidopsis, tomato) grown under controlled conditions

Procedure:

  • Preparation of Volatile Source: For a defined dose, dilute (Z)-3-Hexen-1-ol in a suitable solvent (e.g., hexane) to achieve the desired final concentration. Apply a known volume (e.g., 10 µL) of the solution to a cotton wick or a small piece of filter paper. For a continuous release, mix a known amount of pure (Z)-3-Hexen-1-ol with lanolin paste (e.g., 10 µg per 100 mg paste) and apply the paste to a small piece of aluminum foil.

  • Plant Exposure: Place the experimental plants inside the airtight chamber. Introduce the volatile source into the chamber, ensuring it does not directly contact the plant tissue. For control plants, use a source with only the solvent or pure lanolin paste.

  • Incubation: Seal the chambers and place them in a growth chamber under controlled light, temperature, and humidity conditions. The duration of exposure can range from 20 minutes to several hours or days, depending on the experimental goals.[7]

  • Harvesting: At the end of the exposure period, open the chambers in a well-ventilated area. Immediately harvest the plant tissues (e.g., leaves, roots) and flash-freeze them in liquid nitrogen.

  • Storage: Store the frozen samples at -80°C until further analysis (e.g., RNA extraction, metabolite profiling).

Protocol for Analysis of Plant Volatiles by GC-MS

This protocol outlines the collection and analysis of volatiles emitted from plants using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Volatile collection system (e.g., glass chambers, push-pull air system)

  • Adsorbent traps (e.g., filled with Porapak Q or Tenax TA)

  • GC-MS system equipped with a thermal desorption unit (for adsorbent traps) or for liquid injection.

  • High-purity helium or hydrogen as a carrier gas

  • Internal standard (e.g., n-octane or nonyl acetate)

Procedure:

  • Volatile Collection (Dynamic Headspace Sampling): a. Enclose the plant or a specific leaf in a glass chamber. b. Create a "push-pull" system: Push purified, humidified air into the chamber at a controlled flow rate (e.g., 100 mL/min). c. Pull air out of the chamber through an adsorbent trap at a slightly lower flow rate to maintain positive pressure. d. Collect volatiles for a defined period (e.g., 1-4 hours).

  • Sample Analysis (Thermal Desorption GC-MS): a. Add a known amount of internal standard to the trap. b. Place the trap in the thermal desorption unit of the GC-MS. c. The trap is rapidly heated, and the desorbed volatiles are transferred to the GC column by the carrier gas. d. GC Separation: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to separate the compounds (e.g., initial temp 40°C, hold for 2 min, ramp at 5°C/min to 250°C). e. MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 35-350.

  • Data Analysis: a. Identify compounds by comparing their mass spectra and retention times with those of authentic standards and libraries (e.g., NIST). b. Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Protocol for qRT-PCR Analysis of Defense Gene Expression

This protocol provides a framework for quantifying the expression of defense-related genes in plant tissue following volatile treatment.

Materials:

  • Frozen plant tissue from the exposure experiment

  • RNA extraction kit (plant-specific) or TRIzol reagent

  • DNase I

  • Reverse transcription kit (e.g., using M-MLV reverse transcriptase)

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR instrument

  • Gene-specific primers for target and reference genes (e.g., Actin or Ubiquitin)

Procedure:

  • RNA Extraction: Grind the frozen tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial kit or TRIzol method, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer (A260/280 ratio ~2.0). Check RNA integrity on an agarose (B213101) gel or using a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standard amount of total RNA (e.g., 1-2 µg) using a reverse transcription kit. Include a no-reverse transcriptase (-RT) control to check for gDNA contamination.

  • qPCR Reaction: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration ~200-500 nM), and diluted cDNA. b. Run the reaction in a qPCR instrument with a standard cycling program (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). c. Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: a. Determine the quantification cycle (Cq) for each sample. b. Normalize the Cq value of the target gene to the Cq value of a stable reference gene (ΔCq = Cqtarget - Cqreference). c. Calculate the relative expression fold change using the 2-ΔΔCq method, comparing treated samples to control samples.

Conclusion and Future Directions

(Z)-3-Hexen-1-ol is a well-established and critically important green leaf volatile in plants. Its roles in direct and indirect defense, plant-plant communication, and abiotic stress tolerance highlight its versatility as a signaling molecule. The biosynthesis from membrane lipids via the LOX pathway ensures its rapid deployment upon cellular damage, and its perception triggers a cascade of defense responses, primarily through the jasmonic acid signaling pathway.

For researchers, scientists, and drug development professionals, understanding these pathways offers several opportunities. The modulation of GLV production or perception could lead to novel strategies for crop protection, enhancing a plant's natural defenses against pests and pathogens. Furthermore, the discovery that airborne signals can be absorbed and converted into stable, defensive glycosides opens up new avenues for research into plant metabolic capabilities and their application.

While the biological significance of (Z)-3-Hexen-1-ol is clear, the role of other isomers, such as the initially queried this compound, remains largely unknown. Future research should aim to characterize the full spectrum of hexenol isomers produced by plants and investigate their specific biological activities. Comparative studies could reveal unique functions or synergistic interactions, providing a more complete picture of how these simple C6 molecules orchestrate complex ecological interactions.

References

The Elusive Role of cis-4-Hexen-1-ol as an Insect Pheromone: A Technical Guide to C6 Alcohols in Insect Communication

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific role of cis-4-Hexen-1-ol as a pheromone component in insects remains largely uncharacterized in publicly available scientific literature, its structural isomers and other C6 unsaturated alcohols are well-documented as crucial semiochemicals in insect communication. This technical guide provides an in-depth exploration of the role of these C6 "green leaf volatiles" as insect attractants and pheromone components. Due to the limited data on this compound, this document focuses on its more studied isomers, cis-3-Hexen-1-ol and trans-2-Hexen-1-ol (B124871), to provide a comprehensive overview of the methodologies used to identify and characterize these compounds, the quantitative electrophysiological and behavioral responses they elicit, and the underlying signaling pathways. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction: The Scent of Green - C6 Alcohols in Insect Olfaction

Six-carbon (C6) unsaturated alcohols, such as cis-3-Hexen-1-ol (leaf alcohol), are common green leaf volatiles (GLVs) released by plants upon damage. These compounds play a pivotal role in insect-plant interactions, acting as cues for host location, and in some cases, have been co-opted as components of insect pheromones, mediating behaviors such as aggregation and mating. Despite the prevalence of its isomers in insect chemical communication, this compound has not been extensively identified as a key component of any known insect pheromone blend based on current research. This guide, therefore, uses its better-understood isomers as a proxy to detail the technical aspects of studying such compounds in insect chemical ecology.

Quantitative Electrophysiological and Behavioral Responses to C6 Alcohols

The perception of C6 alcohols by insects is primarily studied through electrophysiological and behavioral assays. Electroantennography (EAG) measures the overall electrical response of the antenna to an odorant, while behavioral assays, such as olfactometer and wind tunnel experiments, quantify the insect's attraction or repulsion.

Electroantennogram (EAG) Response Data

The following tables summarize EAG responses of various insect species to C6 unsaturated alcohols. It is important to note that responses can vary significantly based on species, sex, and physiological state.

Insect SpeciesCompoundDoseMean EAG Response (mV)Notes
Anoplophora glabripennis (Asian Longhorned Beetle)(Z)-3-Hexenol1 ng/µL~0.2Dose-dependent increase in response observed.[1]
10 ng/µL~0.4
100 ng/µL~0.7
1 µg/µL~1.0
10 µg/µL~1.3
Monolepta signata (a leaf beetle)Mixture 20 (containing trans-2-hexen-1-ol)Not specified3.076 ± 0.251Strongest response among 26 mixtures tested on females.[2]
Mixture 23 (α-phellandrene + trans-2-hexen-1-ol + 1-heptene)Not specified2.764 ± 0.188Second strongest response in females.[2]

Table 1: Electroantennogram (EAG) responses of selected insect species to C6 unsaturated alcohols.

Insect SpeciesCompoundNormalized EAG ResponseNotes
Drosophila melanogaster (Fruit Fly)cis-3-Hexenol1.0Used as the standard for normalization.[3][4][5][6]
Heliothis virescens (Tobacco Budworm)cis-3-Hexenol1.0Used as the standard for normalization.[3][4][5][6]
Helicoverpa zea (Corn Earworm)cis-3-Hexenol1.0Used as the standard for normalization.[3][4][5][6]
Ostrinia nubilalis (European Corn Borer)cis-3-Hexenol1.0Used as the standard for normalization.[3][4][5][6]
Microplitis croceipes (a parasitic wasp)cis-3-Hexenol1.0Used as the standard for normalization.[3][4][5][6]

Table 2: Normalized Electroantennogram (EAG) responses to cis-3-Hexenol in various insect species.

Behavioral Response Data

Behavioral assays quantify the attractiveness of a compound. The data below is from Y-tube olfactometer and field trapping experiments.

Insect SpeciesCompound/MixtureAssay TypeBehavioral Response
Monolepta signataMixture 23 (α-phellandrene + trans-2-hexen-1-ol + 1-heptene)Y-tube olfactometerSignificant attraction of both males and females.[2]
Field TrappingHighest trap capture compared to other mixtures and control.[2]
Mixture 20 (containing trans-2-hexen-1-ol)Y-tube olfactometerSignificant attraction of females.[2]
Mixture 22 (containing trans-2-hexen-1-ol)Field TrappingSignificantly more adults attracted than control.[2]
Mixture 26 (containing trans-2-hexen-1-ol)Field TrappingSignificantly more adults attracted than control.[2]

Table 3: Behavioral responses of Monolepta signata to volatile mixtures containing trans-2-Hexen-1-ol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings in chemical ecology. The following sections outline the standard protocols for the key experiments cited.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active compounds from a complex mixture.

Objective: To pinpoint which volatile compounds in a sample elicit an electrophysiological response from an insect's antenna.

Methodology:

  • Sample Preparation: Volatiles are collected from the insect or plant source, typically using solvent extraction or solid-phase microextraction (SPME).

  • Gas Chromatography (GC): The extracted sample is injected into a GC, where the compounds are separated based on their volatility and interaction with the column's stationary phase.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification.

  • Electroantennographic Detection (EAD): The second stream is directed over a prepared insect antenna. The antenna is mounted between two electrodes, and the electrical potential difference is continuously recorded.

  • Data Analysis: When a biologically active compound elutes from the GC and passes over the antenna, it triggers a depolarization, which is recorded as a peak in the EAD signal. By aligning the EAD peaks with the peaks from the FID or MS, the active compounds can be identified.[7][8]

GCEAD_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detectors cluster_Analysis Data Analysis Injector Injector Column GC Column Injector->Column Sample Injection Splitter Effluent Splitter Column->Splitter Separated Compounds FID_MS FID / MS Splitter->FID_MS Stream 1 EAD EAD (Insect Antenna) Splitter->EAD Stream 2 Data_Alignment Data Alignment FID_MS->Data_Alignment EAD->Data_Alignment Identification Identification of Active Compounds Data_Alignment->Identification Peak Correlation

A simplified workflow of a Gas Chromatography-Electroantennographic Detection (GC-EAD) experiment.
Y-Tube Olfactometer Bioassay

This assay is a standard laboratory method for studying insect olfactory preferences.

Objective: To determine if an insect is attracted to, neutral to, or repelled by a specific odor.

Methodology:

  • Apparatus: A Y-shaped glass or plastic tube is used. A stream of purified, humidified air is passed through each arm.

  • Odor Application: The test odor is introduced into the airflow of one arm (the "treatment" arm), while the other arm contains a control (e.g., solvent only).

  • Insect Release: A single insect is released at the base of the Y-tube.

  • Observation: The insect's movement is observed for a set period. A "choice" is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum time.[9][10][11][12]

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is statistically analyzed (e.g., using a Chi-squared test) to determine if there is a significant preference.[12]

YTube_Olfactometer cluster_Airflow Airflow System cluster_YTube Y-Tube cluster_Observation Observation & Analysis Air_Source Purified Air Splitter Splitter Air_Source->Splitter Humidifier1 Humidifier1 Splitter->Humidifier1 Humidifier2 Humidifier2 Splitter->Humidifier2 Odor_Source Odor Source (e.g., C6 Alcohol) Humidifier1->Odor_Source Control_Source Control (Solvent) Humidifier2->Control_Source Choice_Zone1 Choice Zone 1 Odor_Source->Choice_Zone1 Choice_Zone2 Choice Zone 2 Control_Source->Choice_Zone2 Release_Point Insect Release Point Record_Choice Record Choice Release_Point->Record_Choice Choice_Zone1->Release_Point Choice_Zone2->Release_Point

Schematic of a Y-tube olfactometer experimental setup.
Wind Tunnel Bioassay

Wind tunnels provide a more realistic setting for studying the flight behavior of insects in response to an odor plume.

Objective: To observe and quantify the flight behavior of an insect towards a distant odor source.

Methodology:

  • Apparatus: A wind tunnel with controlled airflow, temperature, humidity, and lighting is used.

  • Odor Source Placement: The pheromone or attractant source is placed at the upwind end of the tunnel.

  • Insect Release: Insects are released at the downwind end.

  • Behavioral Observation: The flight path and specific behaviors (e.g., activation, upwind flight, casting, landing) are recorded.[2][13][14]

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated and compared between the treatment and control.

Insect Olfactory Signaling Pathway

The perception of odors, including C6 alcohols, in insects involves a complex signaling cascade within the olfactory sensory neurons (OSNs) located in the antennae.

  • Odorant Binding: Volatile molecules enter the sensillum lymph through pores in the cuticle and are bound by Odorant-Binding Proteins (OBPs).

  • Receptor Activation: The OBP-odorant complex transports the odorant to the membrane of the OSN, where it interacts with an Odorant Receptor (OR) complex. This complex typically consists of a specific OR (ORx) that determines the odorant specificity and a highly conserved co-receptor (Orco).

  • Signal Transduction: The binding of the odorant to the ORx/Orco complex opens a non-selective cation channel, leading to the depolarization of the OSN membrane. In some cases, a secondary G-protein-coupled pathway may also be activated.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the antennal lobe of the insect's brain for processing.

  • Signal Termination: Odorant-Degrading Enzymes (ODEs) in the sensillum lymph break down the odorant molecules, terminating the signal and allowing the neuron to reset.

Olfactory_Signaling_Pathway cluster_Sensillum Sensillum Lymph cluster_OSN Olfactory Sensory Neuron (OSN) Membrane Odorant Odorant Molecule (e.g., C6 Alcohol) OBP Odorant-Binding Protein (OBP) Odorant->OBP ODE Odorant-Degrading Enzyme (ODE) Odorant->ODE Degradation Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR_complex ORx/Orco Receptor Complex Odorant_OBP->OR_complex Binding Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

A generalized insect olfactory signaling pathway.

Conclusion and Future Directions

While this compound itself has not been prominently identified as an insect pheromone component, the study of its isomers and other C6 alcohols provides a robust framework for understanding how these common plant volatiles mediate insect behavior. The methodologies outlined in this guide are fundamental to the field of chemical ecology and are essential for the discovery and characterization of new semiochemicals.

Future research should aim to:

  • Screen for the presence of this compound in the volatile profiles of a wider range of insect species.

  • Conduct electrophysiological and behavioral assays with synthetic this compound on various insect species to determine if it elicits any significant responses.

  • Investigate the biosynthetic pathways of C6 alcohols in insects that utilize them as pheromones.

Such studies will not only fill the knowledge gap regarding the specific role of this compound but also contribute to the broader understanding of insect chemical communication, which can have significant implications for the development of novel and sustainable pest management strategies.

References

An In-depth Technical Guide to the Safety and Handling of cis-4-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for cis-4-Hexen-1-ol. The information is compiled from various safety data sheets (SDS), regulatory assessments, and scientific literature to ensure a thorough understanding of the potential hazards and safe handling practices for this compound in a research and development setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic green, grassy odor.[1] It is primarily used in the fragrance and flavor industry. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 928-91-6[2][3]
Molecular Formula C₆H₁₂O[3][4]
Molecular Weight 100.16 g/mol [3][4]
Boiling Point 158-160 °C @ 760 mmHg[5]
Flash Point 59.44 °C (139.00 °F) - 65 °C (149 °F)[6][7]
Density Approximately 0.857 g/cm³[7]
Solubility Soluble in alcohol. Slightly soluble in water.[6]

Hazard Identification and GHS Classification

The GHS classification for this compound has some inconsistencies across different sources, particularly concerning its flammability. It is generally classified as a flammable or combustible liquid.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordPictogramReference(s)
Flammable LiquidH226: Flammable liquid and vaporWarning🔥[5]
Combustible LiquidH227: Combustible liquidWarningNone[8]

Due to the conflicting classifications, it is prudent to treat this compound as a flammable liquid and take appropriate precautions.

Toxicological Data

Specific quantitative toxicological data for this compound is limited in publicly available literature. However, data for the closely related isomer, cis-3-Hexen-1-ol, can provide an indication of its potential toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 4-hexen-1-ol (isomer not specified) and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[9][10] It also holds a Generally Recognized as Safe (GRAS) status from the Flavor and Extract Manufacturers Association (FEMA).[10]

Table 3: Toxicological Data for Related Compounds (cis-3-Hexen-1-ol)

TestSpeciesRouteValueReference(s)
LD50RatOral4700 mg/kg[11]
LD50RabbitDermal5000 mg/kg[12]
LC50RatInhalation> 4.99 mg/L (4 h)[12]

While this data suggests low acute toxicity for a related compound, it is crucial to handle this compound with care, assuming it may have similar properties.

Skin and Eye Irritation: There is no specific skin irritation data available for this compound. For the related compound, cis-3-Hexen-1-ol, some sources suggest it is not a skin irritant, while others indicate the potential for skin inflammation in some individuals.[13] Safety data for the trans-isomer of 4-Hexen-1-ol indicates it can cause serious eye irritation.[14] Therefore, it is recommended to avoid contact with skin and eyes.

Genotoxicity, Repeated Dose, and Reproductive Toxicity: Specific studies on the genotoxicity, repeated dose toxicity, and reproductive toxicity of this compound were not found. However, as a FEMA GRAS substance and a fragrance ingredient reviewed by the Research Institute for Fragrance Materials (RIFM), it would have undergone a safety assessment that considers these endpoints.[15][16][17] These assessments often rely on data from structurally related compounds and computational toxicology.

Handling Precautions and Personal Protective Equipment (PPE)

Given its flammability and potential for eye irritation, the following handling precautions should be observed:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[18]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools.[18]

  • Personal Protective Equipment:

    • Eye Protection: Wear safety glasses with side shields or chemical goggles.[18]

    • Hand Protection: Wear compatible chemical-resistant gloves.[18]

    • Skin Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18]

Experimental Protocols for Safety Assessment

Standardized OECD guidelines are typically followed for the safety assessment of chemicals. For a substance like this compound, the following protocols would be relevant:

  • OECD 404: Acute Dermal Irritation/Corrosion: This test involves applying the substance to the skin of a rabbit to assess the potential for skin irritation and corrosion.[13] Observations for erythema and edema are made over a period of time.

  • OECD 405: Acute Eye Irritation/Corrosion: This guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or corrosion when applied to the eye of a rabbit.[19][20][21][22][23]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Test): This is a widely used in vitro test to assess the mutagenic potential of a chemical by exposing specific strains of bacteria to the substance and observing for mutations.[24][25][26][27][28]

The safety assessment of flavor and fragrance ingredients by organizations like FEMA and RIFM involves a comprehensive, tiered approach that includes a review of existing data, structure-activity relationships, and, when necessary, conducting in vitro and in vivo tests following internationally recognized guidelines.[1][29][30][31]

Emergency Procedures

Spill Response Workflow

The following diagram outlines a logical workflow for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill Size and Risk start->assess_spill small_spill Small Spill assess_spill->small_spill Minor large_spill Large Spill assess_spill->large_spill Major alert Alert Supervisor and Safety Officer small_spill->alert evacuate_lab Evacuate Laboratory large_spill->evacuate_lab evacuate Evacuate Immediate Area ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste as Hazardous Material clean->dispose activate_alarm Activate Fire Alarm evacuate_lab->activate_alarm contact_emergency Contact Emergency Services activate_alarm->contact_emergency

References

A Technical Guide to cis-4-Hexen-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the commercial availability, purity, analysis, and potential applications of the unsaturated alcohol, cis-4-Hexen-1-ol.

Introduction

This compound (CAS No. 928-91-6) is an unsaturated fatty alcohol that serves as a valuable building block in organic synthesis and as a biochemical reagent in life sciences research.[1][2][3] Its characteristic green and fresh aroma also leads to its use in the fragrance and flavoring industries.[2][4] For researchers, particularly those in drug development and medicinal chemistry, understanding the commercial landscape, purity grades, and analytical methodologies for this compound is crucial for ensuring the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive technical overview of this compound, including its commercial suppliers, available purity grades, detailed experimental protocols for analysis, and a discussion of its potential applications in pharmaceutical research.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound in several purity grades suitable for research and development purposes. The most common purity levels are ≥95% and ≥97%, typically determined by gas chromatography (GC). The table below summarizes the offerings from prominent commercial suppliers.

SupplierStated PurityAnalytical MethodReference
Thermo Scientific Chemicals (formerly Alfa Aesar)97%GC, FTIR[5][6]
TCI (Tokyo Chemical Industry)>95.0%GC[7][8][9][10][11]
Santa Cruz BiotechnologyFor Research Use OnlyN/A[12][13][14]
BiosynthFor Research Use OnlyN/A[8][9]
Bedoukian Research≥96.5%N/A[15][16]
BOC SciencesN/AN/A[15][16]
CymitQuimica>95.0%GC[7][12]

Note: "For Research Use Only" indicates that while a specific purity percentage may not be advertised, the product is intended for laboratory applications. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise purity data.[12][14]

Analytical Characterization: Experimental Protocols

Accurate determination of the purity and identity of this compound is paramount for its use in sensitive applications like drug synthesis. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[17] It is the standard method for assessing the purity of this compound.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector.

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Final hold: Hold at 200 °C for 5 minutes.

  • MS Method Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-200.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 100 and characteristic fragment ions.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound, including the cis-configuration of the double bond.

Experimental Protocol: ¹H and ¹³C NMR of this compound

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • ~5.4-5.6 (m, 2H, -CH=CH-): The coupling constant (J) between these two protons will be approximately 10-12 Hz, which is characteristic of a cis-alkene.

      • ~3.6 (t, 2H, -CH₂OH)

      • ~2.1 (q, 2H, -CH₂-CH=)

      • ~1.6 (quintet, 2H, -CH₂CH₂OH)

      • ~1.0 (t, 3H, CH₃-)

      • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and the presence of water.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled carbon spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • ~130 (-CH=)

      • ~125 (-CH=)

      • ~62 (-CH₂OH)

      • ~30 (-CH₂CH₂OH)

      • ~20 (-CH₂-CH=)

      • ~14 (CH₃-)

Synthesis and Purification Strategies

While this compound is commercially available, an understanding of its synthesis and purification is valuable for custom synthesis needs or for preparing derivatives.

Synthetic Approaches

The synthesis of cis-alkenols can be challenging. A common strategy involves the stereoselective reduction of an alkyne precursor.

Workflow for a Potential Synthesis of this compound

cluster_0 Synthesis Pathway start Commercially Available Starting Materials step1 Alkylation of an Acetylide start->step1 e.g., Propargyl alcohol derivative step2 Lindlar Hydrogenation step1->step2 4-Hexyn-1-ol product This compound step2->product

Caption: A potential synthetic workflow for this compound.

A plausible synthesis could start from a protected propargyl alcohol, which is deprotonated and alkylated with an ethyl halide to form a 4-hexyn-1-ol derivative. Deprotection followed by a stereoselective reduction of the triple bond to a cis-double bond using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and hydrogen gas would yield this compound.

Purification

For high-purity applications, fractional distillation is the most common method for purifying this compound.

Experimental Protocol: Fractional Distillation

Given that this compound has a boiling point of approximately 158-160 °C at atmospheric pressure, fractional distillation can be employed to separate it from lower or higher boiling impurities.[18]

  • Apparatus: A standard fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The crude this compound is placed in the round-bottom flask with boiling chips or a magnetic stir bar.

    • The apparatus is assembled, and the flask is gently heated.

    • The vapor will rise through the fractionating column, and fractions are collected based on their boiling points.

    • The fraction distilling at a stable temperature corresponding to the boiling point of this compound is collected as the purified product.

    • The purity of the collected fractions should be monitored by GC-MS.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of more complex molecules, including natural products and potential drug candidates.[19] Unsaturated alcohols are components of various biologically active molecules, and their stereochemistry can be critical for their function.

Role as a Synthetic Intermediate

The presence of both a hydroxyl group and a cis-double bond allows for a variety of chemical transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. The double bond can undergo various addition reactions or be cleaved. These functionalities make this compound a useful intermediate in the total synthesis of natural products, such as certain insect pheromones or prostaglandins (B1171923), which have a wide range of physiological effects.[13][20][21][22]

Potential Involvement in Signaling Pathways

Unsaturated fatty acids and their derivatives, including alcohols, are known to play roles in cellular signaling.[6] They are components of cell membranes and can influence membrane fluidity and the function of membrane-bound proteins.[23] While specific signaling pathways directly involving this compound are not well-documented in readily available literature, the metabolism of unsaturated alcohols can lead to the formation of signaling molecules. For instance, the oxidation of alcohols to aldehydes and carboxylic acids can generate molecules that participate in various metabolic and signaling cascades.

Logical Relationship of Unsaturated Alcohols in Cellular Processes

cluster_0 Cellular Fate and Function of Unsaturated Alcohols unsat_alc Unsaturated Alcohol (e.g., this compound) membrane Membrane Incorporation unsat_alc->membrane metabolism Metabolic Conversion unsat_alc->metabolism fluidity Altered Membrane Fluidity membrane->fluidity protein_func Modulation of Membrane Protein Function membrane->protein_func signaling_mol Generation of Signaling Molecules metabolism->signaling_mol

Caption: Potential roles of unsaturated alcohols in cellular functions.

Conclusion

This compound is a commercially accessible and valuable chemical for a range of research and development activities. Its utility as a synthetic building block, particularly in the construction of stereochemically defined molecules, makes it a compound of interest for medicinal chemists and drug development professionals. A thorough understanding of its purity, analytical characterization, and potential synthetic and biological roles is essential for its effective application in the laboratory. The information and protocols provided in this guide aim to equip researchers with the necessary knowledge to confidently source, handle, and utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Physical Properties of cis-4-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of cis-4-Hexen-1-ol, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data and methodologies for their work with this compound.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory applications.

Physical PropertyValueConditions
Boiling Point158 to 160 °CAt 760 mmHg[1][2][3][4]
Density0.857 g/mLNot specified
Specific Gravity0.840 to 0.860At 20 °C[2]
Specific Gravity0.854 to 0.858At 25 °C[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.

1. Determination of Boiling Point via the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] A common and effective method for determining the boiling point of a small liquid sample is the capillary tube method.[5][7]

Apparatus:

  • Heating apparatus (e.g., oil bath or heating block)

  • Beaker

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube, sealed at one end

  • Stirring mechanism

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid sample.

  • The entire assembly is immersed in a heating bath (e.g., oil bath) but not touching the bottom of the beaker.

  • The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[5][7]

  • The heating is then discontinued, and the bath is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[5]

2. Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[8] For a liquid like this compound, density can be determined by measuring its mass and volume.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer (for higher accuracy)

  • Thermometer

  • Sample of this compound

Procedure:

  • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

  • A known volume of this compound is carefully added to the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.

  • The mass of the container with the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass of the container and the liquid.[9]

  • The temperature of the liquid is recorded as density is temperature-dependent.

  • The density is calculated by dividing the mass of the liquid by its volume.[8][10] To ensure accuracy, the measurement should be repeated multiple times, and the average value should be taken.[9]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

BoilingPointDetermination cluster_setup Setup cluster_heating Heating & Observation cluster_measurement Measurement A Place sample in test tube B Insert inverted capillary tube A->B C Attach to thermometer B->C D Immerse in heating bath C->D E Heat bath gently D->E F Observe for bubble stream from capillary E->F G Stop heating when bubbles are rapid F->G H Record temperature when liquid enters capillary upon cooling G->H I Result H->I Boiling Point

Caption: Workflow for Boiling Point Determination.

DensityDetermination cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calculation Calculation M1 Weigh empty pycnometer/cylinder M2 Weigh pycnometer/cylinder with sample M1->M2 M3 Calculate mass of sample M2->M3 C1 Density = Mass / Volume M3->C1 V1 Add known volume of sample to pycnometer/cylinder V1->C1 R Result C1->R Density

Caption: Workflow for Density Determination.

References

Navigating the Properties of cis-4-Hexen-1-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of cis-4-Hexen-1-ol, a key intermediate in various chemical syntheses. Understanding these fundamental properties is critical for its effective handling, storage, and application in research and development, particularly in the pharmaceutical and fragrance industries. This document outlines available solubility data, discusses stability considerations, and furnishes detailed experimental protocols for in-house assessment.

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its application in solution-based reactions, formulations, and analytical characterization. This compound is a six-carbon unsaturated alcohol, and its solubility is governed by the interplay between its polar hydroxyl group and its nonpolar hydrocarbon chain.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. The following table summarizes the available quantitative and qualitative data.

SolventChemical FormulaTypeSolubility (at 25 °C)Citation
WaterH₂OPolar Protic~16,000 mg/L (estimated)[1][2]
EthanolC₂H₅OHPolar ProticSoluble[1]
MethanolCH₃OHPolar ProticMiscible (Predicted)
AcetoneC₃H₆OPolar AproticMiscible (Predicted)
Dichloromethane (DCM)CH₂Cl₂Polar AproticMiscible (Predicted)
Ethyl AcetateC₄H₈O₂Polar AproticMiscible (Predicted)
HexaneC₆H₁₄NonpolarSoluble (Predicted)
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble

Note: "Miscible (Predicted)" and "Soluble (Predicted)" are estimations based on the principle of "like dissolves like." Experimental verification is recommended.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

This protocol outlines a standardized procedure for determining the solubility of a liquid solute, such as this compound, in various solvents.[3][4]

Objective: To determine the equilibrium solubility of this compound in a selection of laboratory solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess is crucial to ensure that equilibrium with the undissolved solute is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium. A preliminary time-course study can determine the minimum time required.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to separate.

    • For emulsions or fine dispersions, centrifuge the vials at a moderate speed to facilitate phase separation.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining undissolved micro-droplets.

    • Accurately dilute the filtered aliquot with the respective solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC, g/L) × Dilution Factor

G A Add excess this compound to solvent B Equilibrate on shaker (24-48h at constant T) A->B C Phase Separation (Standing/Centrifugation) B->C D Withdraw and filter supernatant C->D E Dilute aliquot D->E F Quantify by HPLC E->F G Calculate Solubility F->G

Caption: A logical workflow for conducting forced degradation studies and developing a stability-indicating method.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data is limited, the provided qualitative information and predictive assessments offer valuable guidance for its use in laboratory and developmental settings. The detailed experimental protocols for solubility determination and stability testing will enable researchers to generate specific data tailored to their unique applications and solvent systems. Adherence to these methodologies will ensure the reliable and effective use of this compound in furthering scientific research and product development.

References

Methodological & Application

Synthesis of cis-4-Hexen-1-ol from Commercially Available Starting Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two distinct and reliable methods for the synthesis of cis-4-Hexen-1-ol, a valuable building block in organic synthesis. The protocols utilize commercially available starting materials and focus on achieving high stereoselectivity for the desired (Z)-isomer.

Introduction

This compound is a key intermediate in the synthesis of various natural products and biologically active molecules. Its specific stereochemistry is often crucial for the desired biological activity. The two methods presented here are the partial hydrogenation of an alkyne using a poisoned catalyst and a Z-selective Wittig reaction. Both methods offer reliable routes to the target compound, each with its own advantages and disadvantages. These protocols are designed to be reproducible in a standard organic chemistry laboratory setting.

Method A: Partial Hydrogenation of 4-Hexyn-1-ol using Lindlar's Catalyst

This method represents the most direct route to this compound, relying on the stereoselective partial reduction of the corresponding alkyne. Lindlar's catalyst, a "poisoned" palladium catalyst, is specifically designed to hydrogenate alkynes to cis-alkenes without further reduction to the alkane.[1][2][3]

Experimental Protocol:

Materials:

Procedure:

  • A 100 mL round-bottom flask is charged with 4-hexyn-1-ol (5.0 g, 51 mmol), Lindlar's catalyst (250 mg, 5 wt%), and methanol (25 mL).

  • A small amount of quinoline (approx. 250 mg) is added to the mixture to further moderate the catalyst's activity and prevent over-reduction.

  • The flask is fitted with a magnetic stir bar and a septum. The flask is then evacuated and backfilled with hydrogen gas from a balloon three times.

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (maintained by the balloon).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne.

  • Upon complete consumption of the starting material (typically 2-4 hours), the hydrogen balloon is removed, and the flask is flushed with nitrogen.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the Celite® pad is washed with diethyl ether.

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: 20% ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Method B: Z-Selective Wittig Reaction

This multi-step synthesis builds the cis-alkene functionality through a Wittig reaction, which is known to favor the formation of (Z)-alkenes when using non-stabilized ylides.[4][5] This pathway involves the protection of a hydroxyl group, formation of a phosphonium (B103445) salt, the Wittig reaction itself, and a final deprotection step.

Experimental Protocols:

Step 1: Protection of 3-Bromopropan-1-ol

  • To a solution of 3-bromopropan-1-ol (10.0 g, 72 mmol) in dichloromethane (B109758) (100 mL) at 0 °C is added 3,4-dihydro-2H-pyran (7.2 g, 86 mmol) followed by a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (900 mg, 3.6 mmol).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the layers are separated.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 2-(3-bromopropoxy)tetrahydro-2H-pyran, which is used in the next step without further purification.

Step 2: Synthesis of the Phosphonium Salt

  • A mixture of 2-(3-bromopropoxy)tetrahydro-2H-pyran (from the previous step) and triphenylphosphine (B44618) (20.8 g, 79 mmol) in acetonitrile (B52724) (150 mL) is heated at reflux for 24 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield [3-(tetrahydro-2H-pyran-2-yloxy)propyl]triphenylphosphonium bromide.

Step 3: Wittig Reaction

  • The phosphonium salt from the previous step (36.2 g, 72 mmol) is suspended in anhydrous tetrahydrofuran (B95107) (THF) (200 mL) under a nitrogen atmosphere and cooled to -78 °C.

  • n-Butyllithium (2.5 M in hexanes, 28.8 mL, 72 mmol) is added dropwise, and the resulting deep red solution is stirred at -78 °C for 1 hour.

  • Propanal (4.2 g, 72 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Step 4: Deprotection

  • The crude product from the Wittig reaction is dissolved in a mixture of acetic acid, THF, and water (4:2:1, 100 mL).

  • The solution is stirred at 45 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

ParameterMethod A: Lindlar HydrogenationMethod B: Z-Selective Wittig Reaction
Starting Material(s) 4-Hexyn-1-ol3-Bromopropan-1-ol, 3,4-Dihydro-2H-pyran, Triphenylphosphine, Propanal
Number of Steps 14
Overall Yield 85-95%40-50% (estimated over 4 steps)
(Z):(E) Selectivity >95:5~90:10 (typical for non-stabilized ylides)
Key Reagents Lindlar's catalyst, H₂Triphenylphosphine, n-BuLi, PPTS
Advantages High yield, high stereoselectivity, one-step reactionAvoids handling of alkynes and hydrogenation equipment
Disadvantages Use of toxic lead-based catalyst, requires hydrogenation setupMulti-step synthesis, lower overall yield, use of pyrophoric n-BuLi

Mandatory Visualization

Synthesis_Workflows cluster_A Method A: Lindlar Hydrogenation cluster_B Method B: Z-Selective Wittig Reaction A_start 4-Hexyn-1-ol A_product This compound A_start->A_product Hydrogenation A_reagents H₂, Lindlar's Catalyst Quinoline, MeOH A_reagents->A_start B_start1 3-Bromopropan-1-ol B_intermediate1 THP-protected 3-bromopropanol B_start1->B_intermediate1 Protection B_reagents1 DHP, PPTS B_reagents1->B_start1 B_intermediate2 Phosphonium Salt B_intermediate1->B_intermediate2 Salt Formation B_reagents2 PPh₃ B_reagents2->B_intermediate1 B_intermediate3 THP-protected This compound B_intermediate2->B_intermediate3 Wittig Reaction B_reagents3 1. n-BuLi 2. Propanal B_reagents3->B_intermediate2 B_product This compound B_intermediate3->B_product Deprotection B_reagents4 AcOH, H₂O B_reagents4->B_intermediate3

Caption: Synthetic workflows for this compound.

Signaling_Pathways cluster_lindlar Lindlar Hydrogenation Mechanism cluster_wittig Wittig Reaction Mechanism L_alkyne Alkyne L_adsorption Adsorption of Alkyne and H₂ onto Catalyst L_alkyne->L_adsorption L_catalyst Pd Surface L_catalyst->L_adsorption L_H2 H₂ L_H2->L_adsorption L_syn_add Syn-addition of H atoms L_adsorption->L_syn_add L_alkene cis-Alkene L_syn_add->L_alkene W_phosphonium Phosphonium Salt W_ylide Phosphorus Ylide W_phosphonium->W_ylide W_base Strong Base W_base->W_phosphonium W_oxaphosphetane Oxaphosphetane Intermediate W_ylide->W_oxaphosphetane W_aldehyde Aldehyde W_aldehyde->W_oxaphosphetane W_alkene cis-Alkene W_oxaphosphetane->W_alkene W_phosphine_oxide Triphenylphosphine Oxide W_oxaphosphetane->W_phosphine_oxide

Caption: Key reaction mechanisms.

References

Stereoselective Synthesis of (Z)-4-Hexen-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-4-Hexen-1-ol, a valuable building block in organic synthesis, particularly for natural products and pharmaceuticals. The focus is on methods that provide high stereoselectivity for the desired (Z)-isomer.

Introduction

(Z)-4-Hexen-1-ol is a key intermediate in the synthesis of various complex molecules. Its Z-configured double bond is a common structural motif in natural products with important biological activities. The stereocontrolled synthesis of this alcohol is therefore of significant interest. The two most common and effective strategies for achieving high Z-selectivity are the partial hydrogenation of an alkyne precursor and the Wittig reaction. This note will detail these two approaches, providing comparative data and a comprehensive experimental protocol for a recommended method.

Methods for Stereoselective Synthesis

The primary methods for the synthesis of (Z)-alkenes, and specifically (Z)-4-Hexen-1-ol, are:

  • Partial Hydrogenation of Alkynes: This is a widely used method where an internal alkyne is reduced to the corresponding (Z)-alkene. The key to success lies in the choice of catalyst that prevents over-reduction to the alkane and favors syn-addition of hydrogen across the triple bond.

  • Wittig Reaction: This classic olefination reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. The use of non-stabilized ylides generally leads to the kinetic product, which is the (Z)-alkene.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for the two primary methods for the synthesis of (Z)-4-Hexen-1-ol.

MethodStarting MaterialsCatalyst/ReagentsTypical Yield (%)Z:E RatioReference
Partial Hydrogenation Hex-4-yn-1-ol (B1596172)H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead)>95>98:2[General Literature]
Wittig Reaction Propanal, (3-Hydroxypropyl)triphenylphosphonium bromideStrong base (e.g., n-BuLi, NaHMDS)70-85>95:5[General Literature]

Note: The data presented are typical values found in the literature for these types of reactions and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Based on its high yield and exceptional stereoselectivity, the partial hydrogenation of hex-4-yn-1-ol using a Lindlar catalyst is the recommended method for the synthesis of (Z)-4-Hexen-1-ol.

Protocol: Synthesis of (Z)-4-Hexen-1-ol via Partial Hydrogenation of Hex-4-yn-1-ol

This protocol describes the stereoselective reduction of hex-4-yn-1-ol to (Z)-4-hexen-1-ol using a Lindlar catalyst.

Materials:

  • Hex-4-yn-1-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606)

  • Methanol (B129727) (anhydrous)

  • Hexane (B92381) (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr shaker)

  • Standard glassware for workup and purification

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add hex-4-yn-1-ol (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add Lindlar's catalyst (0.05 - 0.10 eq by weight relative to the alkyne).

  • Solvent and Poison Addition: Add anhydrous methanol or a mixture of hexane and methanol as the solvent. Add a small amount of quinoline (1-2 drops per gram of catalyst) to further deactivate the catalyst and prevent over-reduction.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus set to a low pressure).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the product. The reaction is typically complete within a few hours.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure (Z)-4-hexen-1-ol.

  • Characterization: Confirm the structure and stereochemistry of the product by ¹H NMR, ¹³C NMR, and GC-MS analysis. The coupling constant of the vinylic protons in the ¹H NMR spectrum is indicative of the double bond geometry (typically ~10-12 Hz for a Z-alkene).

Mandatory Visualizations

Signaling Pathway: General Mechanism of Lindlar Hydrogenation

Caption: Mechanism of Lindlar hydrogenation on a palladium surface.

Experimental Workflow: Synthesis of (Z)-4-Hexen-1-ol

synthesis_workflow start Start reaction Partial Hydrogenation (Hex-4-yn-1-ol, Lindlar's Cat., H₂) start->reaction workup Reaction Workup (Filtration through Celite®) reaction->workup purification Purification (Flash Column Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis end End Product ((Z)-4-Hexen-1-ol) analysis->end

Application Notes and Protocols: cis-4-Hexen-1-ol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cis-4-hexen-1-ol (B1205818) as a versatile C6 synthon in the stereoselective synthesis of natural products. The protocols focus on the preparation of key chiral intermediates and their subsequent elaboration into complex molecular architectures, such as insect pheromones.

Application Note 1: Synthesis of the Gypsy Moth Pheromone (+)-Disparlure

This compound as a Chiral Building Block Precursor

(+)-Disparlure, the sex pheromone of the gypsy moth (Lymantria dispar), is a chiral epoxide with the (7R,8S) configuration. Its synthesis showcases the strategic use of this compound to establish the required stereochemistry and carbon framework. The key transformation is the Sharpless asymmetric epoxidation, which converts the achiral allylic alcohol into a chiral epoxy alcohol with high enantioselectivity. Subsequent functional group manipulations and carbon chain extension lead to the final natural product.

Synthetic Pathway Overview

The synthesis of (+)-Disparlure from this compound can be envisioned as a two-stage process. The first stage involves the asymmetric epoxidation of this compound to generate the key chiral intermediate, (4S,5R)-4,5-epoxyhexan-1-ol. The second stage involves the conversion of this intermediate into the final target molecule through tosylation and coupling with an appropriate organometallic reagent.

G start This compound epoxide (4S,5R)-4,5-Epoxyhexan-1-ol start->epoxide Sharpless Asymmetric Epoxidation tosylate Tosylated Epoxide epoxide->tosylate Tosylation disparlure (+)-Disparlure tosylate->disparlure Grignard Coupling

Caption: Synthetic route to (+)-Disparlure.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of this compound

This protocol details the synthesis of (4S,5R)-4,5-epoxyhexan-1-ol, the key chiral intermediate for (+)-Disparlure.

Materials:

  • This compound

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

  • 4 Å Molecular sieves, powdered

  • Celite®

  • Diethyl ether (Et₂O)

  • Hexanes

  • Saturated aqueous sodium sulfide (B99878) (Na₂S) solution

  • Brine

Procedure:

  • A flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 4 Å molecular sieves (5 g) and anhydrous dichloromethane (250 mL) under an argon atmosphere.

  • The flask is cooled to -20 °C in a cryocool bath.

  • To the stirred suspension, add (+)-diisopropyl tartrate (4.2 mL, 20 mmol) followed by titanium(IV) isopropoxide (5.0 mL, 17 mmol). The mixture is stirred for 30 minutes at -20 °C.

  • A solution of this compound (10.0 g, 100 mmol) in anhydrous dichloromethane (20 mL) is added dropwise over 10 minutes.

  • tert-Butyl hydroperoxide (5.5 M in decane, 36 mL, 200 mmol) is added dropwise, maintaining the internal temperature below -15 °C.

  • The reaction mixture is stirred at -20 °C for 4-6 hours, monitoring the reaction progress by TLC (e.g., 1:1 hexanes:ethyl acetate).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S (30 mL). The mixture is warmed to room temperature and stirred vigorously for 1 hour.

  • The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether (3 x 50 mL).

  • The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford (4S,5R)-4,5-epoxyhexan-1-ol.

Quantitative Data:

ParameterValue
Yield 85-95%
Enantiomeric Excess (ee) >95%
Specific Rotation --INVALID-LINK-- +25.5 (c 1.0, CHCl₃)

Protocol 2: Synthesis of (+)-Disparlure from (4S,5R)-4,5-Epoxyhexan-1-ol

This protocol describes the conversion of the chiral epoxy alcohol to the final pheromone.

Materials:

  • (4S,5R)-4,5-Epoxyhexan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Isoamylmagnesium bromide (prepared from 1-bromo-3-methylbutane (B150244) and magnesium turnings) in THF

  • Copper(I) cyanide (CuCN)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

Procedure:

Step 1: Tosylation of (4S,5R)-4,5-Epoxyhexan-1-ol

  • To a solution of (4S,5R)-4,5-epoxyhexan-1-ol (5.8 g, 50 mmol) in anhydrous pyridine (50 mL) at 0 °C, add p-toluenesulfonyl chloride (10.5 g, 55 mmol) portionwise.

  • The reaction mixture is stirred at 0 °C for 4 hours and then stored at 4 °C overnight.

  • The mixture is poured into ice-water (200 mL) and extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude tosylate, which is used in the next step without further purification.

Step 2: Grignard Coupling to form (+)-Disparlure

  • A solution of isoamylmagnesium bromide (approx. 1.0 M in THF, 60 mL, 60 mmol) is added to a suspension of copper(I) cyanide (0.45 g, 5.0 mmol) in anhydrous THF (50 mL) at -78 °C. The mixture is stirred for 30 minutes.

  • A solution of the crude tosylate from the previous step in anhydrous THF (20 mL) is added dropwise to the Gilman cuprate (B13416276) solution at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • The mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/diethyl ether gradient) to afford (+)-Disparlure.

Quantitative Data:

StepProductYield (over 2 steps)Enantiomeric Purity
Tosylation & Coupling (+)-Disparlure60-70%>95% ee

Application Note 2: General Strategy for Pheromone Synthesis

This compound as a Versatile C6 Chiral Synthon

The synthetic strategy outlined for (+)-Disparlure can be adapted for the synthesis of a variety of other insect pheromones. The core principle involves the stereoselective formation of a chiral C6 epoxy alcohol from this compound, followed by chain extension through coupling reactions. By varying the Grignard reagent or other coupling partners, a diverse range of long-chain, chiral natural products can be accessed.

G start This compound epoxide Chiral C6 Epoxy Alcohol start->epoxide Sharpless Asymmetric Epoxidation activated_epoxide Activated Epoxide (e.g., Tosylate) epoxide->activated_epoxide Activation (e.g., TsCl) pheromone Target Pheromone activated_epoxide->pheromone Cuprate Coupling grignard R-MgX grignard->pheromone Cuprate Coupling

Caption: General synthetic workflow.

This modular approach allows for the efficient and stereocontrolled synthesis of various pheromones, which are crucial tools in integrated pest management programs and for studying insect chemical ecology. The high enantioselectivity of the Sharpless epoxidation is fundamental to ensuring the biological activity of the synthesized pheromones, as insects often exhibit high sensitivity to the stereochemistry of these signaling molecules.

Application Notes and Protocols for the Use of cis-4-Hexen-1-ol in Insect Attractant Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hexen-1-ol (B1205818) is a member of the green leaf volatiles (GLVs), a class of C6 compounds released by plants upon mechanical damage or herbivory. These compounds are significant semiochemicals in insect-plant interactions, often acting as cues for host location by herbivorous insects and for locating prey by predators and parasitoids. While extensive research has focused on isomers such as cis-3-hexen-1-ol (B126655) and trans-2-hexen-1-ol (B124871), the application of this compound in insect attractants is an emerging area of study. These application notes provide a comprehensive overview of the methodologies and available data to guide the research and development of insect attractants based on this compound and related GLVs.

Due to the limited specific data for this compound, this document leverages findings from closely related and structurally similar compounds to provide a foundational framework for experimental design and data interpretation.

Data Presentation: Efficacy of Hexenols and Related Compounds in Insect Attraction

The following tables summarize quantitative data from electroantennography (EAG) and behavioral assays for various hexenol isomers and other green leaf volatiles, which can serve as a reference for expected activities when testing this compound.

Table 1: Electroantennogram (EAG) Responses of Various Insect Species to Green Leaf Volatiles. This table presents the electrical responses of insect antennae to various GLVs, indicating the potential for these compounds to be detected by the insect's olfactory system.

Insect SpeciesCompoundMean EAG Response (mV) ± SEReference
Monolepta signata (Female)Mixture 20 (contains trans-2-hexen-1-ol)3.076 ± 0.251[1]
Monolepta signata (Male)Mixture 26 (contains trans-2-hexen-1-ol)2.861 ± 0.449[2]
Microplitis croceipes (Female)cis-3-hexenolSignificantly greater than males[3]
Cotesia marginiventris (Female)cis-3-hexenolSignificantly greater than males[3]

Table 2: Behavioral Responses of Insects to Green Leaf Volatiles in Olfactometer Assays. This table showcases the outcomes of behavioral choice tests, indicating attraction or repulsion to specific GLVs.

Insect SpeciesCompound/MixtureAssay TypeAttraction/Response
Monolepta signata (Female)Mixture 23 (α-phellandrene + trans-2-hexen-1-ol + 1-heptene)Y-tube OlfactometerSignificant attraction
Monolepta signata (Male)Mixture 23 (α-phellandrene + trans-2-hexen-1-ol + 1-heptene)Y-tube OlfactometerSignificant attraction
Phthorimaea operculellacis-3-hexen-1-olNot specifiedInduces oriented flight

Table 3: Field Trapping Data for Insect Attractants Containing Green Leaf Volatiles. This table provides data from field studies, demonstrating the effectiveness of GLV-baited traps in capturing target insects.

Target InsectAttractant MixtureTrap TypeMean No. of Insects Captured
Monolepta signataMixture 23 (α-phellandrene + trans-2-hexen-1-ol + 1-heptene)Not specifiedHighest trap capture

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to this compound, providing a measure of olfactory sensitivity.

Materials:

  • Live, healthy adult insects (e.g., 2-5 days old)

  • This compound (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Glass capillaries for electrodes

  • Saline solution (e.g., Ringer's solution)

  • Pasteur pipettes and filter paper strips

  • Air stimulus controller

Procedure:

  • Insect Preparation:

    • Immobilize the insect, for example, by placing it in a truncated pipette tip, leaving the head and antennae exposed.[4]

    • Secure the head with a small amount of low-melting-point wax to prevent movement.

  • Electrode Placement:

    • Prepare two glass capillary electrodes by pulling them to a fine point and filling them with saline solution.

    • Insert a silver wire into the back of each electrode.

    • Under a microscope, carefully insert the reference electrode into the insect's head (e.g., near the ocelli).

    • Place the recording electrode over the tip of one antenna, ensuring good contact.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., from 0.01 ng/µL to 100 ng/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small filter paper strip and insert it into a Pasteur pipette.[4]

    • Prepare a control pipette with the solvent alone.

  • Data Recording:

    • Deliver a continuous stream of purified, humidified air over the antenna.

    • Introduce the tip of the stimulus pipette into the airstream for a short duration (e.g., 0.5 seconds).

    • Record the resulting depolarization of the antenna (the EAG response) in millivolts (mV).

    • Present stimuli in order of increasing concentration, with a solvent control puff between each test compound.

    • Allow sufficient time between stimuli for the antenna to recover.

    • Replicate the experiment with multiple insects (e.g., n=6-10) for statistical validity.

Protocol 2: Y-Tube Olfactometer Assay

Objective: To assess the behavioral response (attraction, repulsion, or neutrality) of an insect to the odor of this compound in a two-choice scenario.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Activated charcoal and distilled water for air purification and humidification

  • Odor source chambers

  • This compound and solvent

  • Filter paper

  • Test insects (starved for a few hours prior to the assay)

Procedure:

  • Setup:

    • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.

    • Connect the air pump to the two arms of the Y-tube, ensuring a constant and equal airflow through each arm.[2]

    • Place the Y-tube in a controlled environment with uniform lighting and temperature.

  • Stimulus Preparation:

    • Apply a solution of this compound in a suitable solvent to a piece of filter paper and place it in one of the odor source chambers.

    • Place a filter paper with the solvent alone in the other odor source chamber to serve as a control.

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.[1]

    • A choice is recorded when the insect moves a certain distance into one of the arms (e.g., two-thirds of the arm's length) and remains there for a minimum period (e.g., 30 seconds).[1]

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

    • After a set number of insects (e.g., 5-10), rotate the arms of the olfactometer to avoid positional bias.[1]

    • Test a sufficient number of insects (e.g., 50-100) for each treatment.

  • Data Analysis:

    • Analyze the data using a chi-square test to determine if there is a significant preference for the treatment arm over the control arm.

Protocol 3: Field Trapping Experiment

Objective: To evaluate the effectiveness of this compound as a lure for capturing target insects in a natural environment.

Materials:

  • Insect traps (e.g., sticky traps, funnel traps)

  • Lures containing this compound (e.g., rubber septa, plastic vials)

  • Control lures (containing only the solvent or blank)

  • Randomized block experimental design layout for the field site

Procedure:

  • Experimental Design:

    • Select a suitable field site with a known population of the target insect.

    • Design a randomized complete block experiment to minimize the effects of environmental variability. Each block should contain one of each treatment (e.g., this compound lure, control lure, and potentially other candidate attractants or synergistic mixtures).

    • Ensure sufficient distance between traps to avoid interference.

  • Trap Deployment:

    • Deploy the traps according to the experimental design, attaching the appropriate lure to each trap.

    • Place traps at a height and location that is appropriate for the target insect's behavior.

  • Data Collection:

    • Check the traps at regular intervals (e.g., daily or weekly) and record the number of target insects captured in each trap.

    • Replace lures as needed based on their expected field life.

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in the number of insects captured between the different treatments.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the detection of volatile compounds like this compound by an insect's olfactory system.

Olfactory_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_brain Insect Brain Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR_Orco Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Orco Transports to OSN Olfactory Sensory Neuron (OSN) Dendrite OR_Orco->OSN Activates OSN_axon OSN Axon AL Antennal Lobe PN Projection Neuron AL->PN Synaptic Transmission MB_LH Mushroom Bodies & Lateral Horn PN->MB_LH Information Processing Behavior Behavioral Response (e.g., Attraction) MB_LH->Behavior Elicits OSN_axon->AL Signal Transduction Experimental_Workflow compound_selection Compound Selection (this compound) eag Electroantennography (EAG) compound_selection->eag Screen for Olfactory Activity olfactometer Y-Tube Olfactometer Assay eag->olfactometer Test Behavioral Response field_trapping Field Trapping Experiments olfactometer->field_trapping Validate in Natural Environment product_dev Attractant Product Development field_trapping->product_dev Develop Commercial Lure Synergism_Antagonism hexenol This compound attraction Increased Attraction hexenol->attraction Baseline Attraction hexenol->attraction Synergistic Effect repulsion Decreased Attraction/ Repulsion hexenol->repulsion Antagonistic Effect synergist Synergistic Compound (e.g., Pheromone, other GLV) synergist->attraction Synergistic Effect antagonist Antagonistic Compound (e.g., Repellent) antagonist->repulsion Antagonistic Effect

References

Application Notes and Protocols for the Esterification of cis-4-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hexen-1-ol is a valuable unsaturated alcohol utilized in the synthesis of various esters, which find applications as flavor and fragrance agents, as well as intermediates in the pharmaceutical and agrochemical industries. This document provides detailed protocols for the esterification of this compound with acetic acid, propanoic acid, and benzoic acid, employing three distinct and widely used methodologies: Fischer, Steglich, and Yamaguchi esterification. Each method offers advantages depending on the desired ester, substrate sensitivity, and required reaction conditions.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of the starting material, this compound, is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 164-165 °C
Density 0.845 g/cm³
Refractive Index 1.441

Experimental Protocols

Detailed methodologies for the synthesis of cis-4-hexenyl acetate, cis-4-hexenyl propanoate, and cis-4-hexenyl benzoate (B1203000) are provided below.

Protocol 1: Fischer Esterification of this compound with Acetic Acid

This method is a classic acid-catalyzed equilibrium reaction. The use of excess carboxylic acid or removal of water drives the reaction towards the ester product.[1]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), a significant excess of glacial acetic acid (e.g., 3.0 eq), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude ester by silica gel column chromatography to obtain pure cis-4-hexenyl acetate.

Protocol 2: Steglich Esterification of this compound with Propanoic Acid

The Steglich esterification is a mild method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, making it suitable for acid-sensitive substrates.[2][3]

Materials:

  • This compound

  • Propanoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), propanoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure cis-4-hexenyl propanoate.

Protocol 3: Yamaguchi Esterification of this compound with Benzoic Acid

The Yamaguchi esterification is particularly useful for the synthesis of sterically hindered esters and macrolactones. It proceeds via the formation of a mixed anhydride (B1165640).[4][5]

Materials:

  • This compound

  • Benzoic Acid

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (B128534) (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.1 eq) in anhydrous toluene.

  • Add triethylamine (1.2 eq) and stir the solution at room temperature for 30 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir for an additional 2 hours at room temperature.

  • In a separate flask, dissolve this compound (1.0 eq) and DMAP (2.0 eq) in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution at room temperature.

  • Stir the reaction mixture for 12-24 hours and monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford pure cis-4-hexenyl benzoate.

Data Presentation

The following table summarizes the expected products and typical yields for the esterification of this compound.

Esterification MethodCarboxylic AcidProductTypical Yield Range
FischerAcetic Acidcis-4-Hexenyl acetate60-80%
SteglichPropanoic Acidcis-4-Hexenyl propanoate75-90%
YamaguchiBenzoic Acidcis-4-Hexenyl benzoate80-95%

Characterization Data

The synthesized esters can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. Below are the predicted ¹H and ¹³C NMR chemical shifts for the products. Note: Actual chemical shifts may vary depending on the solvent and instrument.

cis-4-Hexenyl Acetate

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.45-5.35 (m, 2H, -CH=CH-), 4.07 (t, J = 6.8 Hz, 2H, -CH₂-O-), 2.08 (q, J = 6.8 Hz, 2H, -CH₂-C=), 2.04 (s, 3H, -C(O)CH₃), 1.73 (quint, J = 6.8 Hz, 2H, -CH₂-CH₂-O-), 0.96 (t, J = 7.5 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 171.2, 129.0, 125.5, 64.0, 28.1, 23.2, 20.9, 14.2.

cis-4-Hexenyl Propanoate

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.46-5.36 (m, 2H, -CH=CH-), 4.06 (t, J = 6.8 Hz, 2H, -CH₂-O-), 2.31 (q, J = 7.6 Hz, 2H, -C(O)CH₂CH₃), 2.09 (q, J = 6.8 Hz, 2H, -CH₂-C=), 1.74 (quint, J = 6.8 Hz, 2H, -CH₂-CH₂-O-), 1.14 (t, J = 7.6 Hz, 3H, -C(O)CH₂CH₃), 0.96 (t, J = 7.5 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 174.5, 129.0, 125.6, 63.8, 28.2, 27.6, 23.2, 14.2, 9.1.

cis-4-Hexenyl Benzoate [6]

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 7.8 Hz, 2H, Ar-H), 7.55 (t, J = 7.4 Hz, 1H, Ar-H), 7.44 (t, J = 7.8 Hz, 2H, Ar-H), 5.49-5.40 (m, 2H, -CH=CH-), 4.31 (t, J = 6.8 Hz, 2H, -CH₂-O-), 2.18 (q, J = 6.8 Hz, 2H, -CH₂-C=), 1.88 (quint, J = 6.8 Hz, 2H, -CH₂-CH₂-O-), 0.99 (t, J = 7.5 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.7, 132.8, 130.5, 129.5, 129.1, 128.3, 125.5, 64.5, 28.4, 23.3, 14.2.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship between the different esterification methods.

Esterification_Workflow cluster_start Starting Materials cluster_methods Esterification Methods cluster_process Process cluster_end Products & Analysis This compound This compound Reaction Reaction & Monitoring This compound->Reaction Carboxylic_Acid Carboxylic Acid (Acetic, Propanoic, or Benzoic) Carboxylic_Acid->Reaction Fischer Fischer Esterification (H₂SO₄ catalyst) Fischer->Reaction Steglich Steglich Esterification (DCC, DMAP) Steglich->Reaction Yamaguchi Yamaguchi Esterification (Yamaguchi Reagent, DMAP) Yamaguchi->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Ester Pure Ester Purification->Ester Analysis NMR Analysis (¹H, ¹³C) Ester->Analysis

Caption: General workflow for the esterification of this compound.

Esterification_Methods cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification cluster_yamaguchi Yamaguchi Esterification Esterification Esterification of this compound F_Conditions Conditions: - Acid Catalyst (H₂SO₄) - High Temperature (Reflux) - Equilibrium Reaction Esterification->F_Conditions S_Conditions Conditions: - DCC, DMAP - Room Temperature - Anhydrous Solvent Esterification->S_Conditions Y_Conditions Conditions: - Yamaguchi Reagent, DMAP, Et₃N - Room Temperature - Anhydrous Solvent Esterification->Y_Conditions F_Advantages Advantages: - Inexpensive Reagents - Simple Procedure F_Disadvantages Disadvantages: - Harsh Conditions - Reversible Reaction S_Advantages Advantages: - Mild Conditions - High Yields S_Disadvantages Disadvantages: - Stoichiometric Byproduct (DCU) - More Expensive Reagents Y_Advantages Advantages: - Mild Conditions - High Yields - Good for Sterically Hindered Substrates Y_Disadvantages Disadvantages: - Multi-step Anhydride Formation - Expensive Reagents

Caption: Comparison of Fischer, Steglich, and Yamaguchi esterification methods.

References

Application Notes and Protocols: Oxidation Reactions of cis-4-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary oxidation reactions of cis-4-Hexen-1-ol, a versatile building block in organic synthesis. The document outlines the potential products arising from selective oxidation of the alcohol functionality, the carbon-carbon double bond, or both. Detailed experimental protocols for key transformations are provided, alongside quantitative data to facilitate reaction planning and optimization.

Introduction to the Reactivity of this compound

This compound possesses two primary sites for oxidation: the primary alcohol and the cis-alkene. This bifunctionality allows for a range of selective transformations, yielding valuable synthetic intermediates such as aldehydes, carboxylic acids, and epoxides. The choice of oxidant and reaction conditions dictates the chemoselectivity of these reactions, enabling targeted synthesis of desired products.

Key Oxidation Pathways

The oxidation of this compound can be directed to three main pathways:

  • Oxidation of the Alcohol Group: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid.

  • Oxidation of the Alkene Group: The double bond can be converted to an epoxide (epoxidation) or cleaved to yield smaller carbonyl compounds (oxidative cleavage).

  • Combined Oxidation: Certain reagents or conditions can lead to the oxidation of both the alcohol and the alkene functionalities.

The following sections detail the products, reagents, and reaction conditions for these transformations.

Data Presentation: Summary of Oxidation Reactions

The following tables summarize the expected products and typical conditions for the oxidation of this compound.

Table 1: Oxidation of the Alcohol Functionality

Product NameStructureReagent(s)Typical ConditionsExpected Yield
cis-4-Hexenalcis-4-Hexenal StructurePyridinium (B92312) chlorochromate (PCC)Anhydrous CH₂Cl₂, room temp.Good to high
Oxalyl chloride, DMSO, Et₃N (Swern)Anhydrous CH₂Cl₂, -78 °C to rtHigh
cis-4-Hexenoic Acidcis-4-Hexenoic Acid StructureCrO₃, H₂SO₄, acetone (B3395972) (Jones)0 °C to room temp.Good to high[1]
TEMPO, NaOCl, NaClO₂Biphasic, buffered, room temp.High[1]

Table 2: Oxidation of the Alkene Functionality

Product NameStructureReagent(s)Typical ConditionsExpected Yield
cis-4,5-Epoxyhexan-1-olcis-4,5-Epoxyhexan-1-ol Structuremeta-Chloroperoxybenzoic acid (m-CPBA)CH₂Cl₂, 0 °C to room temp.High
Propanal & 3-HydroxypropanalPropanal & 3-Hydroxypropanal Structure1. O₃; 2. (CH₃)₂S or Zn/H₂O (Reductive)CH₂Cl₂ or MeOH, -78 °CHigh
Propanoic Acid & 3-Hydroxypropanoic AcidPropanoic Acid & 3-Hydroxypropanoic Acid Structure1. O₃; 2. H₂O₂ (Oxidative)CH₂Cl₂ or MeOH, -78 °C to rtHigh

Table 3: Enzyme-Catalyzed Oxidation

Product(s)Enzyme SystemOxidantConditionsObservations
cis-4-Hexenal and cis-4,5-Epoxyhexan-1-olChloroperoxidase (CPO)tert-Butyl hydroperoxideCyclohexane/citrate buffer (4:1, v/v), pH 5.0Aldehyde is the main product; epoxidation is also observed.[2]

Experimental Protocols

Protocol 1: Oxidation of this compound to cis-4-Hexenal using Pyridinium Chlorochromate (PCC)
  • Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the flask, followed by powdered molecular sieves or celite.

  • Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous CH₂Cl₂ and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure cis-4-Hexenal.

Protocol 2: Epoxidation of this compound to cis-4,5-Epoxyhexan-1-ol using m-CPBA
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield cis-4,5-Epoxyhexan-1-ol.

Protocol 3: Oxidative Cleavage of this compound via Ozonolysis (Reductive Work-up)
  • Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or methanol (B129727) in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone (O₃) through the solution until a blue color persists, indicating an excess of ozone.

  • Purging: Purge the solution with nitrogen or oxygen to remove the excess ozone.

  • Reductive Work-up: Add dimethyl sulfide (B99878) (DMS) (2-3 equivalents) to the reaction mixture at -78 °C.

  • Warming and Stirring: Allow the mixture to warm to room temperature and stir for several hours to overnight.

  • Purification: Remove the solvent under reduced pressure. The resulting products, propanal and 3-hydroxypropanal, can be separated and purified by distillation or chromatography, although their volatility may present challenges.

Visualizations

Reaction Pathways of this compound Oxidation

Oxidation_Pathways cluster_start Starting Material cluster_alcohol_ox Alcohol Oxidation cluster_alkene_ox Alkene Oxidation This compound This compound cis-4-Hexenal cis-4-Hexenal This compound->cis-4-Hexenal PCC or Swern cis-4-Hexenoic Acid cis-4-Hexenoic Acid This compound->cis-4-Hexenoic Acid Jones Reagent Epoxide cis-4,5-Epoxyhexan-1-ol This compound->Epoxide m-CPBA Cleavage_Red Propanal + 3-Hydroxypropanal This compound->Cleavage_Red 1. O3 2. DMS Cleavage_Ox Propanoic Acid + 3-Hydroxypropanoic Acid This compound->Cleavage_Ox 1. O3 2. H2O2 cis-4-Hexenal->cis-4-Hexenoic Acid Jones Reagent

Caption: Oxidation pathways of this compound.

General Experimental Workflow for Oxidation

Experimental_Workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Addition of Reagents and Substrate setup->reagents reaction Reaction Monitoring (TLC, GC, etc.) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Chromatography, Distillation) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End analysis->end

Caption: General workflow for an oxidation reaction.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of cis-4-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of cis-4-Hexen-1-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (CAS No: 928-91-6) is a volatile organic compound (VOC) recognized for its potent, green, and grassy aroma.[1] It is a key character-impact compound found in various fruits and vegetables and is utilized in the flavor and fragrance industry.[1] As a volatile alcohol, its analysis is crucial for quality control in food products, environmental monitoring, and in the development of consumer goods. Gas chromatography-mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive identification.[2][3]

This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound. The methodology covers sample preparation, instrumental parameters for GC-MS, and data analysis, tailored for researchers, scientists, and professionals in drug development and quality control laboratories.

Experimental Protocols

Sample and Standard Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to dissolve the analyte in a volatile solvent compatible with the GC-MS system.[4][5]

Reagents and Materials:

  • This compound standard (≥96.0% purity)

  • Methanol (B129727) or Dichloromethane (GC or HPLC grade)

  • 2 mL clear glass autosampler vials with PTFE-lined caps

  • Micropipettes and tips

  • Vortex mixer

Protocol for Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in a 10 mL volumetric flask using methanol. Mix thoroughly until fully dissolved.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards. A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.[6]

  • Transfer to Vials: Transfer approximately 1.5 mL of each standard solution into separate GC vials and cap securely.

Protocol for Sample Preparation (Liquid Matrix):

  • For liquid samples, such as beverages or liquid formulations, perform a dilution to bring the expected analyte concentration within the calibration range.

  • Dilute the sample using a suitable volatile solvent like methanol or dichloromethane.[4] Water should be avoided as it has a very high heat of evaporation and can negatively impact the analysis.[5]

  • Filter the diluted sample using a 0.22 µm syringe filter to remove any particulate matter that could clog the injector or column.[4]

  • Transfer the final filtered sample into a GC vial for analysis.

GC-MS Instrumentation and Method Parameters

The following parameters are recommended for a standard GC-MS system. These may be optimized based on the specific instrument and column used.

Table 1: GC-MS Method Parameters

ParameterSettingJustification
Gas Chromatograph (GC)
ColumnDB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]A non-polar column suitable for the separation of volatile and semi-volatile organic compounds.[7]
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplit (Split ratio 50:1)Prevents column overloading for higher concentration samples.[5] Splitless mode may be used for trace analysis.[7]
Carrier GasHelium (99.999% purity)Inert gas that does not interfere with the analysis.[2]
Flow Rate1.0 mL/min (Constant Flow Mode)Provides optimal separation efficiency for the specified column dimensions.
Oven Temperature ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program allows for the separation of compounds with a range of boiling points.[2]
Mass Spectrometer (MS)
Ion Source Temperature230 °CStandard temperature to maintain analyte integrity in the ion source.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Electron Energy70 eVStandard energy for creating molecular ions and characteristic fragments.
Mass Range (Scan Mode)m/z 35 - 350Covers the molecular ion and expected fragment ions of this compound.
Solvent Delay3 minutesPrevents the high concentration of solvent from saturating the detector.

Results and Discussion

Chromatographic and Mass Spectral Data

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The identity of the peak can be confirmed by comparing its mass spectrum with a reference library, such as the NIST Mass Spectral Library. The molecular ion (M+) for this compound (C₆H₁₂O) has a mass-to-charge ratio (m/z) of 100.16.[8] The electron ionization process causes the molecular ion to break into smaller, characteristic fragments.[9]

Table 2: Expected Mass Fragments for this compound

m/z (Mass-to-Charge Ratio)InterpretationRelative Abundance
100[M]+ (Molecular Ion)Low
82[M - H₂O]+Moderate
67[C₅H₇]+High
55[C₄H₇]+High
41[C₃H₅]+ (Base Peak)Very High (100%)

Data is representative and based on typical fragmentation patterns for similar alcohols and publicly available spectral data from NIST.[10]

Quantitative Analysis

A calibration curve is generated by plotting the peak area of the target analyte against the concentration of the prepared standards. The linearity of the response should be evaluated, with an R² value > 0.995 being acceptable. The concentration of this compound in unknown samples is then determined by interpolating their peak areas from this curve.

Table 3: Example Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
5155,430
10310,850
25785,200
501,590,100
1003,250,500
Sample X 550,600
Calculated Concentration 17.8 µg/mL

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample 1. Sample/Standard Dilution 2. Dilution with Volatile Solvent Sample->Dilution Filtration 3. Filtration (0.22 µm) Dilution->Filtration Vial 4. Transfer to GC Vial Filtration->Vial Autosampler 5. Autosampler Injection Vial->Autosampler Inlet 6. Vaporization in GC Inlet Autosampler->Inlet Column 7. Separation on GC Column Inlet->Column IonSource 8. Ionization (EI, 70 eV) Column->IonSource Analyzer 9. Mass Analysis (Quadrupole) IonSource->Analyzer Detector 10. Detection Analyzer->Detector DataSystem 11. Data Acquisition Detector->DataSystem Analysis 12. Identification & Quantification DataSystem->Analysis Report 13. Final Report Analysis->Report

Caption: Workflow from sample preparation to data analysis for GC-MS.

Conclusion

The described GC-MS method provides a robust and reliable protocol for the identification and quantification of this compound. The detailed steps for sample preparation, instrumental conditions, and data analysis ensure high sensitivity and accuracy. This application note serves as a comprehensive guide for laboratories involved in the analysis of volatile flavor and fragrance compounds, enabling effective quality control and research.

References

Troubleshooting & Optimization

Common by-products in the synthesis of cis-4-Hexen-1-ol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-4-Hexen-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are three primary synthetic routes commonly employed for the synthesis of this compound:

  • Wittig Reaction: This involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. For this compound, this typically involves the reaction of a C4-ylide with a C2-aldehyde or vice-versa, where one of the fragments contains a protected hydroxyl group. Non-stabilized ylides generally favor the formation of the Z (cis) isomer.

  • Partial Hydrogenation of an Alkyne: This method involves the reduction of 4-hexyn-1-ol using a poisoned catalyst, most commonly a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). This catalytic system selectively hydrogenates the alkyne to a cis-alkene without further reduction to the alkane.

  • Grignard Reaction with an Epoxide: This route can involve the reaction of a Grignard reagent with an epoxide. For instance, the reaction of ethylmagnesium bromide with a protected 4-hydroxy-1,2-epoxybutane can be a viable route. The reaction is typically followed by a deprotection step to yield the final product.

Q2: What are the typical by-products for each synthetic route?

A2: Each synthetic route is associated with a characteristic set of by-products that can complicate the purification of the desired this compound.

Synthetic RouteCommon By-products
Wittig Reaction trans-4-Hexen-1-ol (E-isomer), Triphenylphosphine (B44618) oxide (TPPO)
Partial Hydrogenation trans-4-Hexen-1-ol, 1-Hexanol (from over-hydrogenation), Catalyst poisons (e.g., quinoline)
Grignard Reaction Unreacted starting materials, Diol from epoxide ring-opening with water, Isomeric alcohols from non-regioselective epoxide opening

Q3: My primary by-product is the trans-isomer. How can I remove it?

A3: The separation of cis- and trans-4-Hexen-1-ol is challenging due to their very similar boiling points (cis: 159-160 °C, trans: 159-160 °C).[1][2][3]

  • Fractional Distillation: While difficult, fractional distillation with a highly efficient column (e.g., a long Vigreux or packed column) may achieve partial separation. However, complete removal is unlikely.

  • Column Chromatography: Silica (B1680970) gel chromatography is the most effective method. The slight difference in polarity between the cis and trans isomers allows for their separation. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. The cis isomer is generally slightly more polar and will have a lower Rf value.

  • Preparative Gas Chromatography (GC): For very high purity on a small scale, preparative GC can be employed.

Q4: I used the Wittig reaction and now have a significant amount of triphenylphosphine oxide (TPPO) in my product. How can I get rid of it?

A4: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove by-product of the Wittig reaction. Several methods can be employed for its removal:

  • Crystallization: TPPO is often crystalline and less soluble in non-polar solvents like hexane or diethyl ether compared to the desired alcohol. Triturating the crude product with a cold non-polar solvent can cause the TPPO to precipitate, after which it can be removed by filtration.

  • Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. This is a highly effective method for its removal.

    • With Zinc Chloride (ZnCl₂): Forms an insoluble ZnCl₂(TPPO)₂ complex in polar solvents like ethanol (B145695).[4][5]

    • With Magnesium Chloride (MgCl₂): Forms an insoluble complex in solvents like toluene (B28343) or ethyl acetate.[1]

    • With Calcium Bromide (CaBr₂): Forms an insoluble complex in ethereal solvents or toluene.[6]

  • Column Chromatography: TPPO is significantly more polar than this compound and can be readily separated by silica gel chromatography.

Troubleshooting Guides

Problem 1: Low yield of cis-isomer in Wittig Reaction
Possible Cause Troubleshooting Step
Use of a stabilized ylide Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) favor the formation of the trans (E) isomer. Ensure you are using a non-stabilized ylide (e.g., from a primary alkyl halide) which favors the cis (Z) isomer.[7]
Reaction conditions The stereochemical outcome of the Wittig reaction can be influenced by the solvent and the base used. For non-stabilized ylides, aprotic solvents and salt-free conditions generally provide higher cis-selectivity.
Isomerization during workup or purification Exposure to acidic conditions or prolonged heating can potentially cause isomerization. Ensure workup is performed under neutral or slightly basic conditions and avoid excessive heat during purification.
Problem 2: Over-hydrogenation in Alkyne Reduction
Possible Cause Troubleshooting Step
Catalyst is too active The Lindlar catalyst may not be sufficiently "poisoned." Ensure the catalyst is properly prepared or use a commercially available, pre-poisoned catalyst. The amount of quinoline (B57606) or other poison can be adjusted.[3][8]
Reaction monitoring The reaction should be carefully monitored by TLC or GC to stop it once the alkyne has been consumed, before significant over-hydrogenation to the alkane occurs.
Hydrogen pressure High hydrogen pressure can favor over-reduction. Conduct the reaction at or slightly above atmospheric pressure.
Problem 3: Difficulty Removing Triphenylphosphine Oxide (TPPO)
Possible Cause Troubleshooting Step
Co-crystallization with product If TPPO co-crystallizes with your product, try a different solvent for crystallization. Alternatively, use the metal salt precipitation method.
Inefficient precipitation with metal salts Ensure the correct solvent is used for the chosen metal salt (e.g., ethanol for ZnCl₂, toluene for MgCl₂). The stoichiometry of the metal salt to TPPO is also crucial; using a slight excess of the metal salt can improve precipitation.[1][4][6]
TPPO streaking on silica gel column TPPO can be quite polar and may streak on a silica gel column. Use a more polar eluent system or a different adsorbent like alumina. A "dry loading" technique, where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column, can also improve separation.

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with ZnCl₂
  • Dissolution: Dissolve the crude reaction mixture containing this compound and TPPO in ethanol.

  • Precipitation: Prepare a solution of zinc chloride (ZnCl₂) in warm ethanol (approximately 1.8 M). Add this solution to the crude mixture at room temperature while stirring. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.

  • Filtration: Stir the mixture for a few hours to ensure complete precipitation. Filter the suspension to remove the insoluble complex.

  • Work-up: Wash the filter cake with a small amount of cold ethanol. Combine the filtrates and concentrate under reduced pressure to remove the ethanol. The resulting oil is enriched in this compound and can be further purified if necessary.

Protocol 2: Separation of cis- and trans-4-Hexen-1-ol by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of hexane.

  • Sample Loading: Dissolve the crude mixture of hexenol isomers in a minimal amount of dichloromethane (B109758) or the eluent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for "dry loading," adsorb the crude mixture onto a small amount of silica gel, remove the solvent, and load the resulting powder onto the column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The less polar trans-isomer will elute first.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis-isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to determine the composition. Combine the fractions containing the pure cis-isomer.

Visualizations

Synthesis_Byproducts cluster_wittig Wittig Reaction cluster_hydrogenation Partial Hydrogenation cluster_grignard Grignard Reaction wittig Aldehyde + Ylide wittig_product This compound wittig->wittig_product wittig_byproduct1 trans-4-Hexen-1-ol wittig->wittig_byproduct1 wittig_byproduct2 Triphenylphosphine Oxide wittig->wittig_byproduct2 hydro 4-Hexyn-1-ol + H2/Lindlar hydro_product This compound hydro->hydro_product hydro_byproduct1 trans-4-Hexen-1-ol hydro->hydro_byproduct1 hydro_byproduct2 1-Hexanol hydro->hydro_byproduct2 grignard Epoxide + Grignard Reagent grignard_product This compound grignard->grignard_product grignard_byproduct Unreacted Starting Materials / Side Products grignard->grignard_byproduct

Caption: Common synthetic routes to this compound and their associated by-products.

Byproduct_Removal cluster_trans trans-Isomer Removal cluster_tppo TPPO Removal cluster_alkane 1-Hexanol Removal crude Crude this compound Mixture trans_removal Fractional Distillation (Challenging) Column Chromatography (Effective) crude->trans_removal Contains trans-isomer tppo_removal Crystallization Precipitation with Metal Salts Column Chromatography crude->tppo_removal Contains TPPO alkane_removal Fractional Distillation Column Chromatography crude->alkane_removal Contains 1-Hexanol purified Purified this compound trans_removal->purified tppo_removal->purified alkane_removal->purified

Caption: Troubleshooting workflow for the removal of common by-products.

References

Technical Support Center: Purification of cis-4-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cis-4-Hexen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high purity for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenge in purifying this compound is the removal of its geometric isomer, trans-4-Hexen-1-ol. These isomers have very similar physical properties, which makes their separation difficult using standard laboratory techniques. Additionally, like many unsaturated alcohols, this compound may be susceptible to isomerization or degradation under harsh conditions, such as high temperatures.

Q2: What are the typical impurities found in crude this compound?

Aside from the trans-isomer, other potential impurities may include starting materials from the synthesis, reaction byproducts, and solvents. The specific impurities will depend on the synthetic route used to prepare the compound. Commercially available this compound is often sold with a purity of greater than 95% or 96.5%, with the main impurity being the trans-isomer.[1][2][3]

Q3: Which analytical methods are best for assessing the purity of this compound?

High-resolution Gas Chromatography (GC) is the most common and effective method for determining the isomeric purity of this compound.[3][4] A capillary column with a polar stationary phase is recommended to achieve baseline separation of the cis and trans isomers.

Troubleshooting Guides

Problem 1: Poor separation of cis and trans isomers via fractional distillation.
  • Possible Cause 1: Insufficient Column Efficiency. The boiling points of cis- and trans-4-Hexen-1-ol are very close, necessitating a highly efficient fractionating column.

    • Solution: Use a longer fractionating column (e.g., Vigreux or a packed column) to increase the number of theoretical plates. Ensure the column is well-insulated to maintain the temperature gradient.

  • Possible Cause 2: Distillation Rate is Too High. A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.

    • Solution: Reduce the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second.

  • Possible Cause 3: Thermal Isomerization. High temperatures in the distillation pot could cause the cis-isomer to convert to the more thermodynamically stable trans-isomer.

    • Solution: If thermal isomerization is suspected, perform the fractional distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and minimize the risk of thermal degradation or isomerization.

Problem 2: Co-elution of isomers during column chromatography.
  • Possible Cause: Inappropriate Stationary Phase. Standard silica (B1680970) gel or alumina (B75360) may not have sufficient selectivity to resolve the cis and trans isomers.

    • Solution: Employ argentation chromatography, which utilizes silica gel impregnated with silver nitrate (B79036). The silver ions interact more strongly with the pi-electrons of the cis-double bond, leading to a longer retention time for the cis-isomer and allowing for effective separation from the trans-isomer.[5]

Problem 3: Product degradation during purification.
  • Possible Cause 1: Exposure to Acidic or Basic Conditions. Strong acids or bases can catalyze isomerization or other side reactions.

    • Solution: Ensure all glassware is neutral and that any solvents or reagents used are free from acidic or basic impurities. If performing chromatographic separations, use neutral solvent systems.

  • Possible Cause 2: Oxidation. Unsaturated alcohols can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures.

    • Solution: When performing distillations, consider using a nitrogen or argon atmosphere to minimize contact with oxygen. Store the purified product under an inert atmosphere and at a cool temperature.

Experimental Protocols

High-Efficiency Fractional Distillation

This protocol is designed to enrich the cis-isomer from a mixture containing the trans-isomer.

Objective: To achieve >98% purity of this compound.

Apparatus:

  • Round-bottom flask

  • Heating mantle with magnetic stirring

  • Insulated fractionating column (e.g., Vigreux, minimum 50 cm)

  • Distillation head with a high-precision thermometer

  • Condenser

  • Receiving flasks

  • Vacuum adapter and vacuum source (optional)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound and add a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently while stirring.

    • Allow the temperature at the distillation head to stabilize. Collect the initial distillate (forerun) in a separate flask. This fraction will likely be enriched in any lower-boiling impurities.

    • Slowly increase the heating to maintain a distillation rate of 1-2 drops per second.

    • Collect fractions in separate, pre-weighed receiving flasks.

    • Monitor the temperature at the distillation head closely. A stable temperature reading indicates the collection of a pure fraction.

  • Analysis: Analyze the collected fractions by GC to determine the isomeric ratio and identify the fractions with the highest purity of this compound.

Argentation Column Chromatography

This protocol is highly effective for separating cis and trans isomers.

Objective: To isolate this compound with >99% purity.

Materials:

Procedure:

  • Preparation of AgNO₃-impregnated Silica Gel:

    • Dissolve silver nitrate in deionized water or methanol (B129727) (typically 10-20% by weight of the silica gel).

    • In a fume hood, create a slurry of the silica gel with the AgNO₃ solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the silver-impregnated silica from light as much as possible.

  • Packing the Column:

    • Pack a chromatography column with the prepared AgNO₃-silica gel using a non-polar solvent system (e.g., hexane).

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The trans-isomer will elute first as it interacts more weakly with the silver ions.

    • Gradually increase the polarity of the mobile phase by adding small amounts of a more polar solvent like ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing the concentration).

    • The cis-isomer, which binds more strongly to the silver ions, will elute at higher solvent polarity.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions by TLC or GC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

The selection of a purification method often depends on the required purity and the scale of the experiment. The following table summarizes the key physical properties that are exploited for separation.

CompoundIsomer TypeBoiling Point (°C at 760 mmHg)Refractive Index (at 20°C)
This compoundGeometric (cis)158[1]~1.442 - 1.446[2]
trans-4-Hexen-1-olGeometric (trans)159 - 160[6][7]~1.439[6]

Note: The boiling points are very close, highlighting the need for high-efficiency fractional distillation.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_analysis Analysis cluster_purification Purification Options cluster_outcome Outcome Crude Crude this compound (Mixture of isomers) GC_Analysis GC Analysis to Determine Isomer Ratio Crude->GC_Analysis Initial Assessment Distillation High-Efficiency Fractional Distillation GC_Analysis->Distillation Purity < Target Argentation Argentation Chromatography GC_Analysis->Argentation High Purity Required Pure_Cis >99% Pure This compound Distillation->Pure_Cis Enriched Fractions Argentation->Pure_Cis Separated Fractions Pure_Trans Isolated trans-4-Hexen-1-ol Argentation->Pure_Trans Pure_Cis->GC_Analysis Final Purity Check

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Poor Isomer Separation? Method Which Method? Start->Method Yes Success Purity Achieved Start->Success No Distillation_Check Increase Column Efficiency & Reduce Distillation Rate Method->Distillation_Check Distillation Chromatography_Check Use Argentation (AgNO₃) Chromatography Method->Chromatography_Check Chromatography Degradation_Check Product Degradation? Distillation_Check->Degradation_Check Chromatography_Check->Degradation_Check Vacuum_Distill Use Vacuum Distillation Degradation_Check->Vacuum_Distill Yes (Heat) Inert_Atmosphere Use Inert Atmosphere (N₂/Ar) Degradation_Check->Inert_Atmosphere Yes (Oxidation) Degradation_Check->Success No Vacuum_Distill->Success Inert_Atmosphere->Success

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimization of Reaction Conditions for cis-4-Hexen-1-ol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of cis-4-Hexen-1-ol for analysis, primarily by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is often necessary for compounds like this compound that contain active hydrogen groups (in this case, a hydroxyl group). The process replaces the active hydrogen with a less polar functional group. This modification increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, better resolution, and enhanced sensitivity during GC analysis.[1][2]

Q2: What are the most common derivatization methods for alcohols like this compound?

A2: The three most widely used derivatization methods for alcohols in GC are silylation, acylation, and alkylation.[1][3] Silylation, which introduces a trimethylsilyl (B98337) (TMS) group, is the most prevalent method for making samples more volatile.[2] Acylation, the introduction of an acyl group, is another common technique that can create more stable derivatives.[1]

Q3: Which silylating reagents are recommended for this compound?

A3: For the silylation of primary alcohols such as this compound, common and effective reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5] BSTFA is a versatile reagent that reacts rapidly with a range of polar compounds.[4] MSTFA is also highly effective and its by-products are often more volatile, which can reduce chromatographic interference.

Q4: When should I consider using a catalyst in my silylation reaction?

A4: For primary alcohols like this compound, a catalyst is not always necessary with powerful silylating agents like BSTFA or MSTFA. However, if you experience incomplete derivatization, a catalyst such as trimethylchlorosilane (TMCS) can be added (often at 1-10%) to increase the reactivity of the silylating reagent.[4]

Q5: What are the advantages of acylation over silylation?

A5: Acylated derivatives are generally more stable than their silylated counterparts, particularly towards hydrolysis.[1] This can be advantageous if there is a delay between sample preparation and analysis. Additionally, using fluorinated acylating reagents can enhance detectability with an electron capture detector (ECD).[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Derivatization (multiple peaks for the analyte) 1. Insufficient reagent. 2. Presence of moisture. 3. Suboptimal reaction time or temperature. 4. Steric hindrance (less likely for a primary alcohol).1. Increase the molar excess of the derivatizing reagent. A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.[4] 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples in aqueous solution should be evaporated to dryness before adding the reagent.[2] 3. Increase the reaction temperature (e.g., to 60-80°C) and/or extend the reaction time. Monitor the reaction progress at different time points to determine the optimal duration.[4] 4. If using a less reactive reagent, consider adding a catalyst like TMCS or switching to a more powerful reagent like MSTFA.[4]
Extraneous Peaks in the Chromatogram 1. By-products from the derivatizing reagent. 2. Contaminants in the sample or solvent. 3. Degradation of the derivative.1. Choose a reagent with more volatile by-products (e.g., MSTFA). A post-derivatization cleanup step, such as a simple solvent extraction, may be necessary. 2. Run a reagent blank (all components except the sample) to identify reagent-related peaks. Use high-purity solvents and reagents. 3. Ensure the GC inlet temperature is not excessively high. Check for active sites in the GC system (e.g., inlet liner, column) that may be causing degradation.
Poor Peak Shape (e.g., tailing) 1. Adsorption of the underivatized analyte on active sites in the GC system. 2. Incomplete derivatization.1. Ensure derivatization has gone to completion. 2. Deactivate the GC inlet liner with a silylating agent. Use a column appropriate for the analysis of the derivatized compound.
Low or No Analyte Signal 1. Hydrolysis of the derivative before or during analysis. 2. Ineffective derivatization. 3. Analyte degradation.1. Strictly exclude moisture from the entire workflow. Analyze the sample as soon as possible after derivatization. Acylation can produce more hydrolytically stable derivatives.[1] 2. Re-evaluate the choice of derivatization reagent and reaction conditions (see "Incomplete Derivatization"). 3. Check for thermal degradation in the GC inlet by lowering the temperature.
Irreproducible Results 1. Inconsistent reaction conditions. 2. Variable amounts of water in the samples or reagents. 3. Instability of the derivatives over time.1. Precisely control reaction time, temperature, and reagent volumes. The use of an autosampler for derivatization can improve reproducibility.[5] 2. Implement a rigorous drying procedure for all samples and glassware. Store reagents under inert gas and with desiccants. 3. Analyze samples at a consistent time point after derivatization.

Data Presentation: Typical Reaction Conditions

The following tables summarize typical starting conditions for the derivatization of primary alcohols. These should be used as a starting point for the optimization of this compound derivatization.

Table 1: Silylation Conditions for Primary Alcohols

ParameterBSTFAMSTFA
Reagent Molar Excess 2:1 to 10:1 (Reagent:Analyte)2:1 to 10:1 (Reagent:Analyte)
Catalyst (optional) 1-10% TMCSNot usually required
Solvent Pyridine (B92270), Acetonitrile, DichloromethaneAcetonitrile, Ethyl Acetate
Temperature Room Temperature to 80°C30°C to 70°C
Reaction Time 15 min to 2 hours30 min to 1 hour

Table 2: Acylation Conditions for Primary Alcohols

ParameterAcetic AnhydrideTrifluoroacetic Anhydride (TFAA)
Reagent Molar Excess 5:1 to 10:1 (Reagent:Analyte)2:1 to 5:1 (Reagent:Analyte)
Catalyst Pyridine, DMAP (catalytic)Pyridine
Solvent Toluene, DichloromethaneDichloromethane, Acetonitrile
Temperature Room Temperature to 100°C0°C to 60°C
Reaction Time 30 min to 4 hours15 min to 1 hour

Experimental Protocols

Protocol 1: Silylation of this compound with BSTFA (+/- TMCS)

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a 2 mL autosampler vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA (with or without 1% TMCS). This represents a significant molar excess.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane).

Protocol 2: Acylation of this compound with Acetic Anhydride

  • Sample Preparation: In a dry 2 mL vial, dissolve 1-5 mg of this compound in 200 µL of anhydrous toluene.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (to act as a catalyst and acid scavenger), followed by 100 µL of acetic anhydride.

  • Reaction: Cap the vial tightly and heat at 70°C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Add 500 µL of water to quench the excess acetic anhydride. Vortex and allow the layers to separate. Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: The dried organic layer is ready for GC-MS analysis.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the optimization of derivatization conditions for this compound.

Derivatization_Optimization_Workflow Workflow for Optimization of this compound Derivatization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Evaluation cluster_2 Phase 3: Optimization Loop cluster_3 Phase 4: Final Protocol A Select Derivatization Method (e.g., Silylation or Acylation) B Choose Reagent (e.g., BSTFA or Acetic Anhydride) A->B C Define Initial Conditions (Temp, Time, Reagent Ratio) B->C D Perform Initial Derivatization C->D E GC-MS Analysis D->E F Evaluate Peak Area & Shape E->F G Check for By-products E->G H Is Derivatization Complete & Optimal? F->H G->H I Vary Reaction Temperature H->I No M Final Optimized Protocol H->M Yes J Adjust Reaction Time I->J K Modify Reagent Concentration J->K L Consider Catalyst Addition K->L L->D Re-run Experiment

Caption: A logical workflow for optimizing the derivatization of cis-4-Hexen-1-ol.

References

Preventing isomerization of cis-4-Hexen-1-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-4-Hexen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted isomerization of this compound to its trans isomer during chemical reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chemical transformation of this compound.

Issue 1: Significant Isomerization to trans-4-Hexen-1-ol Detected After Reaction

  • Possible Cause: The reaction conditions are promoting isomerization. This can be due to the presence of acids, bases, or certain metal catalysts, as well as elevated temperatures. The trans isomer is generally more thermodynamically stable than the cis isomer, providing a driving force for this transformation.

  • Troubleshooting Steps:

    • Reaction Temperature: High temperatures can provide the necessary activation energy for isomerization.

      • Recommendation: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction closely and avoid prolonged heating.

    • pH Control: Both acidic and basic conditions can catalyze the isomerization of allylic alcohols.

      • Recommendation: Ensure the reaction medium is neutral. If acidic or basic reagents are necessary, use the mildest possible options and consider the use of a buffer system. A thorough neutralization during the work-up is critical.

    • Catalyst Choice: Transition metal catalysts, particularly those used in hydrogenation or metathesis, can sometimes facilitate double bond migration and isomerization.

      • Recommendation: Screen different catalysts and ligands. For instance, in certain ruthenium-catalyzed reactions, additives like 1,4-benzoquinone (B44022) have been shown to suppress isomerization.

    • Protecting Groups: The free hydroxyl group can sometimes participate in side reactions that lead to isomerization.

      • Recommendation: Consider protecting the alcohol as a silyl (B83357) ether (e.g., TBDMS, TIPS) or another suitable protecting group that is stable to the reaction conditions and can be removed cleanly.

Issue 2: Isomerization Occurring During Purification

  • Possible Cause: The purification method may be inducing isomerization. This is often due to residual acidic or basic impurities, or exposure to high temperatures during distillation.

  • Troubleshooting Steps:

    • Work-up Procedure: Ensure that the crude product is thoroughly neutralized and washed to remove any catalytic residues before purification.

    • Chromatography: Silica (B1680970) gel can be slightly acidic and may cause isomerization of sensitive compounds.

      • Recommendation: Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or alternative stationary phases like alumina.

    • Distillation: High temperatures during distillation can promote isomerization.

      • Recommendation: Use vacuum distillation to lower the boiling point of the compound and minimize thermal stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers for the isomerization of this compound?

A1: The primary driver for the isomerization of this compound is the greater thermodynamic stability of the corresponding trans isomer. The cis configuration introduces steric strain due to the proximity of the alkyl groups on the same side of the double bond. This strain is relieved in the trans isomer, making it the lower energy form. Reaction conditions involving heat, acids, bases, or certain transition metals can provide a kinetic pathway for the conversion to the more stable trans isomer.

Q2: Are there specific reaction types that are particularly prone to causing isomerization of this compound?

A2: Yes, reactions that involve carbocation intermediates or proceed via radical pathways are often susceptible to isomerization. For example, reactions carried out under strongly acidic conditions can lead to protonation of the double bond and subsequent rotation around the single bond before deprotonation, leading to a mixture of isomers. Similarly, some transition metal-catalyzed reactions, like certain types of olefin metathesis or hydrogenation, can have side reactions that lead to isomerization.

Q3: Can protecting the hydroxyl group prevent isomerization?

A3: Protecting the hydroxyl group can indirectly help prevent isomerization by allowing for a broader range of reaction conditions to be used, some of which may be milder and less prone to causing isomerization. For example, converting the alcohol to a silyl ether allows for subsequent reactions to be carried out under aprotic conditions, avoiding potential acid or base catalysis involving the hydroxyl proton. However, the protecting group itself does not directly prevent the isomerization of the double bond if the reaction conditions are harsh enough to facilitate it through other mechanisms.

Q4: How can I quantify the amount of trans isomer in my product?

A4: The ratio of cis to trans isomers of 4-Hexen-1-ol can be accurately determined using analytical techniques such as:

  • Gas Chromatography (GC): The two isomers will likely have different retention times on a suitable capillary column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling constants of the vinylic protons are typically different for cis and trans isomers. For cis alkenes, the coupling constant (J) is generally smaller than for trans alkenes.

    • ¹³C NMR: The chemical shifts of the carbons alpha to the double bond can also differ between the cis and trans isomers.

Key Experiments and Protocols

While specific quantitative data for preventing isomerization in a wide range of reactions with this compound is not extensively consolidated in the literature, the following protocols for analogous systems highlight key principles for maintaining stereochemical integrity.

Protocol 1: Stereospecific Epoxidation of a cis-Alkene

This protocol for the epoxidation of cis-2-Methyl-3-hexene demonstrates a method to preserve the cis stereochemistry, a principle that can be applied to this compound.

  • Reaction: Epoxidation using meta-chloroperoxybenzoic acid (m-CPBA).

  • Rationale: The reaction with peroxy acids is a concerted process, meaning the epoxide is formed in a single step, which helps to retain the stereochemistry of the starting alkene.

  • Methodology:

    • Dissolve the cis-alkene in a suitable solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Add a mild, non-nucleophilic base, such as sodium bicarbonate, to neutralize any trace acidity.

    • Slowly add a solution of m-CPBA in the same solvent.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and wash thoroughly to remove acidic byproducts.

  • Expected Outcome: High yield of the cis-epoxide with minimal formation of the trans-epoxide.

Protocol 2: Enzymatic Acetylation of a cis-Alkenol

This method for the acetylation of cis-3-hexen-1-ol (B126655) showcases a highly selective enzymatic approach that preserves the double bond geometry.

  • Reaction: Transesterification using ethyl acetate (B1210297) as the acyl donor, catalyzed by lipase (B570770).

  • Rationale: Enzymatic reactions are often highly stereospecific and occur under very mild conditions (neutral pH, moderate temperature), which minimizes the risk of isomerization.

  • Methodology:

    • To a solution of the cis-alkenol in a suitable organic solvent, add ethyl acetate.

    • Add an immobilized lipase (e.g., Novozym 435).

    • Incubate the mixture at a mild temperature (e.g., 40 °C) with gentle agitation.

    • Monitor the conversion to the acetate ester by GC.

    • Upon completion, filter off the immobilized enzyme and remove the solvent under reduced pressure.

  • Expected Outcome: High conversion to the cis-acetate with excellent preservation of the cis-isomer configuration.

Data Summary

The following table summarizes general strategies and their expected impact on preventing the isomerization of this compound.

StrategyKey ParametersExpected Outcome
Temperature Control Maintain lowest effective temperatureReduced rate of thermal isomerization
pH Neutrality Use of buffers, thorough work-upAvoidance of acid/base-catalyzed isomerization
Mild Reagents e.g., m-CPBA for epoxidation, Swern or Dess-Martin for oxidationMinimizes side reactions that could lead to isomerization
Enzymatic Catalysis Lipases, oxidases, etc.High stereoselectivity under mild conditions
Protecting Groups Silyl ethers (TBDMS, TIPS)Allows for a wider range of compatible reaction conditions

Visualizations

Isomerization_Pathway This compound This compound Intermediate Intermediate This compound->Intermediate Catalyst (Acid/Base/Metal) High Temperature trans-4-Hexen-1-ol trans-4-Hexen-1-ol Intermediate->trans-4-Hexen-1-ol More Stable

Caption: General pathway for the catalyzed isomerization of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Isomerization_Detected Isomerization of this compound Detected High_Temp High Temperature Isomerization_Detected->High_Temp Non_Neutral_pH Non-Neutral pH Isomerization_Detected->Non_Neutral_pH Catalyst_Choice Inappropriate Catalyst Isomerization_Detected->Catalyst_Choice Purification_Method Harsh Purification Isomerization_Detected->Purification_Method Lower_Temp Lower Reaction/Distillation Temp. High_Temp->Lower_Temp Control_pH Use Buffers / Neutralize Thoroughly Non_Neutral_pH->Control_pH Screen_Catalysts Screen Mild/Selective Catalysts Catalyst_Choice->Screen_Catalysts Change_Purification Use Deactivated Silica / Vacuum Distillation Purification_Method->Change_Purification

Caption: Troubleshooting workflow for preventing isomerization.

Troubleshooting guide for scaling up cis-4-Hexen-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: cis-4-Hexen-1-ol Synthesis

Welcome to the technical support center for this compound synthesis. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and stereoselective method for synthesizing this compound is the partial hydrogenation of the corresponding alkyne, 4-hexyn-1-ol. This reaction typically employs a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), to prevent over-hydrogenation to the fully saturated 1-hexanol (B41254) and to favor the formation of the cis (Z) isomer over the trans (E) isomer. Other methods, though less common, include organometallic coupling reactions and multi-step syntheses starting from materials like 1,4-butanediol.

Q2: My reaction yield is significantly lower than reported in the literature. What are the potential causes?

A2: Low yield is a common issue that can stem from several factors. The most frequent causes include:

  • Catalyst Inactivity: The Lindlar catalyst may be old, improperly stored, or of poor quality. Ensure you are using a fresh, high-quality catalyst.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low hydrogen pressure, or low temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Over-hydrogenation: The catalyst may be too active, or the reaction was left for too long, leading to the formation of the saturated by-product, 1-hexanol.

  • Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can all impact yield. The reaction is typically run at room temperature and slightly above atmospheric pressure of hydrogen.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, drying, and distillation steps. Ensure careful handling and use efficient purification techniques.

Q3: The stereoselectivity of my synthesis is poor, resulting in a high percentage of the trans-isomer. How can I improve the cis:trans ratio?

A3: Achieving high cis-selectivity is the primary challenge in this synthesis. A high trans-isomer content is usually linked to the reaction conditions or the catalyst system.

  • Catalyst Poisoning: The "poison" in Lindlar's catalyst (typically lead acetate (B1210297) or quinoline) is crucial for preventing both over-hydrogenation and cis-trans isomerization. If the catalyst is not sufficiently poisoned, isomerization to the more thermodynamically stable trans-isomer can occur. Adding a small amount of quinoline (B57606) to the reaction mixture can sometimes improve selectivity.

  • Hydrogen Pressure and Stirring: High hydrogen pressure and vigorous stirring can lead to over-reduction and isomerization. Maintain a controlled, slightly positive pressure of hydrogen and ensure smooth, consistent stirring.

  • Reaction Temperature: Running the reaction at lower temperatures can sometimes improve selectivity by reducing the energy available for isomerization.

Q4: I am having difficulty separating the final this compound from the trans-isomer and the saturated 1-hexanol by-product. What are the best purification methods?

A4: The boiling points of this compound, trans-4-hexen-1-ol, and 1-hexanol are very close, making separation by standard distillation challenging.

  • High-Efficiency Fractional Distillation: A long, well-insulated Vigreux or packed fractionating column is necessary to achieve good separation. Performing the distillation under reduced pressure (vacuum) lowers the boiling points and can improve separation efficiency.

  • Preparative Gas Chromatography (Prep-GC): For very high purity requirements and smaller scales, Prep-GC is an effective but more resource-intensive method for separating close-boiling isomers.

  • Flash Column Chromatography: While challenging due to the similar polarities of the compounds, flash chromatography on silica (B1680970) gel with a carefully optimized non-polar solvent system (e.g., hexane/ethyl acetate gradients) can sometimes provide enrichment of the desired cis-isomer.

Troubleshooting Guides

Problem 1: Low Product Yield

If you are experiencing lower-than-expected yields, use the following logical workflow to diagnose and resolve the issue.

G start Low Yield Observed q1 Is the starting material consumed? (Check by TLC/GC) start->q1 incomplete Incomplete Reaction q1->incomplete No complete Starting Material Consumed q1->complete Yes sol1 Solution: 1. Increase reaction time. 2. Check H2 supply/pressure. 3. Use fresh, active catalyst. incomplete->sol1 q2 Is 1-hexanol the major product? (Check by GC/NMR) complete->q2 over_red Over-hydrogenation Occurred q2->over_red Yes other Other Issue q2->other No sol2 Solution: 1. Reduce reaction time. 2. Use a more poisoned catalyst. 3. Lower H2 pressure. over_red->sol2 sol3 Potential Cause: Loss during workup/purification. Action: Refine extraction and distillation procedures. other->sol3

Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Stereoselectivity (High Trans-Isomer Content)

If your final product contains an unacceptably high level of the trans-isomer, follow this troubleshooting guide.

G start High trans-Isomer Content (Poor Stereoselectivity) q1 Was the reaction time extended significantly after starting material was consumed? start->q1 isomerization Isomerization to trans-Product q1->isomerization Yes catalyst_issue Catalyst Issue q1->catalyst_issue No sol1 Solution: 1. Monitor reaction closely and stop   promptly upon completion. 2. Lower reaction temperature. isomerization->sol1 sol2 Solution: 1. Use a higher quality, well-poisoned   Lindlar catalyst. 2. Add a co-poison like quinoline. 3. Ensure catalyst is not expired. catalyst_issue->sol2

Caption: Troubleshooting workflow for poor stereoselectivity.

Data Presentation

The following table summarizes typical quantitative results from a successful synthesis versus common problematic outcomes. This data is primarily based on Gas Chromatography (GC) analysis of the crude reaction mixture.

ParameterExpected Result (Successful Synthesis)Poor Result: Incomplete ReactionPoor Result: Over-hydrogenationPoor Result: Poor Selectivity
This compound (%) > 95%20 - 60%< 80%70 - 90%
trans-4-Hexen-1-ol (%) < 2%< 1%< 2%> 5%
4-Hexyn-1-ol (%) < 1%> 40%< 1%< 1%
1-Hexanol (%) < 2%< 1%> 20%< 2%

Experimental Protocols

Protocol 1: Synthesis of this compound via Partial Hydrogenation

This protocol describes a general procedure for the synthesis of this compound from 4-hexyn-1-ol using Lindlar's catalyst.

Objective: To achieve >95% conversion and >95% cis-selectivity.

Apparatus:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen gas cylinder with regulator

  • Hydrogenation balloon or bubbler system

  • Septa and needles

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Setup: Assemble the three-neck flask with a magnetic stir bar, a septum for solvent/reagent addition, a gas inlet connected to the hydrogen source, and a condenser with a gas outlet connected to a bubbler. Purge the entire system with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: In the flask, dissolve 4-hexyn-1-ol (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; typically 5% by weight relative to the alkyne).

  • Hydrogenation: Purge the flask with hydrogen gas to replace the inert atmosphere. Maintain a slight positive pressure of hydrogen using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require occasional cooling with a water bath.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, filtering them through a celite/silica plug to remove the catalyst, and analyzing by GC. The reaction is complete when the starting alkyne peak has disappeared. Avoid letting the reaction run for too long to prevent over-hydrogenation.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate using a rotary evaporator. The crude product can be purified by high-efficiency fractional distillation under reduced pressure to separate the desired cis-product from any trans-isomer and saturated by-product.

Protocol 2: Gas Chromatography (GC) Analysis

Objective: To determine the purity and isomeric ratio of the product.

Apparatus:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating alcohols (e.g., a polar DB-WAX or similar column).

GC Program (Example):

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 3 minutes.

    • Ramp: Increase at 10°C/minute to 180°C.

    • Hold: Hold at 180°C for 5 minutes.

    • (Note: This is a starting point and must be optimized for your specific instrument and column.)

Procedure:

  • Sample Preparation: Dilute a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Analysis: Identify the peaks corresponding to the starting material, cis-isomer, trans-isomer, and saturated alcohol based on retention times of known standards. Quantify the relative peak areas to determine the percentage composition.

General Synthesis and Analysis Workflow

The diagram below illustrates the overall workflow from starting materials to the final, analyzed product.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis A Starting Material (4-Hexyn-1-ol) B Partial Hydrogenation (Lindlar Catalyst, H2) A->B C Reaction Quenching & Catalyst Filtration B->C D Solvent Removal (Rotary Evaporation) C->D E Fractional Distillation (Under Vacuum) D->E F Purity & Isomer Ratio Check (GC Analysis) E->F G Final Product (this compound) F->G

Caption: General workflow for the synthesis and analysis of this compound.

Catalyst selection and optimization for the synthesis of cis-4-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-4-Hexen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of cis-alkenols like this compound?

A1: Common catalytic systems for achieving cis-selectivity in alkene synthesis include:

  • Lindlar Catalysts (Palladium-based): Traditionally, the partial hydrogenation of a corresponding alkyne (4-hexyn-1-ol) using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is a primary method for obtaining cis-alkenes.

  • Ruthenium-based Metathesis Catalysts: Specific ruthenium catalysts have been developed for Z-selective cross-metathesis reactions, which can be a powerful tool for synthesizing cis-alkenols.[1]

  • Enzymatic Catalysis: Biocatalysis using specific enzymes, such as mutant alcohol dehydrogenases, can offer high stereoselectivity for the synthesis of cis-isomers, though this is often applied to cyclic systems.[2][3]

Q2: How can I improve the cis-selectivity of my reaction?

A2: Improving cis-selectivity often involves careful selection and modification of the catalyst and reaction conditions:

  • Catalyst Poisoning: For catalytic hydrogenation, the "poison" (e.g., lead acetate, quinoline) in a Lindlar catalyst is crucial for preventing over-reduction to the alkane and promoting syn-addition of hydrogen to form the cis-alkene.

  • Ligand Effects: In ruthenium-based metathesis, the ligands surrounding the metal center play a critical role in determining the stereoselectivity of the resulting double bond.[1]

  • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure during catalytic hydrogenation can help to improve selectivity by reducing the rate of over-reduction and non-selective side reactions.

Q3: What are the typical starting materials for synthesizing this compound?

A3: The choice of starting material depends on the synthetic route:

  • 4-Hexyn-1-ol: This is the most direct precursor for synthesis via partial hydrogenation.

  • Cross-Metathesis Partners: For a ruthenium-catalyzed approach, suitable starting materials would be a terminal alkene like 1-butene (B85601) and an alcohol with a terminal double bond.[1]

  • Birch Reduction Precursors: Aromatic ethers can be used in a Birch reduction followed by a series of steps to yield cis-alkenols.[4]

Troubleshooting Guide

Issue Possible Causes Suggested Solutions
Low Yield - Incomplete reaction.- Extend reaction time or increase catalyst loading. - Optimize temperature and pressure according to the specific catalyst system.
- Catalyst deactivation.- Use fresh catalyst or ensure anhydrous and oxygen-free conditions. - For enzymatic reactions, check for inhibitors in the reaction mixture.
- Product degradation.- Monitor the reaction progress and stop it once the starting material is consumed. - Ensure appropriate work-up conditions to avoid product decomposition.
Low cis-Selectivity (High trans-isomer) - Over-reduction to alkane.- Decrease hydrogen pressure and/or reaction temperature. - Ensure proper "poisoning" of the Lindlar catalyst.
- Isomerization of the cis-product.- Minimize reaction time after the formation of the desired product. - Some catalysts can promote isomerization; consider screening alternative catalysts.
- Incorrect catalyst choice.- For metathesis, ensure a Z-selective catalyst is being used.[1]
Formation of Side Products - Presence of impurities in starting materials.- Purify starting materials before use.
- Non-selective catalyst.- Screen different catalysts or modify the existing catalyst to improve selectivity.
- Reaction conditions are too harsh.- Lower the reaction temperature and/or pressure.

Catalyst Performance Data

The following table summarizes performance data for catalysts used in the synthesis of related unsaturated alcohols. This data can serve as a starting point for catalyst selection and optimization for this compound synthesis.

Catalyst SystemSubstrateProductYield (%)SelectivityReference
Mutant Alcohol Dehydrogenase (LK-TADH)4-Propylcyclohexanonecis-4-Propylcyclohexanol90.3299.5:0.5 (cis/trans)[2][3]
Ruthenium-based Metathesis Catalyst1-Hexene and Oleyl Alcohol(Z)-tetradec-9-en-1-ol7786% Z-isomer[1]
Palladium-based Catalyst3-Hexyn-1-olcis-3-Hexen-1-ol (B126655)>96.4 (purity)Low trans-isomer and n-hexanol[5]

Experimental Protocols

1. Partial Hydrogenation of 4-Hexyn-1-ol using a Lindlar Catalyst

This protocol is adapted from general procedures for alkyne hydrogenation.

  • Apparatus: A round-bottom flask or a Parr hydrogenation apparatus equipped with a magnetic stirrer, a gas inlet for hydrogen, and a balloon or pressure gauge.

  • Procedure:

    • Dissolve 4-hexyn-1-ol in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add the Lindlar catalyst (typically 5% Pd on CaCO₃, poisoned with lead acetate) to the solution, usually at a loading of 1-5 mol%.

    • Add a catalyst poison such as quinoline (B57606) (typically 1 equivalent with respect to the catalyst).

    • Purge the reaction vessel with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, but can be optimized) at room temperature.

    • Monitor the reaction progress by GC or TLC to observe the disappearance of the starting material and the formation of the product.

    • Upon completion, filter the catalyst through a pad of Celite.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

2. Z-Selective Cross-Metathesis

This protocol is based on the synthesis of related unsaturated alcohols using a ruthenium catalyst.[1]

  • Catalyst: A Z-selective ruthenium-based metathesis catalyst.

  • Apparatus: A Schlenk flask or a glovebox to maintain an inert atmosphere.

  • Procedure:

    • In an inert atmosphere (e.g., under argon or nitrogen), dissolve the starting alcohol with a terminal double bond in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene).

    • Add the second alkene partner (e.g., 1-butene, which can be bubbled through the solution).

    • Add the ruthenium catalyst (typically 1-5 mol%).

    • Stir the reaction mixture at the desired temperature (often room temperature to 40°C).

    • Allow the ethylene (B1197577) byproduct to escape to drive the reaction to completion.

    • Monitor the reaction by GC or NMR.

    • Once the reaction is complete, quench it by adding a small amount of ethyl vinyl ether.

    • Purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_optimization Optimization Start Define Target: This compound Select_Catalyst Select Catalyst System (e.g., Lindlar, Ru-Metathesis) Start->Select_Catalyst Prepare_Reagents Prepare & Purify Starting Materials Select_Catalyst->Prepare_Reagents Setup Set up Reaction (Inert atmosphere, solvent) Prepare_Reagents->Setup Add_Catalyst Add Catalyst Setup->Add_Catalyst Run_Reaction Run Reaction (Control T, P, time) Add_Catalyst->Run_Reaction Monitor Monitor Progress (GC, TLC, NMR) Run_Reaction->Monitor Quench Quench Reaction Monitor->Quench Isolate Isolate Crude Product (Filtration, Extraction) Quench->Isolate Purify Purify Product (Distillation, Chromatography) Isolate->Purify Analyze Analyze Product (Yield, Selectivity) Purify->Analyze Evaluate Evaluate Results Analyze->Evaluate Optimize Optimize Conditions? (Catalyst, T, P, Solvent) Evaluate->Optimize Unsatisfactory End End Evaluate->End Satisfactory Optimize->Select_Catalyst

Caption: Experimental workflow for catalyst screening and optimization in the synthesis of this compound.

Troubleshooting_Guide Start Low Yield or Selectivity? Check_Purity Check Starting Material Purity Start->Check_Purity Check_Catalyst Check Catalyst Activity & Loading Check_Purity->Check_Catalyst Purity OK End_Success Problem Solved Check_Purity->End_Success Impure Check_Conditions Verify Reaction Conditions (T, P, Atmosphere) Check_Catalyst->Check_Conditions Activity OK Check_Catalyst->End_Success Inactive/Incorrect Loading Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Conditions Correct Check_Conditions->End_Success Incorrect Conditions Change_Catalyst Screen Different Catalysts Optimize_Time->Change_Catalyst No Improvement Optimize_Time->End_Success Improvement Change_Solvent Screen Different Solvents Change_Catalyst->Change_Solvent No Improvement Change_Catalyst->End_Success Improvement Change_Solvent->End_Success Improvement End_Fail Consult Literature for Alternative Routes Change_Solvent->End_Fail No Improvement

Caption: Troubleshooting flowchart for low yield or selectivity in this compound synthesis.

References

Managing temperature and pressure for selective cis-4-Hexen-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective synthesis of cis-4-Hexen-1-ol. The primary focus is on managing temperature and pressure during the partial hydrogenation of 4-hexyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the selective synthesis of this compound?

A1: The most prevalent and effective method is the partial catalytic hydrogenation of 4-hexyn-1-ol. This reaction stereoselectively produces the cis-alkene isomer when performed with a specialized catalyst.

Q2: Which catalyst is recommended for this synthesis?

A2: The catalyst of choice is Lindlar's catalyst. This is a "poisoned" palladium catalyst, typically consisting of palladium supported on calcium carbonate (CaCO₃) and deactivated with a lead salt (like lead acetate) and an amine (such as quinoline). This deactivation is crucial to prevent the over-hydrogenation of the alkyne to an alkane and to favor the formation of the cis-alkene.

Q3: What are the typical reaction conditions for this synthesis?

A3: Generally, the reaction is carried out at room temperature under a hydrogen atmosphere. A balloon filled with hydrogen is often used to maintain a pressure of approximately 1 atmosphere.

Q4: What are the main potential side reactions?

A4: The two primary side reactions of concern are:

  • Over-hydrogenation: The alkyne is fully reduced to the corresponding alkane, 1-hexanol (B41254).

  • trans-Isomer Formation: Isomerization of the desired this compound to the more thermodynamically stable trans-4-Hexen-1-ol can occur.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. It is critical to stop the reaction once the starting alkyne has been consumed to prevent the formation of byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of 4-hexyn-1-ol 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Low reaction temperature.1. Use fresh, properly stored Lindlar's catalyst. 2. Ensure the hydrogen balloon is securely attached and providing a positive pressure. For scaled-up reactions, consider a regulated hydrogen supply. 3. While the reaction typically proceeds at room temperature, gentle warming (e.g., to 30-40°C) can increase the reaction rate. Monitor closely to avoid side reactions.
Formation of 1-hexanol (over-hydrogenation) 1. Catalyst is too active. 2. Reaction was not stopped in time. 3. Excessive hydrogen pressure.1. Ensure you are using a properly "poisoned" Lindlar's catalyst. If preparing your own, ensure the deactivation procedure is followed correctly. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Avoid using high-pressure hydrogenation setups unless necessary and optimized. Atmospheric pressure is generally sufficient.
Formation of trans-4-Hexen-1-ol 1. Prolonged reaction time. 2. Elevated reaction temperature. 3. Non-selective catalyst.1. Stop the reaction promptly after the disappearance of the alkyne. 2. Maintain the reaction at room temperature if possible. If heating is required, use the lowest effective temperature. 3. Verify the authenticity and quality of the Lindlar's catalyst.
Inconsistent reaction rates 1. Poor stirring. 2. Inconsistent catalyst loading.1. Ensure vigorous and consistent stirring to maintain a good suspension of the heterogeneous catalyst. 2. Accurately weigh the catalyst for each reaction to ensure reproducibility.

Data Presentation: Impact of Temperature and Pressure

Parameter Effect on Reaction Rate Effect on cis-Selectivity Effect on Over-hydrogenation
Temperature Increase IncreasesMay DecreaseIncreases
Pressure Increase IncreasesGenerally No Major Effect (at low pressures)Increases

Note: It is crucial to perform small-scale optimization experiments to determine the ideal conditions for your specific setup and desired purity.

Experimental Protocols

Synthesis of this compound via Partial Hydrogenation of 4-hexyn-1-ol

Materials:

  • 4-hexyn-1-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606) (optional, as an additional catalyst poison)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, or hexane)

  • Hydrogen gas

  • Inert gas (e.g., nitrogen or argon)

  • Celite or a similar filter aid

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).

  • Seal the flask with a septum and purge with an inert gas.

  • Add the anhydrous solvent, followed by the 4-hexyn-1-ol. If desired, a small amount of quinoline can be added to further moderate the catalyst's activity.

  • Evacuate the flask and backfill with hydrogen gas. A hydrogen-filled balloon is suitable for maintaining a pressure of approximately 1 atm.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress regularly using TLC or GC. The reaction is complete when the starting alkyne is no longer detectable.

  • Once the reaction is complete, purge the flask with an inert gas to remove the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter pad with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product further by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification prep1 Add Lindlar's Catalyst prep2 Purge with Inert Gas prep1->prep2 prep3 Add Solvent and 4-hexyn-1-ol prep2->prep3 react1 Introduce Hydrogen (1 atm) prep3->react1 react2 Vigorous Stirring at Room Temperature react1->react2 react3 Monitor Progress (TLC/GC) react2->react3 workup1 Purge with Inert Gas react3->workup1 Reaction Complete workup2 Filter through Celite workup1->workup2 workup3 Concentrate under Reduced Pressure workup2->workup3 workup4 Column Chromatography (optional) workup3->workup4 product product workup4->product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes temp Temperature rate Reaction Rate temp->rate Increases selectivity cis-Selectivity temp->selectivity May Decrease byproducts Byproducts (Alkane, trans-Alkene) temp->byproducts Increases pressure Pressure pressure->rate Increases pressure->byproducts Increases

Caption: Logical relationships between reaction conditions and outcomes.

Technical Support Center: Removal of Residual Solvents from Purified cis-4-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of residual solvents from purified cis-4-Hexen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why is their removal important in pharmaceutical applications?

A1: Residual solvents are organic volatile chemicals that are used or produced during the synthesis of active pharmaceutical ingredients (APIs) or excipients and are not completely removed by practical manufacturing techniques.[1][2][3] Their removal is critical as they provide no therapeutic benefit and can pose a risk to patient safety due to their potential toxicity.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (e.g., ICH Q3C) that define acceptable limits for various solvents in pharmaceutical products.[1]

Q2: What are the common challenges in removing residual solvents from a polar compound like this compound?

A2: this compound is a moderately polar alcohol. Challenges in removing residual solvents can include:

  • High Boiling Point Solvents: Solvents with high boiling points, such as DMF or DMSO, can be difficult to remove without potentially degrading the heat-sensitive this compound.[4][5]

  • Azeotrope Formation: The formation of azeotropes with certain solvents can make separation by simple distillation difficult.

  • Strong Intermolecular Interactions: The polar nature of the hydroxyl group in this compound can lead to strong intermolecular interactions with polar solvents, making their complete removal challenging.

Q3: Which analytical methods are recommended for quantifying residual solvents in the final product?

A3: The most common and recommended method for the quantification of residual solvents in pharmaceutical products is Gas Chromatography (GC) , often coupled with a Headspace Sampler (HS-GC) .[6] This technique is highly sensitive and can accurately determine the levels of volatile organic compounds. For certain less toxic (Class 3) solvents, a non-specific method like Loss on Drying (LOD) may be acceptable if the solvent level is below 0.5%.[6]

Q4: What are the ICH classifications for residual solvents?

A4: The ICH classifies residual solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided. These are known or suspected human carcinogens and environmental hazards.

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.

  • Class 3: Solvents with low toxic potential. These solvents are considered less toxic and of lower risk to human health.[1][3]

Troubleshooting Guides

Rotary Evaporation

Problem 1: Slow or incomplete solvent removal.

Possible CauseSolution
Vacuum pressure is too high (not low enough). Lower the vacuum pressure to decrease the boiling point of the solvent.
Bath temperature is too low. Increase the bath temperature, but do not exceed the decomposition temperature of this compound.
Rotation speed is too slow. Increase the rotation speed to improve the surface area of the liquid film.
System has a leak. Check all seals and joints for leaks. Ensure all glassware is properly greased.

Problem 2: "Bumping" or violent boiling of the sample.

Possible CauseSolution
Sudden application of a strong vacuum. Apply the vacuum gradually to allow for controlled boiling.
Bath temperature is too high. Lower the bath temperature to reduce the vapor pressure of the solvent.
Flask is too full. Do not fill the flask more than halfway to allow for expansion and smooth boiling.
Fractional Distillation

Problem 1: Poor separation of the solvent and this compound.

Possible CauseSolution
Distillation rate is too fast. Reduce the heating rate to allow for proper equilibration on the packing material of the fractionating column. Slower distillation leads to better separation.[7]
Insufficient column efficiency. Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.
Formation of an azeotrope. Consider using a different solvent for extraction or purification that does not form an azeotrope with this compound.

Problem 2: No distillate is being collected despite the pot being at the boiling point.

Possible CauseSolution
Heat loss from the column. Insulate the distillation column with glass wool or aluminum foil to prevent premature condensation of the vapor.[7]
Thermometer placement is incorrect. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
Preparative Chromatography (HPLC)

Problem 1: Poor separation of the solvent peak from the this compound peak.

Possible CauseSolution
Inappropriate mobile phase. Optimize the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvent to water can improve resolution.
Column overloading. Reduce the injection volume or the concentration of the sample.
Incorrect flow rate. Optimize the flow rate. A lower flow rate can sometimes improve resolution.

Quantitative Data Summary

MethodTypical Solvents RemovedRelative EfficiencyKey Considerations
Rotary Evaporation Low to medium boiling point solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane, Ethanol)High for volatile solventsGentle heating, vacuum level, and rotation speed are critical parameters.[8][9][10]
Fractional Distillation Solvents with a significant boiling point difference from this compound (approx. 159-160°C at atm. pressure)High, especially for large volumesMore energy-intensive and time-consuming than rotary evaporation.[7]
Preparative HPLC Can separate a wide range of solvents, including those with close boiling pointsVery high, but for purificationPrimarily a purification technique, not for bulk solvent removal. Can be used as a final polishing step.[11]

Experimental Protocols

Protocol 1: Removal of Dichloromethane (DCM) using Rotary Evaporation
  • Preparation:

    • Transfer the solution of this compound in DCM to a round-bottom flask. Do not fill the flask more than half full.

    • Add a magnetic stir bar for smooth boiling.

  • Apparatus Setup:

    • Attach the flask to the rotary evaporator.

    • Set the water bath temperature to 30-35°C.

    • Ensure the condenser is supplied with cold water.

  • Evaporation:

    • Start the rotation of the flask at a moderate speed (e.g., 100-150 rpm).

    • Gradually apply vacuum. The boiling point of DCM is approximately 40°C at atmospheric pressure and will be significantly lower under vacuum.

    • Observe the condensation of the solvent on the condenser coils.

    • Continue until no more solvent is visibly condensing.

  • Final Drying:

    • Once the bulk of the solvent is removed, the product can be placed under a high vacuum for a period to remove trace amounts of DCM.

Protocol 2: Removal of a Higher Boiling Point Solvent (e.g., Toluene) via Vacuum Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column.

    • Use a magnetic stirrer and a heating mantle with a stirrer control.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Ensure all joints are properly sealed with vacuum grease.

  • Distillation:

    • Place the solution in the distillation flask.

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the mixture. The boiling point of toluene (B28343) will be significantly reduced under vacuum.

    • Collect the toluene distillate in a receiving flask cooled in an ice bath.

    • Monitor the temperature at the distillation head. A stable temperature indicates the distillation of the pure solvent.

    • Once all the toluene has been distilled, the temperature will either drop or start to rise towards the boiling point of this compound at that pressure.

    • Stop the distillation before the this compound begins to distill.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification and Solvent Removal cluster_analysis Quality Control synthesis Crude Product in Reaction Solvent bulk_removal Bulk Solvent Removal (e.g., Rotary Evaporation) synthesis->bulk_removal Primary Purification final_purification Final Purification (e.g., Fractional Distillation or Chromatography) bulk_removal->final_purification High Purity Requirement final_product Purified this compound final_purification->final_product qc Residual Solvent Analysis (HS-GC) final_product->qc release Product Release qc->release Meets ICH Specs

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic decision decision action action start Incomplete Solvent Removal check_params Are Temp/Vacuum/Rotation Optimal? start->check_params adjust_params Adjust Parameters check_params->adjust_params No check_leaks System Leaks? check_params->check_leaks Yes adjust_params->start seal_leaks Seal Leaks check_leaks->seal_leaks Yes consider_azeotrope Possible Azeotrope? check_leaks->consider_azeotrope No seal_leaks->start change_method Change Removal Method consider_azeotrope->change_method Yes success Successful Removal consider_azeotrope->success No change_method->success

Caption: Logical troubleshooting flow for incomplete solvent removal.

References

Stability issues and degradation pathways of cis-4-Hexen-1-ol in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation pathways of cis-4-Hexen-1-ol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The recommended storage temperature is between 10°C and 25°C.[2] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture. Opened containers must be properly resealed and stored upright to prevent leakage.[1] For optimal stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances can lead to vigorous reactions and rapid degradation of the alcohol.

Q3: Is this compound sensitive to air or light?

A3: Yes, this compound may be air-sensitive.[3] The double bond in its structure makes it susceptible to oxidation, especially in the presence of light, heat, or metal catalysts. Prolonged exposure to air can lead to the formation of peroxides and other oxidation products.[2] It is advisable to store the compound in an amber glass bottle to protect it from light.

Q4: What are the signs of degradation in a sample of this compound?

A4: Signs of degradation can include a change in color from colorless to a yellowish hue, an increase in viscosity, or the appearance of a rancid or sharp odor. The presence of new peaks in a Gas Chromatography (GC) analysis is a definitive indicator of degradation.

Troubleshooting Guide

Issue 1: My sample of this compound has developed a yellow tint.

  • Possible Cause: This is often an indication of oxidation. Exposure to air (oxygen) and/or light can initiate autoxidation processes.

  • Solution:

    • Verify the integrity of the container seal. If the seal is compromised, transfer the remaining sample to a new, clean, dry, and inert-gas-flushed container.

    • For future use, aliquot the sample into smaller vials to minimize headspace and repeated exposure of the bulk material to air.

    • Store the sample in the dark, preferably in an amber vial.

Issue 2: I am observing unexpected peaks in the GC-MS analysis of my sample.

  • Possible Cause: The presence of additional peaks suggests the formation of degradation products. Common degradation products include hexanal, hexanoic acid, and isomers of hexenol.[2] Oxidation or acid-catalyzed isomerization could be the root cause.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the sample has been stored according to the recommended guidelines (cool, dark, inert atmosphere).

    • Check for Contamination: Ensure that the sample has not been contaminated with acidic or oxidizing impurities. Review all handling procedures and materials that have come into contact with the sample.

    • Characterize Impurities: Use the GC-MS data to identify the degradation products. This information can help elucidate the degradation pathway and pinpoint the cause. For example, the presence of aldehydes and carboxylic acids points towards oxidation.

Issue 3: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: Besides degradation, the volatility of this compound can lead to a decrease in concentration due to evaporation, especially if the container is not properly sealed. Adsorption onto the container surface can also be a factor.

  • Solution:

    • Ensure that the container for your standard solution has a tight-fitting cap, preferably with a PTFE liner.

    • Prepare fresh standard solutions more frequently, especially for sensitive quantitative analyses.

    • Consider using silanized glass vials to minimize adsorption.

    • Store standard solutions at a lower temperature (e.g., 4°C) to reduce evaporation, ensuring the solvent system is appropriate for this temperature.

Degradation Pathways and Stability Data

The stability of this compound is primarily compromised by two pathways: autoxidation and acid-catalyzed isomerization/hydration.

Autoxidation Pathway

Autoxidation is a radical chain reaction initiated by factors such as light, heat, or the presence of metal ions. The allylic protons in this compound are particularly susceptible to abstraction, leading to the formation of hydroperoxides which can then decompose into various oxidation products.

Autoxidation_Pathway This compound This compound Allylic Radical Allylic Radical This compound->Allylic Radical H abstraction Peroxy Radical Peroxy Radical Allylic Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + H Aldehydes (e.g., Hexanal) Aldehydes (e.g., Hexanal) Hydroperoxide->Aldehydes (e.g., Hexanal) Decomposition Carboxylic Acids (e.g., Hexanoic Acid) Carboxylic Acids (e.g., Hexanoic Acid) Hydroperoxide->Carboxylic Acids (e.g., Hexanoic Acid) Further Oxidation

Caption: Proposed autoxidation pathway of this compound.

Acid-Catalyzed Degradation Pathway

In the presence of acidic impurities or surfaces, this compound can undergo isomerization to other hexenol isomers or hydration of the double bond to form a diol.

Acid_Catalyzed_Pathway This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate H+ trans-4-Hexen-1-ol trans-4-Hexen-1-ol Carbocation Intermediate->trans-4-Hexen-1-ol -H+ (Isomerization) Hexane-1,4-diol Hexane-1,4-diol Carbocation Intermediate->Hexane-1,4-diol +H2O, -H+ (Hydration)

Caption: Proposed acid-catalyzed degradation of this compound.

Illustrative Stability Data

The following table provides an overview of the expected stability of this compound under various storage conditions. Disclaimer: These values are illustrative and intended to demonstrate the relative impact of different conditions. Actual degradation rates should be determined experimentally.

Storage ConditionTemperature (°C)AtmosphereLight ExposureEstimated Purity after 6 Months (%)Potential Degradation Products
Ideal 4Inert (Argon)Dark (Amber Vial)>99Negligible
Recommended 20AirDark (Amber Vial)98-99Trace oxidation products
Sub-optimal 20AirAmbient Light95-98Oxidation products, isomers
Poor 40AirAmbient Light<95Significant oxidation and isomerization products

Experimental Protocols

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Sample_Aliquot Aliquot this compound Stress_Conditions Store under various conditions (Temp, Light, Atmosphere) Sample_Aliquot->Stress_Conditions Time_Points Sample at defined time points Stress_Conditions->Time_Points GCMS_Analysis GC-MS Analysis Time_Points->GCMS_Analysis Data_Processing Process Data (Peak Integration) GCMS_Analysis->Data_Processing Purity_Calculation Calculate Purity Data_Processing->Purity_Calculation Degradant_ID Identify Degradants Data_Processing->Degradant_ID Degradation_Profile Establish Degradation Profile Purity_Calculation->Degradation_Profile Degradant_ID->Degradation_Profile

Caption: General workflow for assessing the stability of this compound.

Protocol: GC-MS Analysis for Purity and Degradation Products

Objective: To determine the purity of this compound and identify any degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with PTFE-lined caps

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Prepare a dilute sample for injection by further diluting the stock solution to a final concentration of approximately 10-50 µg/mL.

  • GC-MS Instrument Setup (Example Parameters):

    • Injector: Split/splitless injector, 250°C, split ratio 50:1.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 35-350.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis:

    • Integrate the peaks in the TIC.

    • Calculate the purity of this compound based on the peak area percentage (assuming equal response factors for impurities, or use a corrected method if standards for impurities are available).

    • Identify degradation products by comparing their mass spectra with a library (e.g., NIST) and known fragmentation patterns of potential impurities.

This technical support guide is intended to provide a starting point for researchers working with this compound. For critical applications, it is always recommended to perform in-house stability studies to establish appropriate storage and handling procedures.

References

Validation & Comparative

A Comparative Guide to the Validation of cis-4-Hexen-1-ol Purity: GC-FID vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analysis of volatile organic compounds, particularly in the pharmaceutical and flavor industries, the accurate determination of purity is paramount. This guide provides a comparative analysis of two common chromatographic techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), for the validation of cis-4-Hexen-1-ol purity. While GC-FID is the conventional method for such volatile analytes, this guide also explores a viable HPLC alternative, offering supporting data and detailed experimental protocols.

At a Glance: GC-FID vs. HPLC for this compound Analysis

FeatureGC-FIDHPLC with Refractive Index Detection (RID)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Suitability for Analyte Highly suitable due to the volatile nature of this compound.Less conventional, but feasible. Requires a universal detector like RID as the analyte lacks a strong UV chromophore.
Typical Purity Results ≥95.0% to ≥96.5% purity is commonly reported for commercial grades.[1]Expected to yield comparable purity data, though with potentially broader peaks.
Analysis Time Generally faster due to rapid vaporization and separation in the gas phase.Typically longer run times compared to GC.
Sample Preparation Simple dilution in a volatile solvent.Dilution in the mobile phase.
Potential Impurities Can effectively separate isomers (trans-4-Hexen-1-ol), other C6 alcohols, and residual solvents.May have limitations in resolving structurally similar isomers without specialized columns.

Quantitative Data Summary

The following tables present illustrative data from the analysis of a this compound sample using both GC-FID and HPLC-RID.

Table 1: GC-FID Analysis of this compound

Peak No.ComponentRetention Time (min)Peak Area (mAU*s)Area %
1Solvent (Hexane)2.15150-
2trans-4-Hexen-1-ol5.828,5002.8
3This compound 6.25 295,000 96.5
4Unidentified Impurity7.102,1000.7
Total 305,600 100.0

Table 2: HPLC-RID Analysis of this compound

Peak No.ComponentRetention Time (min)Peak Area (μRIU*s)Area %
1System Peak3.50--
2This compound 8.78 480,000 96.2
3Unidentified Impurity9.9519,0003.8
Total 499,000 100.0

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the analytical workflows for purity validation by GC-FID and HPLC.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute Sample (1:1000) Sample->Dilution Solvent Hexane Solvent->Dilution Vial GC Vial Dilution->Vial Injector GC Injector (250°C) Vial->Injector Column Capillary Column (e.g., DB-Wax) Injector->Column FID Flame Ionization Detector (250°C) Column->FID Oven Temperature Program (e.g., 60-220°C) Oven->Column Chromatogram Generate Chromatogram FID->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Report Purity Report Calculation->Report

GC-FID Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute Sample (1:100) Sample->Dilution MobilePhase Mobile Phase (Acetonitrile:Water) MobilePhase->Dilution Vial HPLC Vial Dilution->Vial Autosampler Autosampler Vial->Autosampler Column C18 Reverse-Phase Column Autosampler->Column Pump HPLC Pump Pump->Column RID Refractive Index Detector Column->RID Chromatogram Generate Chromatogram RID->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Report Purity Report Calculation->Report

HPLC-RID Analytical Workflow

Detailed Experimental Protocols

GC-FID Method

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injector:

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Detector (FID):

    • Temperature: 250°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in hexane.

HPLC-RID Method

  • Instrumentation: HPLC system with a refractive index detector (RID). Refractive index detectors are suitable for analyzing compounds with little to no UV activity, such as alcohols.

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector (RID):

    • Cell Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare a 10 mg/mL solution of this compound in the mobile phase.

Discussion of Results and Method Comparison

The GC-FID method demonstrates excellent separation of this compound from its potential geometric isomer, trans-4-Hexen-1-ol, and other impurities. The sharp peaks and stable baseline are characteristic of GC analysis for volatile compounds, leading to high-resolution and accurate quantification.

The HPLC-RID method provides a viable alternative for purity determination. While the peak for this compound is broader compared to the GC-FID analysis, the method is still capable of providing a reliable purity assessment. The primary advantage of this HPLC method is its utility in laboratories where a GC system may not be available. However, for comprehensive impurity profiling, especially for isomeric impurities, GC-FID remains the superior technique for this particular analyte.

Conclusion

For the routine quality control and purity validation of this compound, GC-FID is the recommended method due to its high resolution, speed, and sensitivity for this volatile compound. It allows for the effective separation of closely related impurities, which is crucial for a comprehensive purity assessment. The HPLC-RID method, while less conventional, is a functional alternative for determining the main component's purity when GC instrumentation is not accessible. The choice of method will ultimately depend on the specific requirements of the analysis and the available instrumentation.

References

A Comparative Analysis of cis-4-Hexen-1-ol and trans-4-Hexen-1-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of cis-4-Hexen-1-ol and trans-4-Hexen-1-ol. While direct comparative studies on the biological effects of these two isomers are limited in publicly available literature, this document collates existing data and outlines key experimental protocols to facilitate future research. The focus is on their organoleptic properties and their interactions with insect olfactory systems, areas where these compounds are most prominently studied.

Introduction

This compound and trans-4-Hexen-1-ol are geometric isomers of a C6 unsaturated alcohol. The spatial arrangement of the hydrogen atoms around the carbon-carbon double bond—on the same side (cis) or opposite sides (trans)—results in distinct molecular shapes. This seemingly subtle difference can lead to significant variations in their physical, chemical, and biological properties, including how they interact with biological receptors. Understanding these differences is crucial for applications in flavor and fragrance, agriculture (as insect attractants or repellents), and potentially in drug development.

Data Presentation

Organoleptic Properties

The primary characterized biological response to this compound and trans-4-Hexen-1-ol in humans is their distinct aroma and flavor profiles. These properties are critical in the food and fragrance industries.

PropertyThis compoundtrans-4-Hexen-1-ol
Odor Description Powerful, pungent, green, vegetable, tomato, turnip, brothy, gassy, herbal, musty, metallic.[1]Green, herbal, musty, tomato, metallic.[2]
Taste Description Metallic, earthy notes similar to potato and cooked pineapple; green notes for heavy cream.[1]Green, tomato, fresh with herbal and vegetable nuances.[2]
Odor Strength High (recommend smelling in a 1.00% solution or less).[1]High.
Electrophysiological and Behavioral Assays in Insects

While direct comparative data from a single study is unavailable, the following table illustrates how data from electroantennography (EAG) and behavioral assays (Y-tube olfactometer) would be presented to compare the efficacy of the two isomers in eliciting a response from an insect, for instance, a hypothetical moth species.

AssayParameterThis compoundtrans-4-Hexen-1-ol
Electroantennography (EAG) Mean EAG Response (mV)1.2 ± 0.20.8 ± 0.15
Normalized Response (%)100%67%
Y-tube Olfactometer % Attraction75%55%
Preference Index0.50.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to guide researchers in how to present their findings from comparative assays.

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory receptor neuron activity.

Methodology:

  • Insect Preparation: An insect (e.g., a moth) is anesthetized, and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.[3]

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A defined puff of air containing the test odorant (this compound or trans-4-Hexen-1-ol at a specific concentration) is injected into the airstream.[4][5]

  • Signal Recording and Amplification: The potential difference between the two electrodes is amplified and recorded. The resulting depolarization of the antennal neurons is visualized as a negative voltage deflection, the amplitude of which corresponds to the magnitude of the olfactory response.[6]

  • Data Analysis: The peak amplitude of the EAG response is measured for each odorant presentation. Responses are typically normalized to a standard compound or a solvent control.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect Insect Anesthetization Antenna Antenna Excision Insect->Antenna Mounting Antenna Mounting on Electrodes Antenna->Mounting Odorant Odorant Delivery (Puff) Mounting->Odorant Airflow Recording Signal Recording & Amplification Odorant->Recording Data Data Acquisition (EAG Waveform) Recording->Data Analysis Amplitude Measurement & Normalization Data->Analysis

EAG Experimental Workflow
Y-tube Olfactometer Assay

Objective: To assess the behavioral response (attraction or repulsion) of an insect to a volatile chemical.

Methodology:

  • Apparatus: A Y-shaped glass or plastic tube is used.[7] Two arms of the "Y" serve as inlets for different air streams, and the single stem is the insect release point.[7]

  • Airflow and Odor Delivery: A controlled and purified airflow is passed through each arm of the olfactometer. The test odorant (this compound or trans-4-Hexen-1-ol) is introduced into the airflow of one arm (the "treatment" arm), while the other arm contains a solvent control (the "control" arm).[8]

  • Insect Release: An individual insect is introduced at the base of the Y-tube's stem.[8]

  • Behavioral Observation: The insect is allowed a set amount of time to move upwind and choose one of the arms. A "choice" is recorded when the insect crosses a defined line in either arm and remains for a specific period.[8]

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the test odorant. A preference index can also be calculated.

YTube_Workflow cluster_setup Setup cluster_trial Trial cluster_data Data Collection & Analysis YTube Y-tube Olfactometer Airflow Controlled Airflow YTube->Airflow Odor_Source Odor Source (Test vs. Control) Airflow->Odor_Source Insect_Release Insect Release at Base Odor_Source->Insect_Release Odor Plumes Observation Observation of Choice Insect_Release->Observation Record_Choice Record Choice (Treatment or Control) Observation->Record_Choice Stats Statistical Analysis Record_Choice->Stats

Y-tube Olfactometer Workflow

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the precise signaling pathways activated by this compound and trans-4-Hexen-1-ol in any biological system. In insect olfaction, it is presumed that these molecules act as ligands for Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons. The binding of the odorant to an OR would likely trigger a conformational change, leading to the opening of an ion channel and subsequent depolarization of the neuron. However, the specific receptors and downstream signaling cascades for these two isomers have not been elucidated.

Conclusion

The biological activities of this compound and trans-4-Hexen-1-ol remain an area with significant research opportunities. The available data on their organoleptic properties suggest that their different spatial conformations are distinguishable by human sensory receptors. The established protocols for electroantennography and Y-tube olfactometer assays provide a robust framework for systematically and quantitatively comparing their effects on insect olfactory systems. Further research in these areas, as well as in toxicology and other biological systems, is needed to fully understand the structure-activity relationships of these geometric isomers. Such studies will be invaluable for their informed application in various industrial and research contexts.

References

A Spectroscopic Showdown: Differentiating Cis- and Trans-Isomers of 4-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, the subtle yet significant differences between stereoisomers can have profound impacts on the physical, chemical, and biological properties of a molecule. For researchers, scientists, and professionals in drug development, the ability to distinguish between isomers such as cis- and trans-4-Hexen-1-ol is paramount. This guide provides a detailed spectroscopic comparison of these two isomers, leveraging Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, supported by experimental data and protocols.

At a Glance: Key Spectroscopic Differences

The geometric divergence between cis- and trans-4-Hexen-1-ol gives rise to distinct spectroscopic signatures. In IR spectroscopy, the most telling dissimilarities appear in the C-H out-of-plane bending and C=C stretching vibrations. For NMR spectroscopy, the vicinal coupling constant of the vinylic protons in ¹H NMR spectra is the most definitive differentiator.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, and ¹³C NMR spectroscopy for the cis- and trans-isomers of 4-Hexen-1-ol.

Infrared (IR) Spectroscopy Data
Vibrational Mode cis-4-Hexen-1-ol (cm⁻¹) trans-4-Hexen-1-ol (cm⁻¹) Significance
O-H Stretch (broad)~3330~3330Presence of alcohol functional group.
C-H Stretch (sp²)~3020~3020Presence of vinylic C-H bonds.
C-H Stretch (sp³)2850-29602850-2960Presence of alkyl C-H bonds.
C=C Stretch~1655~1675The C=C stretch in the trans-isomer is typically at a higher wavenumber and is often weaker or absent in symmetrical trans-alkenes due to a lack of a change in dipole moment.
C-H Out-of-Plane Bend~700~965This is a highly diagnostic region. The cis-isomer displays a characteristic bend around 700 cm⁻¹, while the trans-isomer shows a strong absorption near 965 cm⁻¹.
C-O Stretch~1050~1050Presence of a primary alcohol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Proton This compound (δ, ppm) trans-4-Hexen-1-ol (δ, ppm) Key Distinguishing Feature
H-4, H-5 (Olefinic)5.39, 5.46[1]~5.4-5.6The vicinal coupling constant (³JH4-H5) is the most reliable indicator of stereochemistry.
-CH₂OH (H-1)3.52-3.60[1]~3.6Chemical shift is similar for both isomers.
-CH₂- (H-2)1.61[1]~1.6
-CH₂- (H-3)2.11[1]~2.1
-CH₃ (H-6)1.61[1]~1.6
Coupling Constant Value (Hz) Value (Hz)
³JH4-H510.7[1]12-18 (typical range)The larger coupling constant for the trans-isomer is due to the anti-periplanar relationship of the vinylic protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Carbon This compound (δ, ppm) trans-4-Hexen-1-ol (δ, ppm) Note
C-4, C-5 (Olefinic)~125-130~126-131Olefinic carbons in trans-isomers are typically slightly deshielded compared to cis-isomers.
-CH₂OH (C-1)~62~62
-CH₂- (C-2)~32~32
-CH₂- (C-3)~27~32The allylic carbon in the cis-isomer is typically more shielded (upfield) due to steric effects.
-CH₃ (C-6)~14~18The methyl carbon in the trans-isomer is typically more deshielded (downfield).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the liquid sample to identify functional groups and distinguish between the cis- and trans-isomers based on the C=C stretching and C-H out-of-plane bending vibrations.

Methodology:

  • Sample Preparation: A neat (undiluted) liquid sample is used. A drop of the alcohol is placed directly onto the surface of a diamond attenuated total reflectance (ATR) crystal. Alternatively, a thin film of the liquid can be created between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Instrument Setup:

    • A background spectrum of the clean, empty ATR crystal or salt plates is recorded to be subtracted from the sample spectrum. This accounts for absorptions from atmospheric CO₂ and water vapor, as well as the sample holder.

    • The spectrometer is set to scan a typical range of 4000 to 400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Acquisition:

    • The sample is applied to the ATR crystal or between the salt plates.

    • The infrared spectrum is acquired by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the alcohol functional group, the C=C double bond, and the diagnostic out-of-plane C-H bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons and to differentiate the isomers based on the vicinal coupling constant of the vinylic protons.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of the 4-hexen-1-ol isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • The solution is transferred to a 5 mm NMR tube.

  • Instrument Setup:

    • The NMR spectrometer (e.g., 300 MHz or higher) is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Data Acquisition:

    • A standard one-dimensional proton spectrum is acquired.

    • The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled ¹³C spectrum is acquired to produce a spectrum with single lines for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Analysis:

    • The chemical shifts (δ) of the peaks in both spectra are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

    • The integration of the peaks in the ¹H NMR spectrum is analyzed to determine the relative number of protons.

    • The splitting patterns (multiplicity) and coupling constants (J-values) in the ¹H NMR spectrum are measured, with particular attention to the vinylic protons to determine the stereochemistry.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Workflow Spectroscopic Comparison of 4-Hexen-1-ol Isomers cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample cis- or trans-4-Hexen-1-ol IR FTIR Spectroscopy Sample->IR H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR IR_Analysis Analyze C-H out-of-plane bend (~700 cm⁻¹ for cis, ~965 cm⁻¹ for trans) IR->IR_Analysis H_NMR_Analysis Measure vinylic ³JHH coupling constant (~10.7 Hz for cis, >12 Hz for trans) H_NMR->H_NMR_Analysis C_NMR_Analysis Compare chemical shifts of allylic and methyl carbons C_NMR->C_NMR_Analysis Conclusion Isomer Identification IR_Analysis->Conclusion H_NMR_Analysis->Conclusion C_NMR_Analysis->Conclusion

Caption: Workflow for spectroscopic differentiation of isomers.

References

Efficacy of cis-4-Hexen-1-ol versus other green leaf volatiles as an insect attractant

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of various green leaf volatiles (GLVs) as insect attractants, with a particular focus on C6 alcohols like cis-3-hexen-1-ol (B126655). While the specific isomer cis-4-hexen-1-ol (B1205818) is noted, the available body of research predominantly investigates the more common C6 GLVs. This document summarizes key findings from electrophysiological and behavioral assays to assist researchers in the fields of chemical ecology, pest management, and neuroethology.

Comparative Efficacy of Green Leaf Volatiles

Green leaf volatiles are a class of biogenic volatile organic compounds released by plants upon tissue damage. They play a crucial role in plant defense and communication, including the attraction of herbivorous insects and their natural enemies.[1][2] The composition and ratio of these volatiles can provide insects with vital information about potential hosts.[1]

The following table summarizes the electroantennogram (EAG) responses of various insect species to a selection of green leaf volatiles and other plant-derived compounds. EAG is a technique used to measure the average output of an insect's olfactory receptor neurons in the antenna in response to an odor. A stronger EAG response generally indicates a higher sensitivity of the insect's antenna to that specific compound.

CompoundInsect SpeciesMean EAG Response (mV)Notes
(Z)-3-Hexen-1-ol Heliothis virescens (male)~1.2Strong response, commonly used as a reference GLV.[3][4]
Helicoverpa zea (male)~0.8Moderate to strong response.[3][4]
Ostrinia nubilalis (male)~0.6Moderate response.[3][4]
Drosophila melanogaster (male)~0.4Weaker response compared to Lepidoptera.[3][4]
Microplitis croceipes (female)~0.9Strong response in a parasitic wasp.[3][4]
1-Hexanol Heliothis virescens (male)~0.7
Helicoverpa zea (male)~0.6
Ostrinia nubilalis (male)~0.5
Drosophila melanogaster (male)~0.3
Microplitis croceipes (female)~0.6
trans-2-Hexen-1-ol (B124871) Monolepta signataNot specified, but part of an attractive mixture.Mixture 23 (α-phellandrene + trans-2-hexen-1-ol + 1-heptene) was highly attractive in field trials.[5]
Hexanal Various speciesNot specified, but noted as an effective synergist for pheromones.Works in conjunction with pheromones to attract boll weevils, European elm bark beetles, and Mediterranean fruit flies.[6][7]
(Z)-3-Hexenyl acetate Coccinella septempunctataNot specified, but significantly greater numbers trapped.Attracted significantly more ladybird beetles than control traps.[6]
Orius similisNot specified, but showed attraction.A predatory bug that responded to traps baited with this compound.[6]

Note: Direct comparative data for this compound is limited in the reviewed literature. The data presented for (Z)-3-Hexen-1-ol (cis-3-Hexen-1-ol) is extensive and serves as a benchmark for a common and potent insect-attracting GLV.

Experimental Protocols

Electroantennogram (EAG) Assay

The EAG technique is employed to assess the olfactory sensitivity of an insect's antenna to volatile compounds.

Methodology:

  • Preparation of the Insect: The insect is anesthetized, and its head is carefully excised. One antenna is removed and mounted between two electrodes.

  • Electrode Placement: Glass capillary electrodes filled with an electrolyte solution (e.g., saline) are used. The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the base of the antenna or the head capsule.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test odorant is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection upon odor stimulation is measured as the EAG response.

  • Controls: A solvent blank (the solvent used to dilute the odorant) is used as a negative control to ensure that the observed response is due to the odorant itself. A standard reference compound, often a known attractant like (Z)-3-hexen-1-ol, is used to normalize responses across different preparations.[3][4]

Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a behavioral assay used to determine the preference of an insect for different odors.

Methodology:

  • Apparatus Setup: A Y-shaped glass or plastic tube is used. Each of the two upper arms is connected to an odor source, and the single lower arm serves as the release point for the insect.[8][9]

  • Airflow: A controlled and purified airflow is passed through each arm of the olfactometer, carrying the odor from the source towards the base of the "Y". The airflow is typically maintained at a constant rate.[10]

  • Odor Sources: The test odorant (e.g., a specific GLV) is applied to a filter paper and placed in one arm, while a control (e.g., solvent only) is placed in the other arm.[8]

  • Insect Release: A single insect is introduced at the base of the Y-tube and allowed to move freely.[8]

  • Data Collection: The choice of the insect (which arm it enters and spends a certain amount of time in) is recorded. An insect is considered to have made a choice when it moves a set distance into one of the arms.[10] The number of insects choosing the test odor versus the control is statistically analyzed to determine if the odor is an attractant or a repellent.[11]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in studying and understanding insect attraction to green leaf volatiles, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_conclusion Conclusion odorant Odorant Preparation (Dilution Series) eag Electroantennogram (EAG) - Measures Antennal Response odorant->eag olfactometer Y-Tube Olfactometer - Measures Behavioral Choice odorant->olfactometer insect Insect Rearing and Acclimation insect->eag insect->olfactometer eag_data EAG Data Analysis (Response Amplitude) eag->eag_data olf_data Behavioral Data Analysis (Choice Preference) olfactometer->olf_data conclusion Efficacy Determination (Attractant/Repellent/Neutral) eag_data->conclusion olf_data->conclusion

Experimental workflow for evaluating insect attractants.

The diagram above outlines the typical workflow for assessing the efficacy of a volatile compound as an insect attractant, from initial preparation to the final determination of its behavioral effect.

olfactory_pathway cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane of Olfactory Sensory Neuron cluster_neuron Neuron Cytoplasm glv Green Leaf Volatile (Odorant) obp Odorant Binding Protein (OBP) glv->obp Binding & Transport receptor_complex Odorant Receptor (ORx) Co-receptor (Orco) obp->receptor_complex:f0 Odorant Release & Receptor Binding ion_channel Ion Channel Opening receptor_complex->ion_channel Conformational Change depolarization Membrane Depolarization ion_channel->depolarization Cation Influx (Na+, Ca2+) action_potential Action Potential to Brain depolarization->action_potential

Simplified insect olfactory signaling pathway for general odorants.

This diagram illustrates the key steps in the perception of a general odorant like a green leaf volatile by an insect olfactory sensory neuron. The process begins with the binding of the odorant to an Odorant Binding Protein (OBP) in the sensillum lymph, followed by its transport to and interaction with a specific Odorant Receptor (OR) complex on the dendritic membrane.[12][13][14] This interaction leads to the opening of an ion channel, resulting in membrane depolarization and the generation of an action potential that is transmitted to the brain.[15][16]

References

A Comparative Benchmarking of Synthetic Routes to cis-4-Hexen-1-ol: Efficiency, Cost, and Practicality

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a paramount concern. This guide provides a comparative analysis of three distinct synthetic routes to cis-4-Hexen-1-ol, a valuable building block in the synthesis of various bioactive molecules and fine chemicals. The routes evaluated are the Wittig reaction, the catalytic hydrogenation of an alkyne, and an organometallic approach utilizing a Grignard reagent. This comparison focuses on reaction efficiency, reagent and solvent costs, and overall practicality for laboratory and potential scale-up applications.

Executive Summary

This guide details and compares three primary synthetic pathways to this compound. Each route is evaluated based on yield, stereoselectivity, and an estimated cost per mole of the final product. The findings are summarized in the table below, followed by detailed experimental protocols and a discussion of the advantages and disadvantages of each method.

Data Presentation: Quantitative Comparison of Synthetic Routes

Parameter Route 1: Wittig Reaction Route 2: Catalytic Hydrogenation Route 3: Organometallic Synthesis
Starting Materials Propanal, (3-Hydroxypropyl)triphenylphosphonium (B8402154) bromide4-Hexyn-1-olEthylmagnesium bromide, Acetylene (B1199291), Ethylene (B1197577) oxide
Key Reagents Sodium hydride, DMSOLindlar's catalyst, Quinoline (B57606), Hydrogen gasCopper(I) iodide
Overall Yield ~60-70% (estimated)>95%~70-80% (estimated)
cis/trans Selectivity Moderate to good (dependent on conditions)Excellent (>98% cis)High (stereospecific)
Estimated Cost per Mole *$350 - $450$250 - $350$400 - $550

*Costs are estimates based on currently available prices from major chemical suppliers for reagent-grade materials and are subject to variation based on purity, quantity, and supplier.

Logical Workflow for Route Comparison

The following diagram illustrates the decision-making process and comparison criteria for selecting a synthetic route to this compound.

G cluster_input Inputs cluster_routes Synthetic Routes cluster_criteria Comparison Criteria cluster_output Output Starting_Materials Availability & Cost of Starting Materials Wittig Route 1: Wittig Reaction Hydrogenation Route 2: Catalytic Hydrogenation Organometallic Route 3: Organometallic Synthesis Yield Yield (%) Wittig->Yield Selectivity cis/trans Selectivity Wittig->Selectivity Cost Cost per Mole ($) Wittig->Cost Practicality Safety & Practicality Wittig->Practicality Hydrogenation->Yield Hydrogenation->Selectivity Hydrogenation->Cost Hydrogenation->Practicality Organometallic->Yield Organometallic->Selectivity Organometallic->Cost Organometallic->Practicality Product This compound Yield->Product Selectivity->Product Cost->Product Practicality->Product

Caption: Comparative workflow for the synthesis of this compound.

Experimental Protocols

Route 1: Wittig Reaction

This route constructs the carbon-carbon double bond via the reaction of a phosphorus ylide with an aldehyde. The cis selectivity is influenced by the nature of the ylide and the reaction conditions.

Experimental Workflow:

G Start Start: (3-Hydroxypropyl)triphenyl- phosphonium (B103445) bromide Deprotonation Deprotonation: Add Sodium Hydride in DMSO Start->Deprotonation Ylide_Formation Ylide Formation Deprotonation->Ylide_Formation Aldehyde_Addition Aldehyde Addition: Add Propanal Ylide_Formation->Aldehyde_Addition Wittig_Reaction Wittig Reaction Aldehyde_Addition->Wittig_Reaction Quench Quench: Add Water Wittig_Reaction->Quench Extraction Extraction: with Diethyl Ether Quench->Extraction Purification Purification: Column Chromatography Extraction->Purification Product Product: This compound Purification->Product

Caption: Workflow for the Wittig reaction synthesis of this compound.

Protocol:

  • Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, a suspension of (3-hydroxypropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO) is treated with sodium hydride (1.1 equivalents) portion-wise at room temperature. The resulting deep red solution is stirred for 1 hour to ensure complete formation of the ylide.

  • Wittig Reaction: The reaction mixture is cooled to 0 °C, and propanal (1.0 equivalent) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Route 2: Catalytic Hydrogenation

This method relies on the stereoselective reduction of an alkyne to a cis-alkene using a poisoned palladium catalyst.

Experimental Workflow:

G Start Start: 4-Hexyn-1-ol Setup Reaction Setup: Dissolve in Methanol, add Lindlar's Catalyst and Quinoline Start->Setup Hydrogenation Hydrogenation: Purge with H₂ and stir under H₂ balloon Setup->Hydrogenation Monitoring Monitoring: TLC or GC until starting material is consumed Hydrogenation->Monitoring Filtration Filtration: Remove catalyst Monitoring->Filtration Solvent_Removal Solvent Removal: Under reduced pressure Filtration->Solvent_Removal Product Product: This compound Solvent_Removal->Product

Caption: Workflow for the catalytic hydrogenation synthesis of this compound.

Protocol:

  • Reaction Setup: To a solution of 4-hexyn-1-ol (1.0 equivalent) in methanol, Lindlar's catalyst (5% by weight of the alkyne) and quinoline (1-2 drops) are added.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (repeated three times) and then stirred vigorously under a hydrogen balloon at room temperature.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield this compound.

Route 3: Organometallic Synthesis

This approach involves the construction of the carbon skeleton through a Grignard reaction followed by the introduction of the hydroxyl group.

Experimental Workflow:

G Start Start: Ethylmagnesium bromide Acetylene_Addition Acetylene Addition: Bubble acetylene gas through Grignard solution Start->Acetylene_Addition Alkynide_Formation Ethylide Anion Formation Acetylene_Addition->Alkynide_Formation Ethylene_Oxide_Addition Ethylene Oxide Addition at low temp. Alkynide_Formation->Ethylene_Oxide_Addition Ring_Opening Ring Opening Ethylene_Oxide_Addition->Ring_Opening Quench Aqueous Workup: (e.g., NH₄Cl solution) Ring_Opening->Quench Extraction Extraction: with Diethyl Ether Quench->Extraction Purification Purification: Distillation Extraction->Purification Product Product: 4-Hexyn-1-ol (intermediate) Purification->Product Hydrogenation Partial Hydrogenation: (See Route 2) Product->Hydrogenation Final_Product Final Product: This compound Hydrogenation->Final_Product

Caption: Workflow for the organometallic synthesis of this compound.

Protocol:

  • Formation of the Alkynyl Grignard: A solution of ethylmagnesium bromide in THF is cooled to 0 °C. Acetylene gas is bubbled through the solution for 1-2 hours to form the ethylide anion.

  • Reaction with Ethylene Oxide: The solution is cooled to -78 °C, and a solution of ethylene oxide in THF is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Isolation of Alkyne: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated. The resulting 4-hexyn-1-ol is purified by distillation.

  • Partial Hydrogenation: The obtained 4-hexyn-1-ol is then subjected to partial hydrogenation using Lindlar's catalyst as described in Route 2 to yield this compound.

Discussion and Route Comparison

Route 1: Wittig Reaction offers a direct method to form the double bond. However, controlling the cis/trans selectivity can be challenging and often requires careful optimization of the base, solvent, and temperature. The use of a strong, pyrophoric base like sodium hydride also presents a safety consideration. While the starting materials are readily available, the multi-step preparation of the phosphonium salt and the chromatographic purification can add to the overall time and cost.

Route 2: Catalytic Hydrogenation is a highly efficient and stereoselective method for the synthesis of cis-alkenes from alkynes. The use of Lindlar's catalyst provides excellent control over the stereochemistry, leading to a high proportion of the desired cis-isomer. The reaction is typically high-yielding and the purification is often straightforward. The primary cost driver for this route is the price of the starting alkyne, 4-hexyn-1-ol, and the palladium-based catalyst. However, the high efficiency and selectivity often make this the most attractive route for producing pure this compound.

Route 3: Organometallic Synthesis provides a convergent approach to the carbon skeleton. The generation and handling of acetylene gas and the use of a Grignard reagent require careful experimental technique and safety precautions. This route is a two-step process to arrive at the final product, as it first generates the corresponding alkyne which then needs to be selectively hydrogenated. While this adds to the overall step count, it offers flexibility in the synthesis of related structures. The cost of this route can be higher due to the multiple steps and the price of the starting materials.

Conclusion

For the synthesis of high-purity this compound, Route 2: Catalytic Hydrogenation emerges as the most efficient and cost-effective method. Its high yield, excellent stereoselectivity, and relatively straightforward procedure make it the preferred choice for both laboratory-scale synthesis and potential scale-up. While the Wittig reaction and the organometallic approach are viable alternatives, they present challenges in selectivity and practicality that may render them less suitable for applications where high isomeric purity is critical. The choice of the optimal route will ultimately depend on the specific requirements of the project, including the desired scale, purity, and available resources.

A Researcher's Guide to Assessing the Purity of Commercially Available cis-4-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a framework for the purity assessment of cis-4-Hexen-1-ol obtained from various commercial suppliers. By establishing a systematic approach to quality control, laboratories can confidently select the most suitable grade of reagent for their specific applications.

This compound is a valuable building block in organic synthesis, and its purity can be influenced by the synthetic route and subsequent purification processes employed by different manufacturers. Potential impurities may include the trans-isomer (trans-4-hexen-1-ol), the corresponding saturated alcohol (n-hexanol), and other isomeric variants such as cis-3-hexen-1-ol (B126655) or cis-2-hexen-1-ol, which can arise as byproducts.

This comparison guide outlines the experimental protocols for key analytical techniques and provides a template for data presentation to facilitate objective comparisons between suppliers.

Data Summary

A crucial aspect of comparing chemical purity is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the purity analysis of this compound from different suppliers.

Table 1: Comparative Purity Analysis of this compound from Various Suppliers

SupplierLot NumberStated Purity (%)Experimental Purity (GC-FID, %)trans-4-Hexen-1-ol (%)n-Hexanol (%)Other Impurities (%)Notes
Supplier AA12345>95.0 (GC)96.51.80.51.2Presence of an unidentified peak at RT=X.X min.
Supplier BB67890≥97.097.81.10.30.8
Supplier CC112239898.20.90.40.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific supplier and lot.

Experimental Protocols

To ensure accurate and reproducible purity assessment, detailed and validated analytical methods are essential. The following are standard protocols for the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Determination

Gas chromatography is a robust technique for quantifying the purity of volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar analytes (e.g., DB-Wax or equivalent).

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: The purity is determined by the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram. The relative amounts of impurities, such as trans-4-hexen-1-ol and n-hexanol, can also be quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is employed to identify the chemical structure of any impurities detected by GC-FID.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. The GC conditions can be the same as those used for GC-FID analysis.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Speed: 2 scans/second.

  • Data Analysis: The mass spectrum of each impurity peak is compared with a reference library (e.g., NIST) to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomeric Purity

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the main component and for detecting and quantifying isomeric impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum. The characteristic signals for this compound are typically observed around:

    • 5.4-5.6 ppm (multiplet, 2H, olefinic protons)

    • 3.6 ppm (triplet, 2H, -CH₂OH)

    • 2.1 ppm (quartet, 2H, allylic protons)

    • 1.6 ppm (quintet, 2H, -CH₂CH₂OH)

    • 0.9 ppm (triplet, 3H, -CH₃) The presence of the trans-isomer can be identified by its distinct olefinic proton signals.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the carbon skeleton.

  • Data Analysis: The purity can be estimated by integrating the characteristic peaks of this compound and comparing them to the integrals of impurity peaks and the internal standard.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound from different suppliers.

Purity_Assessment_Workflow cluster_suppliers Sample Acquisition cluster_analysis Analytical Procedures cluster_data Data Interpretation cluster_comparison Final Comparison Supplier_A Supplier A Sample GC_FID GC-FID Analysis Supplier_A->GC_FID NMR NMR Spectroscopy Supplier_A->NMR Supplier_B Supplier B Sample Supplier_B->GC_FID Supplier_B->NMR Supplier_C Supplier C Sample Supplier_C->GC_FID Supplier_C->NMR GC_MS GC-MS Analysis GC_FID->GC_MS If impurities > 0.1% Purity_Quantification Purity Quantification (%) GC_FID->Purity_Quantification Impurity_Identification Impurity Identification GC_MS->Impurity_Identification NMR->Impurity_Identification Isomeric_Ratio Isomeric Ratio (cis/trans) NMR->Isomeric_Ratio Comparison_Table Comparative Data Table Purity_Quantification->Comparison_Table Impurity_Identification->Comparison_Table Isomeric_Ratio->Comparison_Table

Caption: Workflow for the purity assessment of this compound.

By adhering to these standardized protocols and maintaining a systematic approach to data comparison, researchers can make informed decisions when sourcing this compound, thereby enhancing the quality and integrity of their scientific work.

Navigating the Scent Trail: Exploring Alternatives to cis-4-Hexen-1-ol in Pheromone Blends

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of cis-4-Hexen-1-ol as a primary, behaviorally active component in identified insect pheromone blends. While its isomers, such as cis-3-hexen-1-ol (B126655) and trans-2-hexen-1-ol, are recognized constituents of green leaf volatiles that can influence insect behavior, this compound itself does not appear to be a key attractant in the studied pheromonal communication systems of targeted insect species.

This guide addresses the initial inquiry into alternatives for this compound within specific pheromone blends. However, due to the lack of documented specific blends where this compound is a key component, a direct comparison of its performance against alternatives is not feasible. Instead, this document will provide a framework for evaluating potential attractants and synergists in pheromone research, which can be applied to any identified active compound.

The Challenge of Pheromone Identification

The identification and validation of pheromone components is a meticulous process involving the collection of insect-produced volatiles, chemical analysis, and rigorous behavioral assays. The absence of this compound in published pheromone blends suggests that either it does not play a significant role in the chemical communication of the insect species studied to date, or its contribution has not yet been identified or is species-specific to insects not yet extensively studied in this context.

A General Framework for Evaluating Pheromone Components and Their Alternatives

For researchers and drug development professionals engaged in the discovery and optimization of pheromone-based pest management strategies, a structured approach to evaluating potential active compounds and their analogues is crucial. The following sections outline a generalized experimental workflow and data presentation format that can be adapted for this purpose.

Experimental Protocols: A Roadmap to Validation

A robust evaluation of a potential pheromone component or its alternative involves a multi-tiered experimental approach, progressing from laboratory-based physiological assays to field trials that assess real-world efficacy.

1. Electroantennography (EAG): Gauging Antennal Response

  • Objective: To measure the electrical response of an insect's antenna to a specific volatile compound. A significant EAG response indicates that the insect can detect the chemical.

  • Methodology:

    • An antenna is carefully excised from a live, immobilized insect.

    • The base and tip of the antenna are placed between two electrodes connected to an amplifier.

    • A purified air stream is passed over the antenna.

    • A precise puff of air carrying a known concentration of the test compound (e.g., a potential alternative to a known attractant) is introduced into the airstream.

    • The resulting change in electrical potential (the EAG response) is recorded and measured.

    • Responses to a range of concentrations are typically recorded to generate a dose-response curve.

    • A known active compound (positive control) and a solvent blank (negative control) are used for comparison.

2. Gas Chromatography-Electroantennographic Detection (GC-EAD): Identifying Active Components in Blends

  • Objective: To pinpoint which specific compounds in a complex mixture (like a natural pheromone extract) elicit an antennal response.

  • Methodology:

    • A sample of the volatile blend is injected into a gas chromatograph (GC), which separates the individual components.

    • The effluent from the GC column is split into two paths.

    • One path leads to a standard GC detector (e.g., a flame ionization detector - FID) which records the chemical profile of the blend.

    • The other path flows over an insect antenna preparation, and the EAG response is simultaneously recorded.

    • By aligning the GC-FID chromatogram with the EAG recording, peaks in the chromatogram that correspond to an EAG response can be identified as biologically active compounds.

3. Behavioral Assays: From Wind Tunnels to Field Traps

  • Objective: To determine if a compound or blend elicits a behavioral response, such as upwind flight (anemotaxis) and source location.

  • Wind Tunnel Assays:

    • Insects are released at the downwind end of a wind tunnel.

    • A controlled plume of the test compound or blend is introduced from the upwind end.

    • The flight path and behavior of the insects are observed and recorded. Key metrics include the percentage of insects initiating upwind flight, the directness of their flight path, and the frequency of landing on the odor source.

  • Field Trapping Studies:

    • Traps baited with different lures (e.g., the standard pheromone blend, a blend with a potential alternative, and a control) are deployed in the field in a randomized block design.

    • The number of target insects captured in each trap is recorded over a set period.

    • Statistical analysis is used to compare the effectiveness of the different lures.

Data Presentation: Clarity in Comparison

To facilitate objective comparison, all quantitative data from these experiments should be summarized in clearly structured tables.

Table 1: Example of Electroantennogram (EAG) Response Data

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SE
Known Attractant 101.5 ± 0.2
10.8 ± 0.1
Alternative 1 101.2 ± 0.3
10.6 ± 0.1
Alternative 2 100.3 ± 0.05
10.1 ± 0.02
Control (Solvent) -0.05 ± 0.01

Table 2: Example of Wind Tunnel Bioassay Data

Lure Composition% Upwind Flight% Source Contact
Known Attractant Blend 85%70%
Blend with Alternative 1 78%65%
Blend with Alternative 2 20%5%
Control (Solvent) 5%0%

Table 3: Example of Field Trapping Data

LureMean No. of Insects Captured/Trap/Day ± SE
Known Attractant Blend 25.3 ± 3.1
Blend with Alternative 1 22.8 ± 2.8
Blend with Alternative 2 4.1 ± 1.2
Unbaited Control 0.5 ± 0.2

Visualizing the Workflow

A clear understanding of the experimental process is essential for reproducibility and interpretation of results. The following diagram illustrates a generalized workflow for the evaluation of pheromone blend alternatives.

Experimental_Workflow cluster_0 Compound Identification & Screening cluster_1 Behavioral Validation (Lab) cluster_2 Field Efficacy Testing cluster_3 Analysis & Conclusion A Identify Potential Alternatives B Electroantennography (EAG) Screening A->B C Wind Tunnel Assays B->C D Dose-Response Studies C->D E Field Trapping Trials D->E F Mating Disruption Experiments E->F G Data Analysis & Comparison F->G H Selection of Optimal Blend G->H

Cross-Reactivity of cis-4-Hexen-1-ol with Insect Pheromones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of cis-4-Hexen-1-ol, a common green leaf volatile, with various insect pheromones. The information is based on available experimental data, primarily utilizing electroantennography (EAG) to measure the olfactory responses of different insect species. Due to the limited availability of direct cross-reactivity studies on this compound, this guide features comprehensive data for its structurally similar isomer, cis-3-Hexen-1-ol, as a scientifically relevant proxy.

Quantitative Data Summary

The following table summarizes the electroantennogram (EAG) responses of five different insect species to cis-3-Hexen-1-ol and a selection of other behaviorally significant compounds, including insect pheromones. The data is normalized against the response to cis-3-Hexen-1-ol for each species, allowing for a direct comparison of the relative sensitivity of their olfactory systems to these diverse volatile organic compounds.

Table 1: Normalized Electroantennogram (EAG) Responses of Various Insect Species to cis-3-Hexen-1-ol and Other Volatile Compounds. [1][2][3][4]

CompoundChemical ClassDrosophila melanogaster (Fruit Fly)Heliothis virescens (Tobacco Budworm)Helicoverpa zea (Corn Earworm)Ostrinia nubilalis (European Corn Borer)Microplitis croceipes (Parasitoid Wasp)
cis-3-Hexen-1-ol Green Leaf Volatile 1.00 1.00 1.00 1.00 1.00
(Z)-11-HexadecenalPheromone0.150.850.900.200.10
Hexanoic acidCarboxylic Acid0.400.300.350.500.25
Benzyl acetateAromatic Ester0.250.200.250.300.15
Methyl jasmonatePlant Volatile0.100.150.200.100.05
IndoleNitrogen Heterocycle0.300.250.300.400.20
1-HeptanolAliphatic Alcohol0.600.500.550.700.40
1-OctanolAliphatic Alcohol0.700.600.650.800.50
1-NonanolAliphatic Alcohol0.800.700.750.900.60
1-DecanolAliphatic Alcohol0.900.800.850.950.70

Data adapted from Park et al. (2001). Responses are mean relative EAG amplitudes normalized to the response to cis-3-Hexen-1-ol.

Experimental Protocols

The data presented in this guide is primarily derived from electrophysiological studies, specifically Electroantennography (EAG) and Single Sensillum Recording (SSR). These techniques are fundamental in assessing the response of an insect's olfactory system to volatile compounds.

Electroantennography (EAG) Protocol

EAG measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing a general overview of olfactory sensitivity.

1. Insect Preparation:

  • The insect is anesthetized, typically using CO₂ or by chilling.
  • An antenna is carefully excised at its base using micro-scissors.
  • A small portion of the distal tip of the antenna is removed to ensure good electrical contact.

2. Electrode Placement:

  • The basal end of the antenna is mounted onto the reference electrode, often using conductive gel.
  • The recording electrode is brought into contact with the cut distal tip of the antenna.

3. Odor Stimulation:

  • A constant stream of purified and humidified air is passed over the antennal preparation.
  • A defined puff of air carrying the volatile chemical at a known concentration is injected into the constant air stream.
  • The stimulus is delivered through a Pasteur pipette containing a filter paper loaded with the test compound.

4. Data Recording and Analysis:

  • The electrical potential difference between the two electrodes is amplified and recorded.
  • The amplitude of the negative deflection (depolarization) is measured as the EAG response.
  • Responses are typically normalized to a standard compound (in this case, cis-3-Hexen-1-ol) to allow for comparison across different preparations and individuals.

Single Sensillum Recording (SSR) Protocol

SSR is a more refined technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing insights into the specific receptors involved.

1. Insect Immobilization:

  • The insect is immobilized in a holder, often using wax or dental cement, with the antennae exposed and stabilized.

2. Electrode Insertion:

  • A sharp recording electrode (typically a tungsten microelectrode) is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillum lymph.
  • A reference electrode is placed in a non-olfactory part of the insect, such as the eye or the head capsule.

3. Odor Delivery:

  • The odor delivery system is similar to that used in EAG, providing a controlled puff of the test compound over the antenna.

4. Data Acquisition and Spike Sorting:

  • The extracellular action potentials (spikes) from the OSNs within the sensillum are amplified and recorded.
  • Spike sorting software is used to differentiate the firing patterns of individual neurons based on spike amplitude and shape.
  • The change in spike frequency in response to the odor stimulus is quantified.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general mechanism of olfactory signal transduction in insects, from the binding of an odorant molecule to an olfactory receptor to the generation of a neuronal signal.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OBP_Odorant OBP-Odorant Complex OR_Complex Olfactory Receptor Complex (ORx + Orco) OBP_Odorant->OR_Complex Delivers Odorant Ion_Channel Ion Channel (Cation Influx) OR_Complex->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential Generates EAG_Workflow Start Start Insect_Prep Insect Preparation (Anesthesia & Antenna Excision) Start->Insect_Prep Electrode_Setup Electrode Placement (Reference & Recording) Insect_Prep->Electrode_Setup Odor_Delivery Odor Delivery (Puff over Antenna) Electrode_Setup->Odor_Delivery Stimulus_Prep Stimulus Preparation (Serial Dilutions of Compounds) Stimulus_Prep->Odor_Delivery Data_Acquisition Data Acquisition (Amplify & Record EAG Signal) Odor_Delivery->Data_Acquisition Data_Analysis Data Analysis (Measure Amplitude & Normalize) Data_Acquisition->Data_Analysis Comparison Comparative Analysis (Cross-Reactivity Profile) Data_Analysis->Comparison End End Comparison->End

References

Safety Operating Guide

Proper Disposal of cis-4-Hexen-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and broader scientific community, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of cis-4-Hexen-1-ol, a flammable liquid commonly used in fragrance and flavor industries. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. While there may be slight variations between suppliers, this chemical should generally be handled as a flammable or combustible liquid.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use a NIOSH-approved respirator.

Engineering Controls:

  • All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical; the original container is often a suitable choice.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution or local regulations.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.[1]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Provide them with the accurate chemical name and quantity of the waste.

Handling Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Containment: For small spills, absorb the chemical with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Summary of Hazard and Disposal Information

The following table summarizes key hazard and disposal information from various sources. It is important to note the conflicting classifications, highlighting the need to handle the substance with caution.

PropertyAlfa Aesar SDS[2]TCI Chemicals SDS[3]Thermo Fisher Scientific SDS[1]TargetMol SDS[4]
Hazard Classification Flammable liquid and vapour (H226)Does not meet the criteria for classification in any hazard classCombustible materialNo data available
Disposal Precaution Dispose of contents/container in accordance with local/regional/national/international regulations (P501).[2]Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[3]Sweep up and shovel into suitable containers for disposal.Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste consult_sds Consult Manufacturer's SDS start->consult_sds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->ppe collect_waste Collect in a Labeled, Sealed Container ppe->collect_waste check_spill Is there a spill? collect_waste->check_spill spill_procedure Follow Spill Cleanup Procedure check_spill->spill_procedure Yes store_waste Store in Designated Hazardous Waste Area check_spill->store_waste No spill_procedure->collect_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling cis-4-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-4-Hexen-1-ol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesWear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be appropriate for splash hazards.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended as they generally provide good resistance to alcohols.[2][3][4][5] Always inspect gloves for rips or punctures before use. For incidental contact, disposable nitrile gloves are suitable.[3] For extended contact or immersion, thicker, chemical-resistant gloves should be used. Never wash or reuse disposable gloves.[3]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1] A lab coat or chemical-resistant apron should be worn. For larger quantities or splash potential, chemical-resistant coveralls may be necessary.
Respiratory Protection RespiratorUse only with adequate ventilation. If ventilation is inadequate, wear an appropriate respirator.[6] Work should be conducted in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapor or mist.[7][8]

Operational Plan: Step-by-Step Handling and Disposal

This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.

Receiving and Initial Inspection
  • Inspect Container: Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name (this compound) and appropriate hazard warnings.

  • SDS Accessibility: Confirm that the Safety Data Sheet (SDS) is readily available to all personnel who will handle the chemical.

Storage
  • Location: Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][9]

  • Container: Keep the container tightly closed to prevent the release of vapors.[8][10] Opened containers must be carefully resealed and kept upright to prevent leakage.

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[1]

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area. Using a chemical fume hood is highly recommended to minimize inhalation exposure.[8][11]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE (as specified in the table above) is worn correctly.

  • Avoiding Ignition Sources: This is a flammable liquid.[10] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[6][9][11]

  • Preventing Contact: Avoid contact with skin, eyes, and clothing.[8][11] Do not breathe mist or vapors.[7][11]

  • Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Spill and Emergency Procedures
  • Small Spills:

    • Remove all sources of ignition.[7]

    • Ensure adequate ventilation.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1]

  • Large Spills:

    • Evacuate the area immediately.

    • Remove all ignition sources.

    • Contact your institution's emergency response team.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][8]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][7]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[7]

Disposal
  • Waste Characterization: this compound waste is considered hazardous.

  • Containerization: Collect waste in a suitable, labeled, and tightly sealed container. Do not mix with incompatible wastes.

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6][10] This should be done through an approved waste disposal plant.[10] Do not dispose of it into the environment.[6]

Workflow for Handling and Disposal of this compound

The following diagram illustrates the key decision points and steps in the safe handling and disposal workflow for this compound.

G start Start: Receive This compound inspect Inspect Container (Damage & Labeling) start->inspect is_damaged Container Damaged? inspect->is_damaged reject Reject Shipment/ Follow Spill Protocol is_damaged->reject Yes store Store in Cool, Dry, Well-Ventilated Area is_damaged->store No prepare_handling Prepare for Handling: Don Required PPE store->prepare_handling handle Handle in Fume Hood (Avoid Ignition Sources) prepare_handling->handle spill_check Spill Occurred? handle->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes complete_work Complete Work spill_check->complete_work No spill_protocol->handle dispose_waste Dispose of Waste in Labeled Hazardous Waste Container complete_work->dispose_waste decontaminate Decontaminate Work Area & Remove PPE dispose_waste->decontaminate end End decontaminate->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.